C-Peptide 2, rat
Description
The exact mass of the compound C-Peptide 2 (rat) trifluoroacetate salt is 3160.6081404 g/mol and the complexity rating of the compound is 7620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C135H222N38O49/c1-59(2)47-81(163-117(204)77(33-41-100(186)187)157-124(211)84(50-62(7)8)164-116(203)74(29-36-90(137)175)155-111(198)70(20)152-129(216)105(64(11)12)169-119(206)76(31-38-92(139)177)159-128(215)89-27-24-46-173(89)133(220)87(53-104(194)195)167-118(205)78(34-42-101(188)189)160-131(218)107(66(15)16)168-113(200)72(136)28-40-99(184)185)114(201)147-55-95(180)144-54-94(179)145-58-98(183)172-45-23-26-88(172)127(214)148-56-96(181)149-67(17)109(196)146-57-97(182)153-86(52-103(192)193)126(213)165-85(51-63(9)10)125(212)156-75(30-37-91(138)176)121(208)171-108(71(21)174)132(219)166-82(48-60(3)4)122(209)150-68(18)112(199)162-83(49-61(5)6)123(210)158-79(35-43-102(190)191)120(207)170-106(65(13)14)130(217)151-69(19)110(197)154-73(25-22-44-143-135(141)142)115(202)161-80(134(221)222)32-39-93(140)178/h59-89,105-108,174H,22-58,136H2,1-21H3,(H2,137,175)(H2,138,176)(H2,139,177)(H2,140,178)(H,144,180)(H,145,179)(H,146,196)(H,147,201)(H,148,214)(H,149,181)(H,150,209)(H,151,217)(H,152,216)(H,153,182)(H,154,197)(H,155,198)(H,156,212)(H,157,211)(H,158,210)(H,159,215)(H,160,218)(H,161,202)(H,162,199)(H,163,204)(H,164,203)(H,165,213)(H,166,219)(H,167,205)(H,168,200)(H,169,206)(H,170,207)(H,171,208)(H,184,185)(H,186,187)(H,188,189)(H,190,191)(H,192,193)(H,194,195)(H,221,222)(H4,141,142,143)/t67-,68-,69-,70-,71+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,105-,106-,107-,108-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQDECCCBSIKKA-KSSULORUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C135H222N38O49 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3161.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Role of Rat C-Peptide 2: A Technical Guide
Introduction
Proinsulin C-peptide, a 31-amino-acid polypeptide, is the connecting segment between the A and B chains of the proinsulin molecule.[1][2] For many years, it was considered merely a byproduct of insulin synthesis. However, mounting evidence reveals it to be a bioactive hormone with distinct physiological functions. Unlike humans, rats and mice express two non-allelic proinsulin genes, resulting in two distinct C-peptides: C-peptide 1 and C-peptide 2.[1][2] Rat C-peptide 1 and 2 differ by two amino acid residues.[3]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the core biological roles, signaling pathways, and relevant experimental methodologies associated with rat C-peptide 2.
Biosynthesis of Rat C-Peptide 2
Rat C-peptide 2 originates from the proinsulin 2 molecule, which is synthesized in the β-cells of the pancreatic Islets of Langerhans. The maturation process involves the enzymatic cleavage of proinsulin. This process is initiated in the Golgi apparatus and continues in immature secretory granules.
The key steps are:
-
Initial Cleavage: Prohormone convertases PC3 (also known as PC1) and PC2 cleave the proinsulin molecule at two distinct sites. PC3 primarily cleaves at the junction between the B-chain and the C-peptide, while PC2 cleaves at the junction between the A-chain and the C-peptide.
-
Excision of Basic Residues: Following the initial cuts, Carboxypeptidase H removes the basic amino acid residues (arginine, lysine) from the newly formed C-termini of the peptides.
This intricate process results in the equimolar secretion of mature insulin (composed of the A and B chains) and C-peptide into the bloodstream.
Biological Roles and Physiological Effects
While once thought inert, rat C-peptide 2 exhibits a range of biological activities, particularly in the context of diabetes. It has demonstrated effects on glucose metabolism, enzyme activity, and vascular and neural function.
Modulation of Glucose Homeostasis
Rat C-peptide 2 plays a dual role in glucose regulation.
-
Stimulation of Glucose Utilization: In streptozotocin (STZ)-induced diabetic rats, physiological concentrations of rat C-peptide 2 significantly increase whole-body glucose utilization. This effect was observed during low-dose insulin infusion, where glucose utilization increased by 79-90%. Interestingly, this effect is not observed in healthy, non-diabetic rats, suggesting its primary relevance is in a C-peptide deficient state. The mechanism is thought to be mediated by nitric oxide (NO).
-
Inhibition of Insulin Secretion: Paradoxically, C-peptide 2 can also inhibit glucose-stimulated insulin secretion. Infusion of rat C-peptide in normal rats was shown to diminish the glucose-induced rise in plasma insulin by 56%.
Stimulation of Na+/K+-ATPase Activity
A well-documented effect of C-peptide is the stimulation of Na+/K+-ATPase activity. This has been observed in multiple tissues from diabetic rat models.
-
Renal Tissue: In the rat medullary thick ascending limb, C-peptide stimulates Na+,K+-ATPase activity within a physiological concentration range.
-
Neural Tissue: Administration of C-peptide to diabetic rats prevents the diabetes-induced reduction of sciatic nerve Na+/K+-ATPase activity. This is linked to improved nerve function.
-
Other Tissues: The effect has also been noted in pancreatic islets and granulation tissue. Rat C-peptides 1 and 2 are largely equipotent in this regard.
Vascular and Renal Effects
C-peptide 2 exerts beneficial effects on the vasculature and kidneys, primarily by improving blood flow and function in diabetic models.
-
Increased Blood Flow: C-peptide administration increases blood flow in skeletal muscle and skin. This vasodilatory effect is believed to be mediated by the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased NO production.
-
Reduced Glomerular Hyperfiltration: In STZ-induced diabetic rats, C-peptide treatment prevents glomerular hyperfiltration, a key hallmark of early diabetic nephropathy.
Neuroprotective Functions
In animal models of type 1 diabetes, C-peptide replacement has shown significant neuroprotective effects. In BB/Wor rats, C-peptide treatment prevented the development of nerve conduction velocity (NCV) deficits and ameliorated myelin swelling. These improvements are closely linked to the restoration of neural Na+/K+-ATPase activity.
Signaling Pathways
The biological effects of C-peptide 2 are initiated by its interaction with a cell surface receptor, which is believed to be a G-protein coupled receptor (GPCR). The specific receptor has not yet been identified. Binding of C-peptide to this receptor triggers a cascade of intracellular signaling events.
The key signaling pathway involves:
-
Receptor Binding: C-peptide binds to its putative GPCR on the cell membrane of various cell types, including endothelial, neuronal, and renal tubular cells.
-
G-Protein Activation: The binding is pertussis toxin-sensitive, indicating the involvement of a Gαi subunit.
-
Downstream Effectors: Activation of the G-protein leads to the stimulation of downstream effector enzymes like Phospholipase Cγ (PLCγ).
-
Second Messengers: PLCγ activation results in an increase in intracellular calcium concentration ([Ca2+]i).
-
Kinase Activation: The rise in [Ca2+]i, along with other signals, activates several protein kinase cascades, including Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway.
-
Target Enzyme Activation: These signaling pathways converge on the activation of key enzymes responsible for C-peptide's physiological effects:
-
eNOS (endothelial Nitric Oxide Synthase): Activation leads to increased production of nitric oxide (NO), causing vasodilation and increased blood flow.
-
Na+/K+-ATPase: PKC-α mediated phosphorylation of the Na+/K+-ATPase α-subunit increases its activity, restoring ion balance and improving neural and renal function.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on rat C-peptide 2.
Table 1: In Vivo Efficacy and Pharmacological Parameters
| Parameter | Value | Animal Model | Experimental Condition | Reference(s) |
|---|---|---|---|---|
| Glucose Utilization | ↑ 79-90% | STZ-Diabetic Rats | C-peptide infusion (0.05 nmol·kg⁻¹·min⁻¹) during insulin clamp | |
| Insulin Secretion | ↓ 56% | Normal Rats | C-peptide infusion (500 µg·h⁻¹·kg⁻¹) during glucose challenge | |
| Hypoglycemic Effect | Increased & Prolonged | Alloxan-Diabetic Rats | C-peptide (160 µg/kg) with exogenous insulin | |
| Metabolic Clearance Rate | 4.6 ± 0.2 mL/min | Normal Rats | Constant infusion technique | , |
| Renal Extraction (A-V diff) | 44% | Normal Rats | Constant infusion technique | , |
| Renal Contribution to MCR | 69% | Normal Rats | Constant infusion technique | |
Table 2: Commercial Rat C-Peptide 2 ELISA Kit Parameters
| Parameter | Value | Kit Manufacturer/Reference |
|---|---|---|
| Standard Curve Range | 25 - 1600 pM | Millipore (EZRMCP2-21K) |
| Standard Curve Range | 50 - 4500 pM | ALPCO (80-CPTR2-E01) |
| Sensitivity (LOD) | 10.8 pM | ALPCO (80-CPTR2-E01) |
| Sample Volume | 10 - 20 µL | ALPCO, Millipore |
| Sample Types | Serum, Plasma | Millipore, ALPCO |
Key Experimental Protocols
This section provides detailed methodologies for cornerstone experiments used to investigate the biological role of rat C-peptide 2.
Streptozotocin (STZ)-Induced Diabetic Rat Model
This is the most common model used to study the effects of C-peptide in a type 1 diabetes-like, insulin-deficient state.
Objective: To induce pancreatic β-cell destruction, leading to insulin deficiency and hyperglycemia.
Materials:
-
Streptozotocin (STZ) powder
-
Cold, sterile 0.1 M citrate buffer (pH 4.5)
-
Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
-
Syringes and needles for injection (e.g., 25G)
-
Glucometer and test strips
-
10% sucrose water solution
Protocol:
-
Preparation of STZ: Immediately before use, dissolve STZ powder in cold citrate buffer (pH 4.5). STZ is unstable at neutral pH. The solution should be protected from light.
-
Animal Preparation: Rats can be fasted overnight, although this is not strictly necessary. Record baseline body weight and blood glucose from a tail vein sample.
-
STZ Administration: A single intraperitoneal (IP) or intravenous (IV) injection is typically used. A common dose for inducing type 1 diabetes is 60-65 mg/kg. IV injection may produce more stable hyperglycemia.
-
Post-Injection Care: To prevent initial, potentially fatal hypoglycemia caused by the massive release of insulin from dying β-cells, replace drinking water with a 10% sucrose solution for the first 24-48 hours post-injection.
-
Confirmation of Diabetes: Monitor blood glucose levels daily for the first few days, and then periodically. Diabetes is typically confirmed 48-72 hours after STZ injection. An animal is considered diabetic when non-fasting blood glucose levels are consistently ≥15 mM (or >250-300 mg/dL).
-
Experimental Use: Diabetic rats are typically used for experiments 1-2 weeks after confirmation of diabetes to allow for the stabilization of the hyperglycemic state.
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard technique for assessing whole-body insulin sensitivity and measuring glucose utilization in vivo.
Objective: To measure the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels, providing a direct measure of insulin-stimulated glucose disposal.
Materials:
-
Anesthetized or conscious, catheterized rats
-
Infusion pumps (at least two)
-
Humulin R (or similar regular insulin)
-
20-50% Dextrose (glucose) solution
-
Heparinized saline
-
Glucometer
-
Blood collection supplies (capillary tubes, etc.)
Protocol:
-
Surgical Preparation (several days prior):
-
Anesthetize the rat (e.g., with isoflurane).
-
Surgically implant catheters into the right jugular vein (for infusions) and the left carotid artery (for blood sampling).
-
Exteriorize the catheters at the back of the neck.
-
Allow the animal to recover for 4-5 days. Flush catheters daily with heparinized saline to maintain patency.
-
-
Clamp Procedure:
-
Fast the rat for 5-6 hours prior to the experiment.
-
Connect the jugular vein catheter to two infusion pumps: one for insulin and one for glucose. Connect the carotid artery catheter for sampling.
-
Priming Insulin Infusion: Begin with a high-rate (priming) infusion of insulin (e.g., 60 mU·kg⁻¹·min⁻¹ for 2 minutes) to rapidly raise plasma insulin to the desired level.
-
Continuous Insulin Infusion: Following the prime, reduce the insulin infusion to a constant rate (e.g., 3.0 mU·kg⁻¹·min⁻¹ for C-peptide studies, or 12 mU·kg⁻¹·min⁻¹ for general insulin sensitivity).
-
Blood Glucose Monitoring: At time zero (start of insulin infusion), begin sampling arterial blood every 5-10 minutes. Measure blood glucose immediately.
-
Glucose Infusion: Begin a variable-rate infusion of glucose. The goal is to maintain (or "clamp") the blood glucose at a euglycemic level (e.g., ~100 mg/dL or 5.5 mM). Adjust the glucose infusion rate (GIR) based on the frequent blood glucose readings.
-
Steady State: The clamp reaches a "steady state" when the blood glucose level is stable for at least 30 minutes with a constant GIR. This typically takes 60-120 minutes.
-
C-Peptide Infusion (for specific studies): To study the effects of C-peptide, it can be co-infused with insulin at a constant rate (e.g., 0.05 nmol·kg⁻¹·min⁻¹).
-
-
Data Analysis: The primary outcome is the GIR (in mg·kg⁻¹·min⁻¹) during the last 30 minutes of the steady-state period. A higher GIR indicates greater insulin sensitivity and higher whole-body glucose utilization.
Measurement of Na+/K+-ATPase Activity
This protocol is based on a coupled-enzyme assay that measures the rate of ATP hydrolysis in tissue homogenates or microsomal fractions.
Objective: To quantify the specific activity of Na+/K+-ATPase in a prepared tissue sample.
Materials:
-
Rat tissue (e.g., renal cortex, sciatic nerve)
-
Homogenization buffer (e.g., sucrose, EDTA, imidazole)
-
Assay buffer (e.g., NaCl, KCl, MgCl₂, imidazole, pH 7.0)
-
ATP, phospho(enol)pyruvate (PEP), NADH
-
Pyruvate kinase (PK) and lactate dehydrogenase (LDH) enzymes
-
Ouabain (a specific Na+/K+-ATPase inhibitor)
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Tissue Preparation (Microsomal Fraction):
-
Harvest tissue from the rat and place it in ice-cold homogenization buffer.
-
Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which is rich in plasma membranes.
-
Resuspend the microsomal pellet in a small volume of buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Enzymatic Assay:
-
The assay links ATP hydrolysis to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
-
Prepare two sets of reaction cuvettes or microplate wells.
-
Set A (Total ATPase activity): Add assay buffer, sample (e.g., 0.1 mg/ml microsomes), PEP, NADH, PK, and LDH.
-
Set B (Ouabain-insensitive activity): Prepare as for Set A, but also include ouabain (e.g., 1-2 mM), which inhibits Na+/K+-ATPase but not other ATPases.
-
-
Reaction and Measurement:
-
Equilibrate the reaction mixtures at 37°C.
-
Initiate the reaction by adding MgATP (e.g., 5 mM) to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
-
Calculation:
-
Calculate the rate of ATP hydrolysis for both sets of reactions from the rate of NADH oxidation.
-
The specific Na+/K+-ATPase activity is the difference between the total ATPase activity (Set A) and the ouabain-insensitive activity (Set B).
-
Activity is typically expressed as µmol of ATP hydrolyzed per mg of protein per hour (µmol ATP·mg⁻¹·h⁻¹).
-
Quantification by Sandwich ELISA
Commercial ELISA kits are widely available for the specific quantification of rat C-peptide 2 in serum and plasma.
Objective: To measure the concentration of rat C-peptide 2 in a biological sample.
Principle: A capture antibody specific to one epitope of C-peptide 2 is coated onto a microplate well. The sample is added, and C-peptide 2 binds to the capture antibody. A second, biotinylated detection antibody that binds to a different epitope is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A colorimetric substrate (TMB) is added, and the resulting color intensity is proportional to the concentration of C-peptide 2.
Abbreviated Protocol:
-
Prepare standards, controls, and samples (serum or plasma).
-
Add samples and standards to the antibody-coated microplate wells.
-
Add the detection antibody. Incubate (e.g., 2 hours at room temperature).
-
Wash the plate to remove unbound material.
-
Add the enzyme conjugate (Streptavidin-HRP). Incubate (e.g., 30 minutes).
-
Wash the plate again.
-
Add the TMB substrate and incubate in the dark until color develops (5-20 minutes).
-
Add a stop solution (e.g., 0.3 M HCl) to quench the reaction.
-
Read the absorbance on a microplate reader (e.g., at 450 nm).
-
Calculate the concentration of C-peptide 2 in the samples by interpolating from the standard curve.
References
An In-depth Technical Guide to C-Peptide 1 and C-Peptide 2 in Rat Physiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic research, particularly in the study of diabetes and its complications, the rat model has proven invaluable. A unique feature of rat and mouse physiology is the presence of two non-allelic insulin genes, resulting in the production of two distinct proinsulins and, consequently, two C-peptide isoforms: C-peptide 1 and C-peptide 2.[1][2][3][4] These peptides, composed of 31 amino acids, differ by two residues.[4] While historically considered biologically inert byproducts of insulin synthesis, a growing body of evidence now suggests that C-peptides possess significant physiological functions. This technical guide provides a comprehensive overview of the comparative physiology of C-peptide 1 and C-peptide 2 in rats, focusing on their quantitative effects, the experimental protocols used to elucidate their functions, and their underlying signaling pathways.
Comparative Quantitative Data
While many studies suggest that rat C-peptide 1 and C-peptide 2 are largely equipotent in their biological activities, this section summarizes the available quantitative data to facilitate a direct comparison.
Table 1: Amino Acid Sequences of Rat C-Peptide 1 and C-Peptide 2
| Peptide | Sequence | Molecular Weight (Da) |
| C-Peptide 1 | H-Glu-Val-Glu-Asp-Pro-Gln-Val-Pro-Gln-Leu-Glu-Leu-Gly-Gly-Gly-Pro-Glu-Ala-Gly-Asp-Leu-Gln-Thr-Leu-Ala-Leu-Glu-Val-Ala-Arg-Gln-OH | 3259.6 |
| C-Peptide 2 | H-Glu-Val-Glu-Asp-Pro-Gln-Val-Ala-Gln-Leu-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Asp-Leu-Gln-Thr-Leu-Ala-Leu-Glu-Val-Ala-Arg-Gln-OH | 3260.84 |
Table 2: Comparative Physiological Effects of Rat C-Peptide 1 and C-Peptide 2
| Parameter | C-Peptide 1 | C-Peptide 2 | Key Findings |
| Glucose Utilization | Increased whole-body glucose utilization by 79-90% in diabetic rats at an infusion rate of 0.05 nmol/kg/min. | Exerted a similar increase in whole-body glucose utilization as C-peptide 1 in diabetic rats. | Both peptides are equipotent in stimulating glucose utilization in diabetic, but not healthy, rats. The effect appears to be mediated by nitric oxide. |
| Na+/K+-ATPase Activity | Stimulated Na+,K+-ATPase activity in a concentration-dependent manner in the range of 10⁻⁸-10⁻⁶ mol/l in rat renal tubules. | Stimulated Na+,K+-ATPase activity with a threshold at 10⁻⁹ mol/l and a maximal effect at 10⁻⁷ mol/l in rat medullary thick ascending limb. | Both peptides stimulate Na+/K+-ATPase activity, likely via a G-protein coupled receptor and subsequent activation of Ca²⁺-dependent intracellular signaling pathways. |
| Plasma Insulin Levels | Infusion of a mixture of C-peptides (500 µg/h/kg) diminished glucose-induced increase in plasma insulin by 56% (from 15.2 to 6.6 ng/ml). | No separate data available, studied as a mixture with C-peptide 1. | C-peptides appear to modulate insulin secretion. |
| Hypoglycemic Effect of Exogenous Insulin | A mixture of C-peptides (160 µg/kg) significantly increased and prolonged the hypoglycemic effect of exogenous insulin in alloxan-diabetic rats. | No separate data available, studied as a mixture with C-peptide 1. | C-peptides may enhance insulin sensitivity. |
Table 3: Plasma C-Peptide Concentrations in Rats
| Condition | C-Peptide Concentration | Method |
| Normal, fasted | 0.17–0.90 nmol/L | ELISA |
| Streptozotocin-induced diabetic | Significantly decreased compared to basal levels | ELISA |
| Zucker fatty rats (model of insulin resistance) | Significantly higher than lean controls | ELISA |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of rat C-peptides.
Hyperinsulinemic-Euglycemic Clamp for Measuring Glucose Utilization
This procedure is the gold standard for assessing insulin sensitivity and glucose metabolism in vivo.
Objective: To measure whole-body glucose utilization in response to C-peptide infusion under conditions of controlled hyperinsulinemia and euglycemia.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., Isoflurane)
-
Catheters for jugular vein and carotid artery cannulation
-
Infusion pumps
-
Rat C-peptide 1 and C-peptide 2
-
Human insulin
-
20% glucose solution
-
[3-³H]glucose tracer (for glucose kinetics)
-
Blood glucose meter
-
Heparinized tubes for blood collection
Procedure:
-
Animal Preparation: Anesthetize the rat and perform cannulation of the jugular vein (for infusions) and carotid artery (for blood sampling). Allow for a recovery period.
-
Basal Period: After an overnight fast, a primed-continuous infusion of [3-³H]glucose is started to measure basal glucose turnover.
-
Clamp Period:
-
Initiate a continuous infusion of insulin (e.g., 3.0 mU/kg/min).
-
Simultaneously, begin a continuous infusion of either saline (control), rat C-peptide 1, or rat C-peptide 2 at the desired concentration (e.g., 0.05 nmol/kg/min).
-
Monitor blood glucose every 5-10 minutes.
-
Infuse a variable rate of 20% glucose solution to maintain blood glucose at a constant level (e.g., 7.7 mmol/l in diabetic rats).
-
-
Steady State: The clamp is typically maintained for 90-120 minutes. The glucose infusion rate during the last 30-60 minutes is used to calculate the glucose utilization rate.
-
Data Analysis: The glucose infusion rate (GIR) is calculated and serves as a measure of insulin sensitivity. When a tracer is used, rates of glucose appearance and disappearance can be calculated.
Measurement of Na+/K+-ATPase Activity
Objective: To determine the effect of C-peptide 1 and C-peptide 2 on Na+/K+-ATPase activity in isolated rat tissues.
Materials:
-
Rat kidney or other target tissue
-
Collagenase for tissue digestion
-
Dissection microscope
-
Assay buffer containing (in mmol/l): 120 NaCl, 5 RbCl, 2 CaCl₂, 1 MgSO₄, 1 NaH₂PO₄, 20 Tris-HCl, 5 glucose, and 0.1% bovine serum albumin.
-
γ-[³²P]ATP
-
Ouabain (a specific inhibitor of Na+/K+-ATPase)
-
Rat C-peptide 1 and C-peptide 2
-
Scintillation counter
Procedure:
-
Tissue Preparation: Isolate the desired tissue (e.g., renal tubules) by microdissection.
-
Pre-incubation: Pre-incubate the tissue segments in the assay buffer with or without C-peptide at various concentrations (e.g., 10⁻¹¹ to 10⁻⁷ mol/l) for a specified time (e.g., 15 minutes).
-
Enzyme Reaction:
-
Initiate the Na+/K+-ATPase reaction by adding γ-[³²P]ATP to the incubation medium.
-
Run parallel incubations in the presence of ouabain to determine the ouabain-insensitive ATPase activity.
-
-
Termination: Stop the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid).
-
Measurement:
-
Separate the liberated ³²P-labeled inorganic phosphate from the unhydrolyzed γ-[³²P]ATP.
-
Measure the radioactivity using a scintillation counter.
-
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total and the ouabain-insensitive ATPase activity and is typically expressed as pmol of ATP hydrolyzed per mm of tubule per hour.
Assessment of Nerve Conduction Velocity (NCV)
Objective: To evaluate the effect of C-peptide treatment on nerve function in diabetic rats.
Materials:
-
Diabetic rat model (e.g., Streptozotocin-induced)
-
Anesthetic (e.g., Ketamine/Xylazine)
-
Electrophysiology recording system
-
Bipolar stimulating needle electrodes
-
Recording electrodes
-
Ground electrode
-
Heating lamp to maintain limb temperature
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Electrode Placement:
-
For sciatic nerve motor NCV, place the stimulating electrodes at the sciatic notch (proximal) and the knee (distal).
-
Place the recording electrodes over the intrinsic foot muscles.
-
Place a ground electrode subcutaneously between the stimulating and recording sites.
-
-
Stimulation and Recording:
-
Deliver a supramaximal electrical stimulus at the proximal and distal sites.
-
Record the compound muscle action potentials (CMAPs).
-
-
Measurement:
-
Measure the latency of the CMAP from the stimulus artifact to the onset of the negative deflection for both proximal and distal stimulation.
-
Measure the distance between the proximal and distal stimulation sites.
-
-
Calculation: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).
Signaling Pathways
C-peptide exerts its biological effects through a putative G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events. The binding of C-peptide to its receptor is stereospecific. The signaling pathways for C-peptide 1 and C-peptide 2 are believed to be identical.
The binding of C-peptide to its receptor activates Phospholipase C (PLC) and PI3-Kinase (PI3K). PLC activation leads to an increase in intracellular calcium (Ca²⁺), which in turn activates Protein Kinase C (PKC). Both PKC and PI3K pathways converge on the activation of MAP Kinase (ERK1/2). These signaling events culminate in the stimulation of Na⁺/K⁺-ATPase activity and the upregulation and activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide production.
Conclusion
The two isoforms of rat C-peptide, C-peptide 1 and C-peptide 2, are biologically active molecules that exert significant and largely equipotent physiological effects. Their actions on glucose metabolism, ion transport, and nerve function underscore their potential therapeutic relevance in the context of diabetes and its complications. The detailed experimental protocols and the elucidated signaling pathway provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the nuanced roles of these peptides in rat physiology and to explore their translational potential. Further research is warranted to fully dissect any subtle differences in the bioactivity of the two isoforms and to definitively identify the C-peptide receptor.
References
- 1. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Reduction in C-Peptide Levels and Influence on Pharmacokinetics and Pharmacodynamics of Insulin Preparations: How to Conduct a High-Quality Euglycemic Clamp Study [frontiersin.org]
- 4. Rat C-peptide and proinsulin TechNotes [hytest.fi]
An In-depth Technical Guide on the Relationship Between Rat C-Peptide 2 and Proinsulin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate relationship between rat C-peptide 2 and its precursor, proinsulin. It delves into the molecular biology, biosynthesis, processing, and physiological significance of these molecules, with a focus on providing practical information for laboratory research and therapeutic development.
Introduction: The Two-Proinsulin System in Rats
Unlike humans, who have a single proinsulin gene, rats and mice possess two non-allelic genes, Ins1 and Ins2, which encode for proinsulin I and proinsulin II, respectively.[1] These two proinsulin isoforms are highly homologous but exhibit key amino acid differences, particularly within the connecting peptide (C-peptide) region. Consequently, the processing of proinsulin I and II yields two distinct C-peptides: C-peptide 1 and C-peptide 2. This guide will focus on the relationship and characteristics of proinsulin II and its resulting C-peptide 2.
Molecular Structure and Comparison
The primary amino acid sequences of rat proinsulin I and II, and their corresponding C-peptides, are crucial for understanding their differential processing and potential biological activities.
Table 1: Amino Acid Sequence Comparison of Rat C-Peptide 1 and C-Peptide 2
| Peptide | Amino Acid Sequence | Molecular Weight (Da) |
| Rat C-Peptide 1 | EVEDPQVPQLELGGGPAGDLQTLALEVARQ | 3259.6 |
| Rat C--Peptide 2 | EVEDPQVAQLELGGGPGAGDLQTLALEVARQ | 3231.6 |
Note: The sequences are presented in the single-letter amino acid code.
Biosynthesis and Processing of Proinsulin II
The journey from a gene to a secreted hormone is a tightly regulated multi-step process. The biosynthesis of insulin from proinsulin II involves transcription, translation, and post-translational modifications, including proteolytic cleavage.
From Gene to Proinsulin Polypeptide
The Ins2 gene is transcribed into mRNA within the nucleus of pancreatic β-cells. The mRNA is then translated into preproinsulin II on ribosomes associated with the endoplasmic reticulum (ER). A signal peptide at the N-terminus directs the nascent polypeptide into the ER lumen, where it is rapidly cleaved to yield proinsulin II.
The Prohormone Convertases: PC2 and PC3
The conversion of proinsulin to mature insulin and C-peptide is orchestrated by two key endoproteases belonging to the subtilisin-like proprotein convertase (SPC) family: Prohormone Convertase 2 (PC2) and Prohormone Convertase 1/3 (PC1/3, also known as PC3).[2][3][4] These enzymes recognize and cleave at specific pairs of basic amino acid residues that flank the C-peptide.
-
PC3 (PC1/3): Primarily cleaves at the junction between the B-chain and the C-peptide (B-C junction).[3]
-
PC2: Primarily cleaves at the junction between the C-peptide and the A-chain (C-A junction).
Following the endoproteolytic cleavages, Carboxypeptidase E (CPE) removes the remaining basic residues from the C-termini of the newly formed insulin and C-peptide molecules.
Differential Processing Kinetics of Proinsulin I and II
A notable feature of the rat two-proinsulin system is the differential rate at which the two isoforms are processed. Studies have consistently shown that proinsulin I is converted to insulin more rapidly than proinsulin II. This difference in processing kinetics is attributed to amino acid variations at the cleavage sites, which affect the efficiency of recognition and cleavage by PC2 and PC3. The slower cleavage at the B-chain/C-peptide junction of proinsulin II is a key factor in its delayed processing.
Table 2: Summary of Proinsulin Processing Characteristics
| Feature | Proinsulin I | Proinsulin II | Reference(s) |
| Relative Expression | Higher under stimulatory glucose conditions | Lower under stimulatory glucose conditions | |
| Conversion Rate | Faster | Slower | |
| Rate-Limiting Cleavage | C-A Junction (by PC2) | B-C Junction (by PC3) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the relationship between rat C-peptide 2 and proinsulin.
Isolation of Rat Pancreatic Islets
Objective: To obtain viable pancreatic islets for in vitro studies of proinsulin biosynthesis and processing.
Materials:
-
Collagenase P solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll-Paque density gradient
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
Procedure:
-
Anesthetize the rat and perform a laparotomy to expose the pancreas.
-
Cannulate the common bile duct and perfuse the pancreas with cold Collagenase P solution.
-
Excise the distended pancreas and incubate it in a 37°C water bath to allow for enzymatic digestion.
-
Mechanically disrupt the digested tissue to release the islets.
-
Purify the islets from the exocrine tissue using a Ficoll-Paque density gradient centrifugation.
-
Hand-pick the purified islets under a stereomicroscope.
-
Culture the isolated islets in RPMI-1640 medium overnight to allow for recovery before experimentation.
Pulse-Chase Analysis of Proinsulin Processing
Objective: To track the conversion of newly synthesized proinsulin to insulin over time.
Materials:
-
Isolated rat islets
-
Krebs-Ringer bicarbonate (KRB) buffer
-
[³H]-Leucine
-
High-glucose (e.g., 16.7 mM) and low-glucose (e.g., 2.8 mM) KRB buffer
-
Acid-ethanol extraction solution (75% ethanol, 1.5% HCl)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Pre-incubate isolated islets in low-glucose KRB buffer.
-
Pulse: Incubate the islets in high-glucose KRB buffer containing [³H]-Leucine for a short period (e.g., 10-20 minutes) to label newly synthesized proteins, including proinsulin.
-
Chase: Terminate the pulse by washing the islets with and transferring them to a chase medium containing an excess of unlabeled leucine and low glucose.
-
At various time points during the chase (e.g., 0, 30, 60, 120 minutes), collect aliquots of islets.
-
Extract the radiolabeled proteins from the islets using an acid-ethanol solution.
-
Analyze the extracted proteins by HPLC to separate and quantify the amounts of [³H]-labeled proinsulin, conversion intermediates, and insulin.
HPLC Separation of Proinsulin and Insulin
Objective: To separate and quantify proinsulin, insulin, and their intermediates.
Materials:
-
Reversed-phase C18 HPLC column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Equilibrate the C18 column with a starting concentration of Solvent B (e.g., 20%).
-
Inject the acid-ethanol extracted sample onto the column.
-
Elute the proteins using a linear gradient of Solvent B (e.g., 20% to 50% over 60 minutes).
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
Collect fractions and quantify the radioactivity in each fraction corresponding to the peaks of proinsulin, intermediates, and insulin using liquid scintillation counting.
Radioimmunoassay (RIA) for Rat C-Peptide
Objective: To quantify the concentration of rat C-peptide in biological samples.
Materials:
-
Antibody specific to rat C-peptide (recognizing both C-peptide 1 and 2, or specifically C-peptide 2)
-
¹²⁵I-labeled rat C-peptide (tracer)
-
Rat C-peptide standards of known concentrations
-
Secondary antibody (precipitating antibody)
-
Assay buffer (e.g., phosphate buffer with bovine serum albumin)
-
Gamma counter
Procedure:
-
Set up a series of tubes for standards, unknown samples, and controls.
-
Add a fixed amount of the primary anti-C-peptide antibody to each tube (except for the non-specific binding tubes).
-
Add the C-peptide standards or unknown samples to the respective tubes.
-
Add a fixed amount of ¹²⁵I-labeled C-peptide tracer to all tubes.
-
Incubate the mixture to allow for competitive binding between the labeled and unlabeled C-peptide for the antibody.
-
Add the secondary antibody to precipitate the primary antibody-antigen complexes.
-
Centrifuge the tubes to pellet the precipitated complexes.
-
Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Construct a standard curve by plotting the bound radioactivity against the concentration of the C-peptide standards.
-
Determine the C-peptide concentration in the unknown samples by interpolating their bound radioactivity values on the standard curve.
Visualizations of Key Pathways and Workflows
Proinsulin Processing Pathway
Caption: Biosynthetic pathway of proinsulin II processing.
Experimental Workflow for Pulse-Chase Analysis
Caption: Workflow for pulse-chase analysis of proinsulin processing.
Conclusion
The presence of two proinsulin genes in rats provides a unique model to study the intricacies of prohormone processing. Rat C-peptide 2, derived from proinsulin II, is not merely a byproduct of insulin biosynthesis but a molecule with distinct characteristics, including a slower processing rate from its precursor compared to its counterpart, C-peptide 1. The detailed experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to investigate the nuanced relationship between rat C-peptide 2 and proinsulin, ultimately contributing to a deeper understanding of insulin biosynthesis and its potential therapeutic implications.
References
- 1. Synthesis and release of proinsulin and insulin by isolated rat islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Differential rates of conversion of rat proinsulins I and II. Evidence for slow cleavage at the B-chain/C-peptide junction of proinsulin II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide radioimmunoassay (ria) | PDF [slideshare.net]
A Technical Guide to C-Peptide 2 Levels in Healthy Wistar Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proinsulin C-peptide, a 31-amino acid polypeptide, is a byproduct of insulin synthesis, cleaved from proinsulin within the pancreatic β-cells.[1] It is co-secreted in equimolar amounts with insulin, making it a reliable marker of endogenous insulin secretion.[1] Unlike insulin, which undergoes significant first-pass metabolism in the liver, C-peptide has a longer half-life and is primarily cleared by the kidneys.[1][2] In rodents like rats and mice, two isoforms of proinsulin exist, leading to the production of C-peptide I and C-peptide II.[2] This guide focuses on C-Peptide 2, providing an in-depth overview of its physiological levels in healthy Wistar rats, the experimental protocols for its measurement, and its key signaling pathways.
Data Presentation: C-Peptide 2 Levels
Quantitative data on C-Peptide 2 levels in healthy Wistar rats can vary based on factors such as age, sex, and feeding status. The following table summarizes available data from the scientific literature.
| Parameter | Animal Model | Value (Mean ± SD) | Unit | Source |
| Fasting C-Peptide | Adult Male Wistar Rats | 1124 ± 478 | pM | |
| Fasting C-Peptide (Control Diet) | Young Male Wistar Rats | ~450 | pmol/L | |
| General Reference Range | Wistar Rats | 0.17–0.90 | nmol/L |
Note: Many studies measure total C-peptide, as assays often detect both C-peptide I and II. The values presented should be interpreted as representative of total C-peptide levels.
Experimental Protocols
Accurate measurement of C-Peptide 2 is critical for metabolic research. The most common method is the Enzyme-Linked Immunosorbent Assay (ELISA). Below are detailed methodologies for sample collection and a typical ELISA protocol.
Blood Sample Collection and Processing
-
Animal Preparation: For fasting measurements, Wistar rats should be fasted overnight (approximately 12-14 hours) with free access to water.
-
Blood Collection: Blood is typically collected via cardiac puncture, tail vein, or saphenous vein into tubes containing an anticoagulant (e.g., K-EDTA) and a protease inhibitor such as aprotinin to prevent degradation of C-peptide.
-
Clotting (for serum): For serum collection, whole blood is drawn into a tube with no anticoagulant and allowed to clot at room temperature for 30 minutes.
-
Centrifugation: The blood samples are then centrifuged at 2,000-3,000 x g for 15 minutes at 4°C.
-
Sample Storage: The resulting plasma or serum is carefully transferred to clean tubes and can be used immediately or stored at -20°C or -80°C for later analysis.
C-Peptide 2 ELISA Protocol (Sandwich ELISA)
This protocol is a generalized representation based on commercially available rat C-peptide ELISA kits.
-
Reagent Preparation: All reagents, including standards, samples, and wash buffers, should be brought to room temperature before use. A standard curve is prepared by performing serial dilutions of a known concentration of rat C-peptide standard.
-
Plate Preparation: The required number of microtiter plate wells, pre-coated with a capture antibody, are washed with a wash buffer.
-
Sample and Standard Incubation: A specific volume of standards, quality controls, and unknown samples are added in duplicate to the wells. An assay buffer is also added.
-
Detection Antibody Incubation: A biotinylated detection antibody specific for rat C-peptide is added to each well. The plate is then sealed and incubated, typically for 1.5 to 2.5 hours at room temperature, allowing the C-peptide to be "sandwiched" between the capture and detection antibodies.
-
Washing: The wells are washed multiple times to remove any unbound substances.
-
Enzyme Conjugate Incubation: A streptavidin-enzyme conjugate (e.g., horseradish peroxidase - HRP) is added to each well and incubated for a specified time (e.g., 30-45 minutes). The streptavidin binds to the biotin on the detection antibody.
-
Final Wash: The wells are washed again to remove any unbound enzyme conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well. The enzyme catalyzes a color change, with the intensity of the color being proportional to the amount of C-peptide present.
-
Reaction Termination: The enzymatic reaction is stopped by adding a stop solution (e.g., dilute acid), which also changes the color of the solution.
-
Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The concentration of C-peptide in the unknown samples is determined by interpolating their absorbance values against the standard curve.
Mandatory Visualizations: Signaling Pathways and Workflows
C-Peptide 2 Signaling Pathway
C-peptide is not biologically inert; it elicits cellular responses by activating specific intracellular signaling pathways, often initiated by binding to a G protein-coupled receptor (GPCR) on the cell surface.
Caption: C-Peptide signaling cascade via a G protein-coupled receptor.
Experimental Workflow for C-Peptide 2 Measurement
The following diagram illustrates the typical workflow from sample collection to data analysis for the quantification of C-Peptide 2 in Wistar rat plasma or serum.
Caption: Standard experimental workflow for measuring C-Peptide 2 via ELISA.
Conclusion
This technical guide provides a foundational understanding of C-Peptide 2 in healthy Wistar rats. The presented data, while not exhaustive, offers a snapshot of the physiological concentrations of this important biomarker. The detailed experimental protocols and visual workflows serve as practical resources for researchers in designing and executing studies in metabolic research. The elucidation of C-peptide's signaling pathways underscores its biological significance beyond being a mere byproduct of insulin production and opens avenues for further investigation into its physiological and potential therapeutic roles.
References
An In-depth Technical Guide to C-Peptide 2 in Sprague-Dawley Rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the normal physiological range of C-Peptide 2 in Sprague-Dawley rats, detailed experimental protocols for its measurement, and an exploration of its biological signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in preclinical studies utilizing the Sprague-Dawley rat model.
Physiological Range of C-Peptide in Sprague-Dawley Rats
C-peptide is co-secreted with insulin in equimolar amounts from pancreatic β-cells, making it a reliable marker of endogenous insulin secretion. In rats, there are two forms of C-peptide, C-Peptide 1 and C-Peptide 2. The following table summarizes the reported physiological ranges of C-peptide in healthy and diabetic Sprague-Dawley rats. It is important to note that values can vary between laboratories and with the specific assay used.
| Parameter | Condition | Strain | Value | Unit Conversion (approx.) |
| Fasting Serum C-Peptide | Normal Diet | Wistar Rats | 0.17–0.90 nmol/L[1] | 170–900 pM |
| 2-hour Fasting C-Peptide | Non-diabetic | Not Specified | 1124 ± 478 pM[2] | 1.12 ± 0.48 nmol/L |
| 2-hour Fasting C-Peptide | Diabetic | Not Specified | 73 ± 22 pM[2] | 0.07 ± 0.02 nmol/L |
Experimental Protocols for C-Peptide Measurement
Accurate quantification of C-Peptide 2 is crucial for metabolic studies. The most common method is the enzyme-linked immunosorbent assay (ELISA). Below is a detailed protocol for a typical sandwich ELISA for rat C-Peptide 2.
Sample Collection and Preparation
-
Animal Fasting: For fasting C-peptide measurements, rats should be fasted overnight (approximately 12-16 hours) with free access to water. Fasting for up to 16 hours has been shown to have fewer effects on stress markers like corticosterone compared to a 24-hour fast.[3]
-
Blood Collection: Blood samples can be collected via various methods, such as tail vein, saphenous vein, or cardiac puncture at the terminal endpoint.
-
Serum Preparation:
-
Collect whole blood into a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C.[4]
-
Aspirate the serum and store it in aliquots at -20°C or -80°C for later analysis. Avoid repeated freeze-thaw cycles.
-
-
Plasma Preparation:
-
Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.
-
Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C immediately after collection.
-
Collect the plasma and store it in aliquots at -20°C or -80°C.
-
Sandwich ELISA Protocol for Rat C-Peptide 2
This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manufacturer's instructions for the kit being used.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions. Allow all reagents to reach room temperature before use.
-
Plate Preparation: Remove the required number of antibody-coated microplate strips and place them in the plate holder.
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells in duplicate.
-
Add the detection antibody to each well.
-
Incubate the plate, typically for 1.5 to 2.5 hours at room temperature, to allow for the formation of the antibody-antigen-antibody sandwich.
-
Wash the wells multiple times with the prepared wash buffer to remove any unbound substances.
-
Add a streptavidin-HRP conjugate to each well and incubate for a specified time (e.g., 45 minutes at room temperature).
-
Wash the wells again to remove unbound conjugate.
-
Add the TMB substrate solution to each well. This will react with the HRP to produce a color change.
-
Incubate the plate in the dark for a specified time (e.g., 30 minutes at room temperature).
-
Add a stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of C-Peptide 2 in the samples by interpolating their absorbance values from the standard curve.
-
Signaling Pathways of C-Peptide
While initially considered biologically inert, C-peptide is now known to exert cellular effects by binding to a cell surface receptor, likely a G protein-coupled receptor (GPCR). This binding initiates intracellular signaling cascades that can influence various cellular functions.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of C-Peptide 2 in Sprague-Dawley rats.
References
An In-depth Technical Guide to the Discovery and Characterization of Rat C-Peptide 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic research, the connecting peptide (C-peptide) of proinsulin has transitioned from being considered a mere byproduct of insulin synthesis to a biologically active hormone with significant physiological effects. In rodents, the presence of two non-allelic insulin genes, Ins1 and Ins2, gives rise to two distinct proinsulins and consequently, two C-peptides: C-peptide 1 and C-peptide 2. This guide focuses on the discovery and characterization of rat C-peptide 2, a 31-amino acid peptide derived from proinsulin 2.[1] We will delve into its biological functions, the signaling pathways it modulates, and the experimental methodologies used to elucidate its characteristics. This document is intended to serve as a comprehensive technical resource for researchers and professionals in the fields of endocrinology, diabetes research, and drug development.
Discovery and Molecular Characteristics
The existence of two proinsulins in rats was first demonstrated through biosynthetic studies in isolated islets of Langerhans.[2] This discovery led to the identification of two corresponding C-peptides. Rat C-peptide 2 is the cleavage product of proinsulin II processing. The processing of proinsulin into insulin and C-peptide is a critical step in insulin biosynthesis, facilitated by the endopeptidases PC2 and PC3, and carboxypeptidase H.[3]
Amino Acid Sequence:
The amino acid sequence of rat C-peptide 2 is as follows:
EVEDPQVAQLELGGGPGAGDLQTLALEVARQ
Rat C-peptide 1 and 2 differ by two amino acid residues.[2] This subtle difference in primary structure may contribute to potential variations in their biological activities, although some studies have shown them to be largely equipotent in certain functions.[4]
Biological Activity and Physiological Roles
Contrary to its initial perception as an inert peptide, rat C-peptide 2 has been demonstrated to possess distinct biological activities, primarily related to cellular ion transport and glucose metabolism.
Modulation of Na+,K+-ATPase Activity
A significant body of evidence points to the role of rat C-peptide in stimulating the activity of Na+,K+-ATPase, a crucial enzyme for maintaining cellular membrane potential and transporting sodium and potassium ions.
Studies on isolated rat medullary thick ascending limbs have shown that rat C-peptide stimulates Na+,K+-ATPase activity in a concentration-dependent manner. This effect is observed within a physiological concentration range, suggesting its relevance in vivo. The stimulation is characterized by an increase in the enzyme's turnover rate rather than an increase in the number of pump units on the cell surface.
Regulation of Glucose Utilization
In the context of diabetes, where C-peptide levels are diminished along with insulin, replacement studies have revealed a role for C-peptide in glucose homeostasis. In streptozotocin-induced diabetic rats, physiological concentrations of rat C-peptides (both I and II) have been shown to stimulate whole-body glucose utilization. This effect is particularly evident at lower insulin infusion rates during hyperinsulinemic-euglycemic clamp studies. Interestingly, this effect on glucose utilization appears to be mediated, at least in part, by nitric oxide.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of rat C-peptide 2.
| Parameter | Value | Cell/Tissue Type | Reference |
| Na+,K+-ATPase Activity Stimulation | |||
| Threshold Concentration | 10⁻⁹ mol/L | Rat medullary thick ascending limb | |
| Maximal Effect Concentration | 10⁻⁷ mol/L | Rat medullary thick ascending limb | |
| Whole-Body Glucose Utilization in Diabetic Rats | |||
| C-peptide Infusion Rate | 0.05 nmol·kg⁻¹·min⁻¹ | Awake STZ-diabetic rats | |
| Increase in Glucose Utilization | 79-90% | Awake STZ-diabetic rats | |
| C-peptide Infusion Rate | 0.5 nmol·kg⁻¹·min⁻¹ | Awake STZ-diabetic rats | |
| Increase in Glucose Utilization | No significant further increase | Awake STZ-diabetic rats |
Signaling Pathways
The biological effects of rat C-peptide 2 are mediated through specific intracellular signaling pathways. The activation of Na+,K+-ATPase, for instance, is not a direct interaction but involves a signaling cascade.
G-protein Coupled Receptor and Protein Kinase C Activation
Evidence suggests that rat C-peptide binds to a pertussis toxin-sensitive G-protein coupled receptor on the cell surface. This interaction initiates a downstream signaling cascade that involves the activation of Protein Kinase C (PKC), specifically the PKC-alpha isoform. The activated PKC-alpha then phosphorylates the α-subunit of the Na+,K+-ATPase, leading to its increased activity.
Experimental Protocols
The characterization of rat C-peptide 2 has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Measurement of Na+,K+-ATPase Activity
This protocol is adapted from studies on isolated rat medullary thick ascending limbs.
1. Isolation of Medullary Thick Ascending Limbs (MTALs):
-
Male Wistar rats are anesthetized.
-
The kidneys are perfused with a collagenase-containing solution.
-
The cortex and inner medulla are removed, and the outer medulla is minced.
-
The tissue is incubated with collagenase and hyaluronidase.
-
MTALs are isolated by microdissection under a stereomicroscope.
2. Measurement of Na+,K+-ATPase Hydrolytic Activity:
-
Isolated MTALs are permeabilized by rapid freezing and thawing.
-
Tubules are incubated in a solution containing ATP, MgCl₂, NaCl, KCl, and [γ-³²P]ATP with or without ouabain (a specific Na+,K+-ATPase inhibitor).
-
The reaction is stopped by the addition of trichloroacetic acid and activated charcoal.
-
The amount of ³²Pi liberated is measured by liquid scintillation counting.
-
Na+,K+-ATPase activity is calculated as the difference between the total and ouabain-insensitive ATPase activities.
3. Incubation with Rat C-Peptide 2:
-
Isolated MTALs are pre-incubated with varying concentrations of synthetic rat C-peptide 2 (e.g., 10⁻¹¹ to 10⁻⁷ mol/L) for a specified time (e.g., 15 minutes) at 37°C before the ATPase activity measurement.
Hyperinsulinemic-Euglycemic Clamp
This technique is the gold standard for assessing insulin sensitivity and glucose utilization in vivo.
1. Surgical Preparation:
-
Rats are anesthetized, and indwelling catheters are placed in the carotid artery (for blood sampling) and the jugular vein (for infusions).
-
The catheters are tunneled subcutaneously and exteriorized at the back of the neck.
-
Rats are allowed to recover for several days.
2. Experimental Procedure:
-
The rat is placed in a metabolic cage and the catheters are connected to infusion pumps and a sampling line.
-
A primed-continuous infusion of insulin is initiated to raise plasma insulin to a desired level.
-
A variable infusion of glucose is started and adjusted to maintain blood glucose at a constant, euglycemic level.
-
Blood samples are taken frequently (e.g., every 5-10 minutes) to monitor blood glucose.
-
To study the effect of C-peptide, a continuous infusion of rat C-peptide 2 is administered alongside the insulin infusion.
3. Data Analysis:
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body glucose disposal and insulin sensitivity.
-
The effect of C-peptide is determined by comparing the GIR in the presence and absence of C-peptide infusion.
Radioimmunoassay (RIA) for Rat C-Peptide
RIA is a highly sensitive method for quantifying peptide concentrations in biological fluids.
1. Principle:
-
This is a competitive binding assay where a known quantity of radiolabeled C-peptide (tracer) competes with the unlabeled C-peptide in the sample for a limited number of binding sites on a specific antibody.
-
The amount of bound radioactivity is inversely proportional to the concentration of unlabeled C-peptide in the sample.
2. General Procedure:
-
A standard curve is generated using known concentrations of unlabeled rat C-peptide.
-
Samples (e.g., plasma, serum) and standards are incubated with a specific anti-rat C-peptide antibody.
-
A fixed amount of radiolabeled rat C-peptide (e.g., ¹²⁵I-labeled) is added to each tube.
-
The mixture is incubated to allow competitive binding to reach equilibrium.
-
The antibody-bound C-peptide is separated from the free C-peptide (e.g., by precipitation with a secondary antibody).
-
The radioactivity in the bound fraction is measured using a gamma counter.
-
The concentration of C-peptide in the samples is determined by comparing their bound radioactivity to the standard curve.
Conclusion
The discovery and characterization of rat C-peptide 2 have significantly advanced our understanding of the biological roles of proinsulin cleavage products. No longer considered an inert bystander, C-peptide 2 is now recognized as a bioactive peptide with demonstrable effects on ion transport and glucose metabolism. Its ability to stimulate Na+,K+-ATPase activity through a G-protein and PKC-mediated signaling pathway highlights its potential role in cellular homeostasis. Furthermore, its influence on glucose utilization in diabetic models suggests that C-peptide replacement therapy could be a valuable area of investigation for the management of diabetes and its complications. The experimental protocols detailed in this guide provide a foundation for further research into the multifaceted functions of this intriguing peptide. As our knowledge expands, rat C-peptide 2 will undoubtedly remain a key molecule of interest for researchers and drug development professionals working to unravel the complexities of metabolic regulation.
References
- 1. Rat C-peptide and proinsulin TechNotes [hytest.fi]
- 2. Rat C peptide I and II stimulate glucose utilization in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. C-peptide stimulates Na+,K+-ATPase activity via PKC alpha in rat medullary thick ascending limb - PubMed [pubmed.ncbi.nlm.nih.gov]
C-Peptide 2 Expression in Rat Pancreatic Islets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of C-peptide 2 expression, function, and measurement in rat pancreatic islets. Rodents, including rats and mice, are unique in that they express two non-allelic proinsulin genes, Ins1 and Ins2, which produce proinsulin I and proinsulin II, respectively.[1][2] Upon enzymatic cleavage within the pancreatic β-cells, these precursors yield two distinct forms of insulin and two corresponding connecting peptides: C-peptide 1 and C-peptide 2.[3][4] While historically considered an inert byproduct of insulin synthesis, C-peptide is now recognized as a biologically active molecule with its own signaling pathways and physiological effects.[5] This document summarizes the quantitative data on C-peptide 2 expression, details the experimental protocols for its analysis, and visualizes the key biological and experimental processes.
Data Presentation: Quantitative Analysis of C-Peptide 2
The measurement of C-peptide is a reliable indicator of pancreatic β-cell function and endogenous insulin secretion. Unlike insulin, C-peptide is not significantly cleared during its first pass through the liver and has a longer half-life in circulation (approximately 30-35 minutes compared to 5-10 minutes for insulin), making it a more stable analyte.
Table 1: Circulating C-Peptide Levels in Rat Plasma
| Condition | C-Peptide Concentration (pM) | Assay Method | Reference |
| Non-diabetic (Fasting) | 1124 ± 478 | TR-FIA | |
| Diabetic (STZ-induced, Fasting) | 73 ± 22 | TR-FIA |
TR-FIA: Time-Resolved Fluorescence Immunoassay; STZ: Streptozotocin.
Table 2: Cellular C-Peptide Content in Rat Pancreatic Tissue
| Tissue Preparation | Molar Content (C-Peptide vs. Insulin) | Method | Reference |
| Isolated Islets | Equimolar | Acidic Extraction & Immunoassay | |
| Purified β-cells | Equimolar | Acidic Extraction & Immunoassay | |
| Pancreatic Extracts (with protease inhibitors) | Equimolar | Acidic Extraction & Immunoassay |
Table 3: Performance Characteristics of Rat C-Peptide 2 Immunoassays
| Assay Type | Dynamic Range | Sample Type | Key Characteristics | Reference |
| ELISA | 25 - 1600 pM | Serum, Plasma | Accuracy: 88-92% (Rat Serum) | |
| TR-FIA | 66 - 3900 pM | Plasma, Media, Extracts | Inter-assay CV < 7.6%; Intra-assay CV < 4.8% | |
| ELISA (Validated) | Detection limit < first calibrator | Islet Culture Media | Recovery upon dilution: 91-105% |
CV: Coefficient of Variation.
Proinsulin II Processing and C-Peptide 2 Formation
In the endoplasmic reticulum of pancreatic β-cells, preproinsulin II is synthesized and its signal peptide is removed to form proinsulin II. This molecule is then transported to the Golgi apparatus and packaged into secretory granules. Within these granules, prohormone convertases (PC1/3 and PC2) and carboxypeptidase H cleave the proinsulin II molecule, releasing equimolar amounts of insulin II and C-peptide 2.
C-Peptide 2 Signaling Pathways
C-peptide is not an inert molecule; it exerts cellular effects by binding to a specific, likely G-protein coupled receptor (GPCR), on the surface of various cell types. This binding initiates a cascade of intracellular signaling events that are distinct from those of insulin. Key downstream effects include the activation of Na+/K+-ATPase, endothelial nitric oxide synthase (eNOS), and mitogen-activated protein kinase (MAPK) pathways, as well as an increase in intracellular calcium. These pathways contribute to C-peptide's observed anti-inflammatory and anti-apoptotic effects.
Experimental Protocols
Accurate quantification and analysis of C-peptide 2 are crucial for research in diabetes and metabolic disorders. Below are detailed methodologies for key experiments.
Quantification of C-Peptide 2 by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying C-peptide 2 in various biological samples.
Methodology:
-
Sample Collection & Preparation:
-
Collect whole blood into serum separator tubes.
-
Allow blood to clot at room temperature for 30-45 minutes.
-
Centrifuge at 1000-2000 x g for 15 minutes at 4°C.
-
Aliquot the resulting serum and store at -80°C until analysis. For plasma, use tubes containing K2 EDTA.
-
-
ELISA Procedure (General):
-
Prepare standards, controls, and samples according to the kit manufacturer's instructions (e.g., Millipore EZRMCP2-21K).
-
Add standards, controls, and samples to the wells of the antibody-coated microplate.
-
Incubate the plate, typically for 2 hours at room temperature, to allow C-peptide 2 to bind to the capture antibody.
-
Wash the plate multiple times to remove unbound substances.
-
Add a detection antibody (e.g., Biotinylated anti-C-peptide 2). Incubate.
-
Wash the plate. Add a conjugate such as Streptavidin-HRP. Incubate.
-
Wash the plate. Add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound C-peptide 2.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm with a reference at 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the C-peptide 2 concentration in the samples by interpolating their absorbance values from the standard curve.
-
Rat Pancreatic Islet Isolation
Studying C-peptide 2 secretion requires viable pancreatic islets isolated from the exocrine tissue.
Methodology:
-
Pancreas Perfusion and Digestion:
-
Anesthetize the rat according to approved institutional protocols.
-
Cannulate the common bile duct and clamp the ampulla of Vater.
-
Perfuse the pancreas by injecting ice-cold collagenase solution (e.g., 2 mg/mL Type V in Hanks' Balanced Salt Solution) through the duct.
-
Excise the distended pancreas and place it in a conical tube.
-
Incubate in a 37°C water bath for approximately 25-30 minutes to digest the exocrine tissue.
-
-
Islet Purification:
-
Stop the digestion by adding cold buffer (e.g., HBSS with serum).
-
Gently shake the tube to dissociate the tissue.
-
Wash and filter the digest through a sterile mesh to remove undigested tissue.
-
Purify the islets from the acinar cells using a density gradient (e.g., Histopaque). Centrifuge to separate the layers.
-
Collect the islet-rich layer from the interface.
-
-
Islet Culture:
-
Wash the collected islets with culture medium.
-
Handpick the islets under a dissecting microscope to ensure high purity.
-
Culture the islets overnight in a suitable medium (e.g., RPMI 1640 with 11.1 mmol/L glucose and 10% FBS) before experimentation.
-
Glucose-Stimulated C-Peptide 2 Secretion Assay
This in vitro assay measures the ability of isolated islets to secrete C-peptide 2 (and insulin) in response to different glucose concentrations.
Methodology:
-
Islet Preparation:
-
Use islets isolated as described above.
-
Pre-incubate islets for 1 hour at 37°C in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 2.8 mmol/L) and 0.2% BSA.
-
-
Secretion Assay:
-
Incubate groups of islets (e.g., 10-20 islets per condition) in KRBH buffer with a low (basal) glucose concentration (e.g., 2.8 mmol/L) for 1 hour at 37°C.
-
Collect the supernatant for basal secretion analysis.
-
Wash the islets and then incubate them in KRBH buffer with a high (stimulatory) glucose concentration (e.g., 25 mmol/L) for 1 hour at 37°C.
-
Collect the supernatant for stimulated secretion analysis.
-
-
Quantification and Analysis:
-
Measure the C-peptide 2 concentration in the collected supernatants using a sensitive immunoassay like ELISA or TR-FIA.
-
The results can be expressed as the amount of C-peptide 2 secreted per islet or as a fold increase of stimulated over basal secretion.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Proinsulin I and II gene expression in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat C-peptide and proinsulin TechNotes [hytest.fi]
- 4. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
The Role of C-Peptide in Rat Models of Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
For many years, C-peptide, a byproduct of insulin synthesis, was considered biologically inert. However, a growing body of preclinical evidence from rat models of diabetes has challenged this notion, revealing its active role in mitigating diabetic complications. This technical guide provides an in-depth overview of the current understanding of C-peptide's function in diabetic rats, with a focus on its therapeutic potential in diabetic nephropathy, neuropathy, and hepatocellular dysfunction. This document summarizes key quantitative findings, details common experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in this promising area.
Data Presentation: Quantitative Effects of C-Peptide Treatment
The following tables summarize the significant quantitative effects of C-peptide administration in various rat models of diabetes.
Table 1: Effects of C-Peptide on Diabetic Neuropathy in Rats
| Parameter | Rat Model | Treatment Details | Result | Citation |
| Motor Nerve Conduction Velocity (MNCV) | BB/Wor rats | Continuous infusion of rat C-peptide for 3 months | Improved MNCV | [1] |
| Sensory Nerve Conduction Velocity (SNCV) | BB/Wor rats | Continuous infusion of rat C-peptide for 3 months | Progressive decline in SNCV was fully prevented | [1] |
| Sural Nerve Myelinated Fiber Number | BB/Wor rats | Continuous infusion of rat C-peptide for 3 months | Increased fiber number | [1] |
| Sciatic Motor Nerve Conduction Velocity | STZ-induced diabetic rats | C-peptide for 2 weeks | 62% correction of the 20% reduction caused by diabetes | [2] |
| Saphenous Sensory Nerve Conduction Velocity | STZ-induced diabetic rats | C-peptide for 2 weeks | 78% correction of the 16% reduction caused by diabetes | [2] |
| Sciatic Blood Flow | STZ-induced diabetic rats | C-peptide for 2 weeks | Partially corrected the 52% reduction caused by diabetes | |
| Nerve Na+/K+-ATPase Activity | STZ-induced diabetic rats | C-peptide treatment | Increased activity |
Table 2: Effects of C-Peptide on Diabetic Nephropathy in Rats
| Parameter | Rat Model | Treatment Details | Result | Citation |
| Glomerular Filtration Rate (GFR) | STZ-induced diabetic rats | C-peptide administration for 4 weeks | Prevented glomerular hyperfiltration | |
| Glomerular Hypertrophy | STZ-induced diabetic rats | C-peptide administration for 4 weeks | Prevented glomerular hypertrophy | |
| Mesangial Matrix Expansion | STZ-induced diabetic rats | C-peptide administration for 8 weeks | Inhibited diabetes-induced expansion | |
| Urinary Albumin Excretion | STZ-induced diabetic rats | Acute or 2-week infusion of C-peptide | Reduction in albuminuria | |
| Type IV Collagen Expression (in vitro) | Rat glomerular mesangial cells | 300 nM C-peptide in 30 mM glucose medium | Completely inhibited the glucose-induced increase | |
| Serum Urea and Creatinine | Experimentally induced diabetic nephropathy | C-peptide replacement therapy | Corrected the increase in these markers | |
| Renal Tissue Malondialdehyde (MDA) | Experimentally induced diabetic nephropathy | C-peptide replacement therapy | Corrected the increase in this oxidative stress marker | |
| Renal Tissue Total Antioxidant Capacity | Experimentally induced diabetic nephropathy | C-peptide replacement therapy | Corrected the decrease in antioxidant capacity | |
| Renal Tissue Bcl-2 | Experimentally induced diabetic nephropathy | C-peptide replacement therapy | Corrected the decrease in this anti-apoptotic marker |
Table 3: Effects of C-Peptide on Hepatocellular Function in Diabetic Rats
| Parameter | Rat Model | Treatment Details | Result | Citation |
| Serum Liver Biomarkers | Wistar rats with STZ-induced diabetes | C-peptide administration | Prevented hepatic dysfunction to a similar extent as insulin | |
| Liver TNF-α | Wistar rats with STZ-induced diabetes | C-peptide administration | Reduced levels | |
| Liver Oxidative Stress Markers | Wistar rats with STZ-induced diabetes | C-peptide administration | Reduced levels | |
| Liver iNOS Gene Expression | Wistar rats with STZ-induced diabetes | C-peptide administration | Reduced expression | |
| Liver TGF-β1 Gene Expression | Wistar rats with STZ-induced diabetes | C-peptide administration | Reduced expression | |
| Liver Glucose-6-Phosphatase Gene Expression | Wistar rats with STZ-induced diabetes | C-peptide administration | Reduced expression |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of common experimental protocols used in the study of C-peptide in diabetic rat models.
Induction of Diabetes
-
Streptozotocin (STZ)-Induced Diabetes: This is the most common model for Type 1 diabetes.
-
Animal Strain: Wistar or Sprague-Dawley rats are typically used.
-
Induction: A single intraperitoneal or intravenous injection of STZ (typically 50-65 mg/kg body weight) dissolved in citrate buffer (pH 4.5) is administered.
-
Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic.
-
-
Spontaneously Diabetic BB/Wor Rat: This is a model of autoimmune Type 1 diabetes.
-
Characteristics: These rats spontaneously develop autoimmune insulitis, leading to the destruction of pancreatic β-cells and subsequent insulin and C-peptide deficiency.
-
C-Peptide Administration
-
Route of Administration:
-
Subcutaneous Injections: C-peptide is administered via single or multiple daily subcutaneous injections.
-
Continuous Infusion via Osmotic Pumps: Mini-osmotic pumps are implanted subcutaneously for continuous, long-term delivery of C-peptide, which provides more stable plasma concentrations.
-
-
Dosage:
-
Dosages vary between studies, but replacement doses aiming to restore physiological concentrations are common. For example, a continuous infusion of 75 nmol·kg⁻¹·24 h⁻¹ has been used.
-
It has been noted that supraphysiological levels of human C-peptide may be required to elicit effects in rats, whereas physiological concentrations of rat C-peptide are sufficient.
-
-
Duration of Treatment:
-
Treatment durations range from acute infusions to several months, depending on the study's endpoint (e.g., 2 weeks to study nerve conduction velocity, 8 weeks for renal morphology).
-
Key Experimental Assays
-
Nerve Conduction Velocity (NCV):
-
Motor and sensory NCV are measured in the sciatic and saphenous nerves, respectively, using stimulating and recording electrodes.
-
-
Renal Function Assessment:
-
Glomerular Filtration Rate (GFR): Measured by the clearance of inulin or creatinine.
-
Urinary Albumin Excretion (UAE): Determined from 24-hour urine collections using ELISA.
-
Histology: Kidney sections are stained (e.g., with Periodic acid-Schiff) to assess glomerular volume and mesangial matrix area.
-
-
Biochemical Analyses:
-
Blood Glucose and HbA1c: Measured using standard commercial kits.
-
Oxidative Stress Markers: Malondialdehyde (MDA) and total antioxidant capacity are measured in tissue homogenates.
-
Inflammatory Markers: TNF-α and other cytokines are measured in serum or tissue homogenates by ELISA.
-
Gene Expression: Assessed by quantitative real-time PCR (qRT-PCR).
-
Signaling Pathways and Experimental Workflows
The biological effects of C-peptide are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Signaling Pathways
Conclusion
The evidence from rat models of diabetes strongly indicates that C-peptide is a biologically active peptide with significant therapeutic potential. Its administration has been shown to ameliorate key aspects of diabetic neuropathy, nephropathy, and hepatocellular dysfunction. The mechanisms underlying these beneficial effects are multifactorial, involving the activation of several key signaling pathways that lead to improved cellular function, reduced inflammation, and protection against oxidative stress.
This technical guide provides a consolidated resource for researchers in the field, summarizing the quantitative data, outlining the experimental protocols, and visualizing the complex signaling networks. Further investigation is warranted to fully elucidate the therapeutic window and long-term efficacy of C-peptide and its analogs. The continued exploration of C-peptide's role holds promise for the development of novel therapies to combat the debilitating complications of diabetes.
References
Methodological & Application
Application Notes and Protocols for Rat C-Peptide 2 ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supplementary information for the quantification of rat C-Peptide 2 in serum, plasma, and other biological fluids using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Introduction
C-peptide, a 31-amino acid polypeptide, is cleaved from proinsulin during the synthesis of insulin.[1] As it is co-secreted in equimolar amounts with insulin, its measurement serves as a reliable indicator of pancreatic β-cell function.[1] Unlike insulin, C-peptide is not significantly cleared by the liver, resulting in a longer half-life and more stable circulating levels, which can more accurately reflect insulin secretion.[2] This ELISA kit provides a sensitive and specific method for the quantitative determination of rat C-peptide 2. The assay is a solid-phase sandwich ELISA that utilizes a capture antibody and a detection antibody specific for rat C-peptide 2.
Assay Principle
The rat C-Peptide 2 ELISA is a sandwich immunoassay.[3] The microtiter plate is pre-coated with a monoclonal antibody specific for rat C-peptide 2.[3] During the first incubation, C-peptide 2 present in the standards, controls, and samples binds to the immobilized capture antibody. Subsequently, a biotinylated detection antibody that also recognizes rat C-peptide 2 is added, forming a "sandwich" complex. After a wash step to remove unbound material, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Following another wash, a substrate solution (TMB) is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colorimetric change. The intensity of the color is directly proportional to the concentration of rat C-peptide 2 in the sample and is measured spectrophotometrically at 450 nm. A standard curve is generated by plotting the absorbance values of standards with known concentrations, which is then used to determine the concentration of C-peptide 2 in the unknown samples.
Kit Components and Storage
Most commercially available kits are sufficient for one 96-well plate and typically include the following components. Upon receipt, it is recommended to store all kit components at 2-8°C. Refer to the manufacturer's instructions for specific storage and stability information.
| Component | Quantity (96 tests) | Storage |
| Antibody-Coated Microplate (96 wells) | 1 plate | 2-8°C |
| Rat C-Peptide 2 Standard | 1-2 vials | 2-8°C or -20°C after reconstitution |
| Quality Controls 1 and 2 | 1 vial each | 2-8°C |
| Biotinylated Detection Antibody | 1 vial | 2-8°C or -20°C for concentrated stock |
| HRP-Streptavidin Conjugate | 1 vial | 2-8°C (Protect from light) |
| Assay Buffer / Standard & Sample Diluent | 1-2 vials | 2-8°C |
| Wash Buffer Concentrate (25X or 10X) | 1-2 bottles | 2-8°C |
| TMB Substrate Reagent | 1 vial | 2-8°C (Protect from light) |
| Stop Solution | 1 vial | 2-8°C |
| Plate Sealers | 2-4 sheets | Room Temperature |
Materials Required But Not Provided
-
Precision pipettes (10 µL, 100 µL, and 1000 µL) and tips
-
Multi-channel pipette
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm (with 590 nm correction recommended)
-
Vortex mixer
-
Microplate shaker
-
Tubes for standard and sample dilutions
-
Absorbent paper
Experimental Protocols
Reagent Preparation
-
Wash Buffer: Dilute the concentrated Wash Buffer (typically 10X or 25X) with deionized or distilled water to prepare 1X Wash Buffer. If crystals have formed in the concentrate, warm the bottle in a 40°C water bath and mix gently until the crystals have completely dissolved.
-
Standards: Reconstitute the lyophilized Rat C-Peptide 2 Standard with the provided Standard & Sample Diluent to create the highest concentration stock solution. Allow it to stand for at least 10 minutes and mix gently. Prepare a dilution series of standards by serially diluting the stock solution with the Standard & Sample Diluent to generate the required concentrations for the standard curve (e.g., 1600, 800, 400, 200, 100, 50, 25, and 0 pM).
-
Biotinylated Detection Antibody and HRP-Streptavidin Conjugate: Depending on the kit, these reagents may be provided as concentrates. Dilute them to the working concentration with their respective diluents as instructed in the kit manual. Some kits may require mixing the capture and detection antibodies prior to use.
Sample Preparation
-
Serum: Collect whole blood in a tube without anticoagulant. Allow the blood to clot for 30 minutes to 1 hour at room temperature. Centrifuge at 1,000-3,000 x g for 15-20 minutes at 4°C. Carefully collect the serum supernatant.
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1,000-3,000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma supernatant.
-
Storage: Assay fresh samples immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Determine the number of microplate wells required for the experiment.
-
Add 100 µL of each standard, quality control, and sample into the appropriate wells in duplicate.
-
Add 50 µL of prepared Biotinylated Detection Antibody to each well.
-
Cover the plate with a plate sealer and incubate for 1.5 to 2.5 hours at room temperature on a microplate shaker.
-
Aspirate the liquid from each well and wash the wells 3-5 times with 300-350 µL of 1X Wash Buffer per well. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
Add 100 µL of HRP-Streptavidin Conjugate solution to each well.
-
Cover the plate with a new plate sealer and incubate for 30-45 minutes at room temperature on a microplate shaker.
-
Repeat the wash step as described in step 6.
-
Add 90-100 µL of TMB Substrate Reagent to each well.
-
Cover the plate and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50-100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 10-15 minutes of adding the Stop Solution. A reference wavelength of 590 nm can be used to correct for optical imperfections in the plate.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard absorbance from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Use the standard curve to interpolate the concentration of rat C-peptide 2 in the unknown samples.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Typical Data
The following table represents a typical standard curve for a rat C-Peptide 2 ELISA kit. The data is for demonstration purposes only and should not be used to calculate results for other assays. A new standard curve must be generated for each assay.
| Standard Concentration (pM) | Mean Absorbance (450 nm) |
| 1600 | 2.512 |
| 800 | 1.685 |
| 400 | 0.954 |
| 200 | 0.531 |
| 100 | 0.289 |
| 50 | 0.165 |
| 25 | 0.102 |
| 0 | 0.051 |
Assay Range: 25 - 1600 pM Sensitivity: Approximately 10.8 pM
Visualizations
Experimental Workflow
Caption: ELISA Experimental Workflow for Rat C-Peptide 2 Quantification.
C-Peptide Signaling Pathway
Caption: Simplified Signaling Pathway of Rat C-Peptide.
References
Measuring Rat C-Peptide: A Comparative Guide to Plasma and Serum Samples
Application Note and Protocols for Researchers and Drug Development Professionals
Introduction
C-peptide, a 31-amino acid polypeptide, is a crucial biomarker for assessing pancreatic β-cell function. It is co-secreted in equimolar amounts with insulin during the cleavage of proinsulin[1][2]. Unlike insulin, which undergoes significant first-pass metabolism in the liver, C-peptide is primarily cleared by the kidneys, resulting in a longer half-life of approximately 30-35 minutes compared to insulin's 5-10 minutes[1][3]. This makes C-peptide a more stable and reliable indicator of insulin secretion. In preclinical research, particularly in rat models of diabetes and metabolic diseases, accurate measurement of C-peptide is essential. A common question for researchers is the choice between plasma and serum for C-peptide analysis. This document provides a detailed comparison, experimental protocols, and data presentation to guide the selection and processing of these sample types for rat C-peptide measurement.
Rats, unlike most other species, produce two isoforms of proinsulin, leading to two forms of C-peptide (I and II) that differ by two amino acids[1]. It is therefore important to use an assay that detects both isoforms with equal affinity.
Plasma vs. Serum for C-Peptide Measurement: A Comparative Analysis
Both plasma and serum are acceptable sample types for the quantification of rat C-peptide using commercially available ELISA kits. The choice between them often depends on laboratory workflow, sample handling capabilities, and the need to measure other analytes from the same sample.
Key Considerations:
-
Preparation: The fundamental difference lies in the preparation process. Plasma is the liquid component of blood that is prevented from clotting by the addition of an anticoagulant. Serum is the fluid that remains after blood has been allowed to clot and the clot is removed.
-
Anticoagulants for Plasma: Common anticoagulants used for C-peptide measurement include EDTA, heparin, and citrate. EDTA is often recommended as it can improve the stability of C-peptide, especially if there are delays in processing at room temperature.
-
Stability: Studies on human C-peptide have shown that it is more stable in serum than in plasma if the sample is centrifuged immediately and stored in a refrigerator or freezer. However, if there is a delay in centrifugation at room temperature, C-peptide can be more stable in EDTA plasma. It is important to note that these stability data are from human samples and may not be directly transferable to rat C-peptide, though they provide valuable guidance. C-peptide in human plasma has also been shown to be stable through multiple freeze-thaw cycles.
-
Potential for Hemolysis: Hemolysis, the rupture of red blood cells, can interfere with immunoassays. Careful sample collection and handling are crucial to minimize hemolysis in both plasma and serum.
Summary of Commercially Available Rat C-Peptide ELISA Kits
The following table summarizes the key features of several commercially available ELISA kits for rat C-peptide, highlighting their compatibility with both plasma and serum.
| Feature | Kit A (Example) | Kit B (Example) | Kit C (Example) |
| Sample Types | Serum, EDTA Plasma, Heparin Plasma, Citrate Plasma | Serum, EDTA Plasma, Cell Culture Medium | Serum, Plasma, Other Biological Fluids |
| Sample Volume | 10 µL | 10 µL | 5 µL |
| Assay Range | 100 - 4000 pmol/L | 7.81 - 250 pg/mL | 0.1 - 6.4 ng/mL |
| Sensitivity | ≤100 pmol/L | = 3.4 pg/mL | Not specified |
| Incubation Time | 1h + 1h + 15 min | 1h 30m | Not specified |
| Rat C-Peptide Isoform Detection | Both I and II | Not specified | Both I and II |
Note: This table is a compilation of typical features. Researchers should always refer to the specific manufacturer's instructions for the kit they are using.
Experimental Protocols
Blood Sample Collection from Rats
Proper blood collection technique is critical for obtaining high-quality samples. The following are common methods for blood collection from rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
a) Non-Terminal Blood Collection:
-
Saphenous Vein: A preferred method for repeated sampling. The lateral saphenous vein is easily accessible on the hind leg.
-
Tail Vein: Suitable for collecting small to moderate volumes of blood. Warming the tail can help to dilate the vein.
b) Terminal Blood Collection:
-
Cardiac Puncture: A terminal procedure performed under deep anesthesia. It allows for the collection of a large volume of blood.
Preparation of Rat Serum
-
Blood Collection: Collect blood into a tube with no anticoagulant.
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the clotted blood at 1,000-2,000 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully aspirate the clear supernatant (serum) and transfer it to a clean, labeled tube.
-
Storage: Store the serum at -20°C or -80°C for long-term storage.
Preparation of Rat Plasma
-
Blood Collection: Collect blood into a tube containing an anticoagulant (e.g., EDTA or heparin). Immediately mix the blood gently by inversion to prevent clotting.
-
Centrifugation: Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquoting: Carefully aspirate the clear supernatant (plasma) and transfer it to a clean, labeled tube.
-
Storage: Store the plasma at -20°C or -80°C for long-term storage.
Generic Rat C-Peptide ELISA Protocol
This protocol provides a general outline for a sandwich ELISA. Always follow the specific instructions provided with the commercial kit you are using.
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature before use.
-
Add Standards and Samples: Add 50 µL of each standard, control, and sample into the appropriate wells of the antibody-coated microplate.
-
Add Detection Antibody: Add 50 µL of the biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with the provided wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Add Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well.
-
Second Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 30 minutes at room temperature).
-
Second Washing: Repeat the washing step as described in step 5.
-
Add Substrate: Add 100 µL of TMB substrate solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for the time specified in the kit manual (e.g., 15-20 minutes).
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells will change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of C-peptide in the samples.
Visualizations
Experimental Workflow
Caption: Workflow for Rat C-Peptide Measurement.
C-Peptide Signaling Pathway
Caption: C-Peptide Intracellular Signaling Cascade.
Conclusion and Recommendations
The measurement of C-peptide in rat models is a robust method for assessing pancreatic β-cell function. Both plasma and serum are suitable sample types, and the choice between them should be guided by the specific experimental design and sample handling protocols.
Recommendations:
-
Consistency is Key: Use the same sample type (plasma or serum) and anticoagulant throughout a study to ensure consistency and minimize variability in the results.
-
Prompt Processing: Regardless of the sample type, process blood samples as quickly as possible after collection to ensure the stability of C-peptide.
-
Follow Kit Instructions: Adhere strictly to the manufacturer's protocol for the chosen ELISA kit, paying close attention to recommended sample types, dilutions, and incubation times.
-
Validation: For critical studies, it is advisable to perform an internal validation to confirm the chosen sample type and handling procedure yield reliable and reproducible results in your laboratory setting.
By following these guidelines and protocols, researchers can confidently and accurately measure C-peptide in rats, leading to a better understanding of β-cell physiology and the pathophysiology of metabolic diseases.
References
Application Notes and Protocols: Commercially Available Rat C-Peptide 2 Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for commercially available antibodies targeting rat C-Peptide 2. The information is intended to guide researchers in selecting and utilizing these antibodies for various immunoassays.
Introduction
C-peptide, a 31-amino acid polypeptide, is cleaved from proinsulin during the synthesis of insulin. As it is co-secreted in equimolar amounts with insulin, its measurement serves as a reliable indicator of pancreatic β-cell function. In rats, there are two C-peptide isoforms, C-Peptide 1 and C-Peptide 2. This document focuses on antibodies specific to rat C-Peptide 2, which are valuable tools for diabetes research, metabolic studies, and drug development.
Commercially Available Rat C-Peptide 2 Antibodies and ELISA Kits
A variety of monoclonal and polyclonal antibodies, as well as complete ELISA kits for the detection of rat C-Peptide 2, are available from several commercial suppliers. The following tables summarize the key characteristics of some of these products.
Table 1: Selected Commercially Available Rat C-Peptide 2 Antibodies
| Supplier | Catalog Number | Product Name | Clonality | Host | Applications |
| MyBioSource | MBS660108 | Mouse anti-Rat C-peptide Monoclonal Antibody | Monoclonal | Mouse | ELISA, Sandwich Immunoassay[1] |
| HyTest Ltd. | 2I3 | C-peptide, rat, antibody | Monoclonal | Mouse | ELISA, Sandwich Immunoassay[2] |
| Invitrogen | Multiple | Anti-C-Peptide Antibodies | Monoclonal, Polyclonal | Mouse, Rabbit | ELISA, IHC, ICC/IF, RIA[3] |
| Cell Signaling Technology | 4593 | C-Peptide Antibody | Polyclonal | Rabbit | IHC (Paraffin), IF (Frozen), IF (ICC)[4][5] |
| RayBiotech | - | Anti-C-Peptide Antibody | Polyclonal | Rabbit | Expected to cross-react with rat |
Table 2: Selected Commercially Available Rat C-Peptide 2 ELISA Kits
| Supplier | Catalog Number | Product Name | Assay Type | Sensitivity | Range |
| Abcam | ab323930 | Rat C-Peptide ELISA Kit | Sandwich | 3.4 pg/mL | 7.81 - 250 pg/mL |
| Sigma-Aldrich | EZRMCP2-21K | Rat/Mouse C-Peptide 2 ELISA | Sandwich | Not Specified | 25 - 1600 pM |
| ALPCO | 80-CPTRT-E01 | Rat C-Peptide ELISA | Sandwich | 10.8 pM | 50 - 4,500 pM |
Experimental Protocols
Detailed methodologies for the most common applications are provided below. These protocols are based on information from supplier datasheets and should be optimized by the end-user for their specific experimental conditions.
Sandwich ELISA Protocol (General)
This protocol provides a general workflow for a sandwich ELISA using a capture and a detection antibody to quantify rat C-Peptide 2 in serum, plasma, or cell culture supernatants.
Experimental Workflow Diagram
Caption: Workflow for a typical Sandwich ELISA.
Materials
-
Capture Antibody: Specific for one epitope of rat C-Peptide 2.
-
Detection Antibody: Specific for a different epitope of rat C-Peptide 2, often biotinylated.
-
Recombinant Rat C-Peptide 2 Standard
-
Coating Buffer: (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer: (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer: (e.g., 1% BSA in PBS)
-
Assay Diluent: (e.g., PBS with 0.1% BSA)
-
Enzyme-conjugated Streptavidin: (e.g., Streptavidin-HRP)
-
Substrate Solution: (e.g., TMB)
-
Stop Solution: (e.g., 2 N H₂SO₄)
-
96-well microplate
-
Plate reader
Procedure
-
Plate Coating: Dilute the capture antibody to the recommended concentration in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample and Standard Incubation: Prepare serial dilutions of the rat C-Peptide 2 standard in Assay Diluent. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody to the recommended concentration in Assay Diluent. Add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Enzyme Conjugate Incubation: Dilute the enzyme-conjugated streptavidin to the recommended concentration in Assay Diluent. Add 100 µL to each well. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to 5.
-
Substrate Development: Add 100 µL of Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This protocol provides a general workflow for the detection of rat C-Peptide 2 in paraffin-embedded tissue sections, such as pancreas.
Experimental Workflow Diagram
Caption: Workflow for Immunohistochemistry (IHC).
Materials
-
Primary Antibody: Anti-rat C-Peptide 2 antibody (e.g., Cell Signaling Technology #4593).
-
Antigen Retrieval Solution: (e.g., Citrate buffer, pH 6.0).
-
Wash Buffer: (e.g., TBS with 0.025% Triton X-100).
-
Blocking Solution: (e.g., TBS with 5% goat serum and 1% BSA).
-
HRP-conjugated Secondary Antibody: (e.g., Goat anti-rabbit IgG-HRP).
-
DAB Substrate Kit
-
Hematoxylin
-
Xylene, Ethanol series (100%, 95%, 70%)
-
Mounting Medium
-
Microscope slides with paraffin-embedded tissue sections
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 5 minutes).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Solution.
-
Heat in a microwave, pressure cooker, or water bath according to the antibody datasheet's recommendations (e.g., 95-100°C for 10-20 minutes).
-
Allow slides to cool to room temperature.
-
-
Washing: Wash slides 3 times in Wash Buffer for 5 minutes each.
-
Blocking:
-
Block endogenous peroxidase activity by incubating slides in 3% H₂O₂ in methanol for 10 minutes.
-
Wash slides as in step 3.
-
Apply Blocking Solution and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to the recommended concentration (e.g., 1:100 for CST #4593) in Blocking Solution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing: Wash slides as in step 3.
-
Secondary Antibody Incubation:
-
Incubate with HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Washing: Wash slides as in step 3.
-
Detection:
-
Prepare the DAB substrate solution according to the kit instructions.
-
Apply to slides and incubate until the desired color intensity is reached (monitor under a microscope).
-
-
Washing: Rinse slides with distilled water.
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through an ethanol series (70%, 95%, 100%) and xylene.
-
Apply a coverslip with mounting medium.
-
-
Visualization: Examine the slides under a microscope. C-Peptide 2 staining is expected in the cytoplasm of pancreatic β-cells.
Concluding Remarks
The selection of a suitable antibody and the optimization of the experimental protocol are crucial for obtaining reliable and reproducible results. The information provided in these application notes serves as a starting point. Researchers are encouraged to consult the specific product datasheets for detailed instructions and to perform initial optimization experiments to determine the best conditions for their specific samples and assays.
References
- 1. mybiosource.com [mybiosource.com]
- 2. C-peptide, rat, antibody - HyTest Ltd. [shop.hytest.fi]
- 3. Anti-C-Peptide Antibodies | Invitrogen [thermofisher.com]
- 4. C-Peptide Antibody (#4593) Datasheet Without Images | Cell Signaling Technology [cellsignal.cn]
- 5. C-Peptide Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Time-Resolved Fluorescence Immunoassay (TRFIA) of Rat C-Peptide 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting data for the quantitative determination of rat C-peptide 2 in serum, plasma, and cell culture media using a Time-Resolved Fluorescence Immunoassay (TRFIA). This highly sensitive and specific assay is a valuable tool for studying pancreatic β-cell function and insulin secretion in preclinical research models.
Introduction
C-peptide, a 31-amino acid polypeptide, is cleaved from proinsulin during the synthesis of insulin and secreted in equimolar amounts from pancreatic β-cells.[1][2][3] Unlike insulin, C-peptide is not significantly cleared by the liver, making it a more stable and reliable marker of insulin secretion.[3][4] Rats, unlike humans, have two distinct proinsulin genes, resulting in the production of two C-peptide isoforms, C-peptide 1 and C-peptide 2. This TRFIA is specific for rat C-peptide 2.
The assay utilizes a sandwich immunoassay format with two monoclonal antibodies that bind to different epitopes on the rat C-peptide 2 molecule. The capture antibody is immobilized on a microplate, and the detection antibody is labeled with a europium chelate. The fluorescence of the europium label is measured using a time-resolved fluorometer, providing a highly sensitive and specific signal proportional to the amount of rat C-peptide 2 in the sample.
Principle of the Assay
The TRFIA for rat C-peptide 2 is a solid-phase, two-site sandwich immunoassay. The key steps are:
-
Binding: Rat C-peptide 2 in the sample binds to a specific capture antibody coated onto the wells of a microtiter plate.
-
Detection: A biotinylated detection antibody, also specific for rat C-peptide 2, binds to a different epitope on the captured C-peptide 2 molecule.
-
Signal Generation: Europium-labeled streptavidin is added and binds to the biotinylated detection antibody.
-
Measurement: After washing away unbound reagents, an enhancement solution is added to dissociate the europium ions and form a new, highly fluorescent chelate. The fluorescence is then measured using a time-resolved fluorometer. The intensity of the fluorescence is directly proportional to the concentration of rat C-peptide 2 in the sample.
Assay Performance Characteristics
The following tables summarize the quantitative data for the rat C-peptide 2 TRFIA, demonstrating its performance and suitability for research applications.
| Parameter | Value | Reference |
| Dynamic Range | 66 pM - 3900 pM | |
| Sample Volume | 25 µL | |
| Lower Limit of Detection (LLOD) | Calculated as 2.5 standard deviations above the background |
| Precision | Coefficient of Variation (CV%) | Reference |
| Intra-assay | < 4.8% | |
| Inter-assay | < 7.6% |
| Recovery and Cross-Reactivity | Value | Reference |
| Recovery of added peptide | > 95% (in the range of 111 pM to 2786 pM) | |
| Cross-reactivity with rat insulin | Negligible | |
| Cross-reactivity with human and porcine C-peptide | Negligible | |
| Cross-reactivity with mouse C-peptide | Approximately 6% ± 2% |
Experimental Protocols
Reagent Preparation
-
Wash Buffer: Prepare a 1X wash buffer by diluting a 25X concentrate with deionized or distilled water. If crystals have formed in the concentrate, warm the bottle in a 40°C water bath and mix gently until the crystals have completely dissolved.
-
Assay Buffer: Prepare according to the specific kit manufacturer's instructions. A typical assay buffer may contain sodium phosphate, NaCl, NaN3, Tween 20, and purified BSA.
-
Standards: Reconstitute the lyophilized rat C-peptide 2 standard with the provided diluent to create a stock solution. Prepare a series of dilutions from the stock solution to generate a standard curve.
-
Detection Antibody Solution: Prepare the biotinylated detection antibody solution according to the kit instructions, typically by diluting a concentrated stock in the appropriate assay buffer.
-
Europium-labeled Streptavidin Solution: Prepare the europium-labeled streptavidin solution by diluting the concentrate in the appropriate assay buffer.
-
Enhancement Solution: This solution is typically provided ready to use.
Sample Preparation
-
Serum: Collect whole blood and allow it to clot at room temperature for 1 hour or overnight at 2-8°C. Centrifuge at 1000 x g for 20 minutes at 2-8°C. Collect the supernatant (serum) and store it at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant (plasma) and store it at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 20 minutes at 2-8°C to remove any cellular debris. Collect the supernatant and store it at -20°C or -80°C until use.
Assay Procedure
-
Plate Preparation: Allow all reagents and samples to reach room temperature before use. Add 100 µL of assay buffer to each well of the microtiter plate.
-
Sample/Standard Addition: Add 25 µL of standards, controls, and samples in duplicate to the appropriate wells.
-
Incubation: Cover the plate with an adhesive sealer and incubate for 6 hours with continuous horizontal shaking.
-
Washing: Aspirate the contents of the wells and wash each well 4 times with 350 µL of 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Detection Antibody Incubation: Add 130 µL of the prepared biotinylated detection antibody solution to each well. Cover the plate and incubate overnight with shaking.
-
Washing: Repeat the washing step as described in step 4.
-
Europium-Streptavidin Incubation: Add 100 µL of the prepared europium-labeled streptavidin solution to each well. Cover the plate and incubate for 1 hour at room temperature with shaking.
-
Washing: Repeat the washing step as described in step 4.
-
Enhancement: Add 100 µL of Enhancement Solution to each well. Incubate for 5-10 minutes at room temperature with gentle shaking to allow for the development of the fluorescent signal.
-
Measurement: Measure the fluorescence in a time-resolved fluorometer with an excitation wavelength of 340 nm and an emission wavelength of 615 nm.
-
Data Analysis: Calculate the mean fluorescence for each set of duplicate standards, controls, and samples. Construct a standard curve by plotting the mean fluorescence for each standard on the y-axis against the concentration on the x-axis. Use a four-parameter logistic curve fit to generate the best fit for the standard curve. Determine the concentration of rat C-peptide 2 in the samples by interpolating their mean fluorescence values from the standard curve.
Signaling Pathway and Experimental Workflow
Rat C-Peptide 2 Signaling Pathway
Rat C-peptide 2 exerts its biological effects by binding to a putative G protein-coupled receptor on the surface of target cells. This binding initiates a cascade of intracellular signaling events that are primarily calcium-dependent. Key downstream pathways activated by C-peptide 2 include the MAPK, PLCγ, and PKC pathways, leading to the activation of eNOS and Na+/K+-ATPase.
Caption: Rat C-Peptide 2 Signaling Pathway.
TRFIA Experimental Workflow
The following diagram illustrates the major steps involved in the time-resolved fluorescence immunoassay for rat C-peptide 2.
Caption: TRFIA Experimental Workflow.
References
Application Notes & Protocols: Assessing Beta-Cell Function in Rats Using C-Peptide 2
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Principle of C-Peptide 2 as a Biomarker for Beta-Cell Function
In pancreatic beta-cells, proinsulin is proteolytically cleaved to form equimolar amounts of insulin and connecting peptide (C-peptide).[1][2][3][4] Rats, unlike humans, have two proinsulin genes and therefore produce two distinct C-peptides, C-peptide 1 and C-peptide 2.[5] Both insulin and C-peptide are stored in secretory granules and co-secreted into the portal circulation in response to stimuli like glucose.
While insulin is largely cleared during its first pass through the liver, C-peptide is not significantly extracted by the liver and has a longer half-life in circulation (approximately 30-35 minutes compared to 3-5 minutes for insulin). This makes C-peptide a more stable and accurate indicator of endogenous insulin secretion from beta-cells. Measuring C-peptide 2 provides a reliable assessment of pancreatic beta-cell secretory capacity.
Key Applications
-
Diabetes Research: C-peptide 2 measurement is crucial for distinguishing between different diabetic states in rat models. Low C-peptide levels are indicative of severe beta-cell loss or dysfunction, characteristic of Type 1 diabetes models, whereas elevated levels can be observed in states of insulin resistance, typical of early Type 2 diabetes models.
-
Therapeutic Efficacy Studies: Evaluating the effect of novel drugs on beta-cell preservation, function, or regeneration. An increase or stabilization of C-peptide 2 levels in treated diabetic rats compared to a control group can indicate a positive therapeutic effect.
-
Islet Transplantation Studies: Monitoring the function of transplanted pancreatic islets by measuring C-peptide 2 secretion in recipient rats.
-
Metabolic Studies: Assessing beta-cell responsiveness to various secretagogues through dynamic tests like the Intravenous Glucose Tolerance Test (IVGTT).
Proinsulin Processing and Secretion Pathway
The following diagram illustrates the cleavage of proinsulin within the beta-cell secretory granule and the subsequent release of insulin and C-peptide.
References
- 1. C-Peptide-Based Assessment of Insulin Secretion in the Zucker Fatty Rat: A Modelistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-Peptide-Based Assessment of Insulin Secretion in the Zucker Fatty Rat: A Modelistic Study | PLOS One [journals.plos.org]
- 3. mesoscale.com [mesoscale.com]
- 4. C-Peptide: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. C-peptide-2, rat - AnaSpec [bioscience.co.uk]
Application Notes and Protocols: C-Peptide 2 Measurement in Rat Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Rat C-Peptide
In metabolic research, accurately assessing pancreatic β-cell function is crucial for understanding the pathophysiology of diseases like diabetes and for evaluating the efficacy of novel therapeutics. Proinsulin, synthesized in the β-cells of the Islets of Langerhans, is cleaved to form equimolar amounts of insulin and connecting peptide (C-peptide).[1][2] Unlike most species which have a single form of proinsulin, rats and mice produce two isoforms, proinsulin I and II.[1] Consequently, two distinct C-peptides, C-Peptide 1 and C-Peptide 2, are released into circulation.
C-peptide was initially considered a biologically inert byproduct of insulin synthesis. However, emerging evidence suggests it is a bioactive molecule that may play a role in microcirculation and glucose metabolism.[3][4]
C-Peptide 2 as a Biomarker of Insulin Secretion
The measurement of C-peptide offers a more reliable indication of insulin secretion than measuring insulin itself for several key reasons:
-
Longer Half-Life: C-peptide has a significantly longer half-life in circulation (around 30-33 minutes) compared to insulin (about 4 minutes). Insulin is rapidly cleared by the liver, causing its peripheral concentrations to fluctuate significantly. The slower clearance of C-peptide, which is primarily degraded by the kidneys, provides a more stable and integrated measure of pancreatic insulin secretion over time.
-
No Hepatic First-Pass Extraction: A substantial and variable portion of insulin secreted into the portal vein is extracted by the liver before it reaches the peripheral circulation. C-peptide is not extracted by the liver, meaning its concentration in peripheral blood more accurately reflects the actual amount of insulin secreted by the pancreas.
-
Distinguishing Endogenous and Exogenous Insulin: In studies involving the administration of exogenous insulin, C-peptide measurement is the only way to quantify the endogenous insulin production by the pancreas.
Applications in Rat Metabolic Studies
Measurement of C-Peptide 2 is a valuable tool in various rat models of metabolic disease:
-
Diabetes Research: In models of streptozotocin (STZ)-induced diabetes, C-peptide levels are used to quantify the extent of β-cell destruction and residual function. It helps differentiate between models of Type 1 diabetes (severe insulin and C-peptide deficiency) and Type 2 diabetes (where C-peptide levels may be normal or elevated due to insulin resistance).
-
Insulin Resistance Studies: In models like the Zucker fatty rat (ZFR), an experimental model for human obesity and insulin resistance, C-peptide measurement is used to assess how β-cells compensate for insulin resistance by increasing insulin secretion.
-
Drug Development: When testing new anti-diabetic drugs, measuring C-peptide can elucidate the drug's mechanism of action—for example, whether it enhances insulin secretion (an insulin secretagogue) or improves insulin sensitivity in peripheral tissues.
-
Islet Transplantation: C-peptide levels can be monitored post-transplantation to assess the function and viability of the transplanted pancreatic islet cells.
Data Presentation
Table 1: Summary of Rat C-Peptide 2 ELISA Kit Specifications
| Parameter | Sigma-Aldrich (EZRMCP2-21K) | RayBiotech (EIA-CPR-1) | Crystal Chem (90055) | Mercodia (10-1132-01) |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sample Type | Serum, Plasma | Serum, Plasma, Other biological fluids | Serum, Plasma, Cell Culture, Fluid | Serum, Plasma |
| Sample Volume | 20 µL (duplicate) | 100 µL | 5 µL | 25 µL |
| Sensitivity | Not specified (Std range 100-1600 pM) | Not specified | Not specified (Range 0.1-6.4 ng/mL) | 27.5 pmol/L |
| Dynamic Range | 100 - 1,600 pM | Not specified | 0.1 - 6.4 ng/mL | Not specified |
| Incubation Time | 2 hours (plate), 30 min (enzyme) | 2.5 hours (sample), 45 min (streptavidin) | Not specified | Not specified |
| Cross-Reactivity | Not specified | Not specified | Excellent for C-Peptide I & II | Rat Insulin <0.01%, Rat Proinsulin 4.55% |
Table 2: C-Peptide Levels and Effects in Rat Metabolic Studies
| Study Type | Rat Model | Key Finding | Quantitative Data | Reference |
| Glucose Tolerance | Normal Wistar Rats | Infusion of C-peptide diminished glucose-induced insulin secretion. | Plasma insulin reduced by 56% (from 15.2 to 6.6 ng/ml) with C-peptide infusion (500 µg/h/kg). | |
| Hypoglycemic Effect | Alloxan-Diabetic Rats | C-peptide increased and prolonged the hypoglycemic effect of exogenous insulin. | C-peptide dose: 160 µg/kg. | |
| β-Cell Function | Zucker Fatty Rat (ZFR) vs. Zucker Lean Rat (ZLR) | ZFRs show enhanced insulin secretion to compensate for insulin resistance. | Total Insulin Secretion (TIS) was significantly higher in ZFRs. | |
| Glucose Utilization | STZ-Diabetic Rats | Physiological concentrations of C-peptide stimulate whole-body glucose utilization. | Glucose utilization increased by 79-90% with C-peptide infusion (0.05 nmol/kg/min). | |
| Baseline Levels | Nondiabetic vs. STZ-Diabetic Wistar Rats | Diabetic rats have significantly lower fasting C-peptide levels. | Nondiabetic: 1124 ± 478 pM; Diabetic: 73 ± 22 pM. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Preparation
This protocol is adapted from standard procedures for obtaining serum or plasma for immunoassay.
Materials:
-
Centrifuge tubes (with or without anticoagulant)
-
Refrigerated centrifuge
-
Pipettes and tips
-
Aprotinin (optional, for protease inhibition)
-
EDTA or Heparin (for plasma)
Procedure for Serum Preparation:
-
Collect whole blood into a centrifuge tube without any anti-coagulant.
-
Allow the blood to clot at room temperature for at least 30 minutes.
-
Centrifuge the clotted blood at 2,000-3,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (serum) and transfer it to a clean, labeled tube.
-
Use the serum immediately or store samples at -20°C or -80°C for later analysis. Avoid more than five freeze-thaw cycles.
Procedure for Plasma Preparation:
-
Collect whole blood into a centrifuge tube containing an anticoagulant such as EDTA or heparin.
-
Centrifuge the sample at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled tube.
-
Use the plasma immediately or store at -80°C for later use.
Protocol 2: Rat C-Peptide 2 Measurement by Sandwich ELISA
This is a generalized protocol based on commercially available kits. Always refer to the specific manufacturer's instructions for the kit you are using.
Principle: The Sandwich ELISA (Enzyme-Linked Immunosorbent Assay) captures C-peptide molecules between two antibodies. One antibody is coated on the microplate well, and a second, detection antibody is biotinylated. A streptavidin-enzyme conjugate binds to the biotin, and a substrate is added to produce a colorimetric signal proportional to the amount of C-peptide in the sample.
Procedure:
-
Reagent Preparation: Warm all reagents to room temperature before use. Dilute the concentrated Wash Buffer (typically 10X or 25X) to 1X with deionized water. Prepare the C-peptide standards by performing serial dilutions as per the kit manual.
-
Plate Setup: Arrange the required number of antibody-coated microplate strips in the plate holder.
-
Assay Procedure:
-
Add 20 µL of Matrix Solution to the wells designated for Blanks, Standards, and Quality Controls.
-
Add 30 µL of Assay Buffer to the Blank and sample wells.
-
Add 10 µL of Assay Buffer to the Standard and Quality Control wells.
-
Add 20 µL of each Standard in duplicate, in order of ascending concentration.
-
Add 20 µL of each unknown sample in duplicate to the remaining wells.
-
Prepare the Antibody Mix by combining the Capture and Detection antibodies (if required by the kit).
-
Add 50 µL of the Antibody Mix to all wells.
-
Seal the plate and incubate with moderate shaking for 2 hours at room temperature.
-
-
Washing: Decant the contents of the plate. Wash the wells 3-6 times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove residual buffer.
-
Enzyme Conjugate Addition: Add 100 µL of the Enzyme Solution (e.g., Streptavidin-HRP) to each well. Seal the plate and incubate for 30 minutes at room temperature with shaking.
-
Final Wash: Repeat the washing step as described in step 4.
-
Substrate Reaction: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance (Optical Density, OD) of each well at 450 nm using a microplate reader, typically within 10-30 minutes of adding the Stop Solution.
-
Calculation: Generate a standard curve by plotting the OD of each standard versus its known concentration. Use this curve to determine the C-Peptide 2 concentration in the unknown samples.
Protocol 3: Intravenous Glucose Tolerance Test (IVGTT) in Rats
This protocol is used to assess β-cell responsiveness to a glucose challenge and is adapted from methodologies used in metabolic studies.
Procedure:
-
Animal Preparation: Fast the rats for an appropriate period (e.g., 2 hours) before the test. Anesthetize the animals and place catheters in the femoral vein (for glucose injection) and carotid artery or tail vein (for blood sampling).
-
Basal Sampling: Draw two basal blood samples (e.g., 200 µL each) at -5 and -2 minutes before the glucose injection.
-
Glucose Bolus: At time zero, inject a glucose bolus (e.g., 400 mg/kg body weight) over 1 minute into the femoral vein.
-
Post-Injection Sampling: Collect blood samples (e.g., 100 µL each) at specific time points after the injection. A typical sampling schedule is 1, 2, 3, 5, 8, 15, 25, 40, 70, and 90 minutes.
-
Sample Processing: Immediately process the blood samples to obtain plasma or serum as described in Protocol 3.1. Measure glucose concentrations promptly. Store aliquots for later C-peptide analysis.
-
Data Analysis: Plot the time course of glucose and C-peptide concentrations. From these data, various indices of β-cell function and insulin secretion can be calculated, such as first-phase (Φ₁) and second-phase (Φ₂) responsiveness.
Mandatory Visualizations
Caption: Proinsulin processing into insulin and C-peptide.
Caption: Workflow for a Sandwich ELISA protocol.
Caption: Experimental workflow for an IVGTT in rats.
Caption: Simplified C-peptide signaling pathway.
References
- 1. Rat C-peptide and proinsulin TechNotes [hytest.fi]
- 2. mesoscale.com [mesoscale.com]
- 3. Effects of synthetic rat C-peptide in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat C peptide I and II stimulate glucose utilization in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rat C-Peptide 2 Assay Sensitivity
Welcome to the technical support center for the Rat C-Peptide 2 assay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments for maximum sensitivity and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the typical sensitivity of a rat C-Peptide 2 ELISA kit?
The analytical sensitivity of commercially available rat C-peptide 2 ELISA kits can vary. For example, some kits report a sensitivity as low as 15 pM with a 20 µL sample size[1], while others may have a detection limit of around 10.8 pM[2]. It is crucial to consult the manufacturer's instructions for the specific kit you are using.
Q2: My standard curve has a poor fit or is non-linear. What are the possible causes?
A poor standard curve can be due to several factors, including incorrect preparation of standards, improper dilution, or issues with the reagents.[3][4] Ensure that the standard has not degraded and that the dilution series is prepared accurately. Additionally, check for potential matrix effects that might interfere with the assay.[5]
Q3: I am observing high background in my assay. What can I do to reduce it?
High background can be caused by insufficient washing, non-specific binding of antibodies, or contaminated reagents. Increasing the number of wash steps or the stringency of the wash buffer can help. Optimizing the blocking buffer and ensuring all reagents are at room temperature before use are also important steps.
Q4: I am getting a weak or no signal. What are the common reasons for this?
A weak or no signal can result from several issues, including the use of expired or improperly stored reagents, incorrect assay procedure, or the target analyte concentration being below the detection limit of the assay. Double-check the expiration dates of all components, ensure reagents were added in the correct order, and consider optimizing incubation times and temperatures to enhance the signal.
Troubleshooting Guides
This section provides detailed guidance on common issues encountered during the rat C-Peptide 2 assay and systematic approaches to resolve them.
Issue 1: Low Signal or Poor Sensitivity
If you are experiencing a signal that is too low or a sensitivity that is insufficient for your samples, consider the following optimization steps.
Systematic Troubleshooting:
-
Reagent and Sample Integrity:
-
Confirm that all reagents, including antibodies and standards, are within their expiration dates and have been stored correctly.
-
Ensure samples have been handled and stored properly to prevent degradation of C-peptide.
-
-
Assay Protocol Optimization:
-
Antibody Concentration: Titrate both the capture and detection antibodies to find the optimal concentrations.
-
Incubation Time and Temperature: Increasing the incubation time for the sample and antibodies can enhance signal, but may also increase background. Test different incubation times (e.g., overnight at 4°C for the capture antibody) and temperatures.
-
Substrate Incubation: Allow for sufficient color development time. You can monitor this visually before adding the stop solution.
-
-
Signal Amplification:
-
Consider using a more sensitive substrate or a signal amplification system if available.
-
Experimental Protocol: Antibody Titration
This protocol outlines how to determine the optimal concentrations of capture and detection antibodies for your sandwich ELISA.
-
Coat the Plate: Coat the wells of a 96-well plate with serial dilutions of the capture antibody (e.g., ranging from 0.5 to 8 µg/mL) in coating buffer. Incubate overnight at 4°C.
-
Block: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Add Antigen: Add a known concentration of rat C-peptide 2 standard to the wells and incubate for 2 hours at room temperature.
-
Add Detection Antibody: Add serial dilutions of the HRP-conjugated detection antibody (e.g., ranging from 0.05 to 2 µg/mL) and incubate for 1-2 hours at room temperature.
-
Develop and Read: Add the substrate and stop solution, then read the absorbance.
-
Analyze: The optimal antibody concentrations will be those that give the highest signal-to-noise ratio.
Issue 2: High Background
High background can mask the specific signal and reduce the dynamic range of the assay.
Systematic Troubleshooting:
-
Washing:
-
Increase the number of wash cycles and the volume of wash buffer.
-
Ensure that the plate is tapped on absorbent paper to remove all residual liquid after each wash.
-
-
Blocking:
-
Optimize the blocking buffer. Try different blocking agents (e.g., BSA, non-fat dry milk) and increase the blocking time.
-
Ensure the blocking buffer is fresh and free of contaminants.
-
-
Antibody Concentrations:
-
Excessively high concentrations of the detection antibody can lead to non-specific binding and high background. Refer to the antibody titration protocol to ensure you are using the optimal concentration.
-
-
Cross-Reactivity:
-
Check the specificity of your antibodies. The rat C-peptide 2 assay should have minimal cross-reactivity with C-peptide 1 or proinsulin.
-
Data Presentation: Optimization Parameters
The following table summarizes key parameters that can be optimized to improve assay sensitivity.
| Parameter | Standard Condition | Optimization Strategy | Expected Outcome |
| Capture Antibody Concentration | Manufacturer's recommendation | Titrate from 0.5 to 8 µg/mL | Improved signal-to-noise ratio |
| Detection Antibody Concentration | Manufacturer's recommendation | Titrate from 0.05 to 2 µg/mL | Reduced background, improved signal-to-noise |
| Sample Incubation Time | 1-2 hours at RT | Increase to 4 hours at RT or overnight at 4°C | Increased signal |
| Detection Antibody Incubation Time | 1-2 hours at RT | Increase to 2-3 hours at RT | Increased signal |
| Wash Steps | 3-4 washes | Increase to 5-6 washes with longer soak times | Reduced background |
Visual Guides
Sandwich ELISA Workflow for Rat C-Peptide 2
Caption: A typical workflow for a sandwich ELISA to detect rat C-Peptide 2.
Factors Affecting Assay Sensitivity
Caption: Key factors that can be optimized to enhance the sensitivity of the assay.
Troubleshooting Decision Tree for Low Signal
Caption: A step-by-step guide to troubleshooting low signal issues.
References
common issues with C-Peptide 2 measurement in rat samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring C-peptide in rat samples.
Frequently Asked Questions (FAQs)
Q1: What is the significance of measuring C-peptide in rat samples?
A1: C-peptide is co-secreted in equimolar amounts with insulin from the pancreatic β-cells during the cleavage of proinsulin. Measuring C-peptide offers a more stable and reliable indicator of endogenous insulin secretion than measuring insulin itself. This is because C-peptide has a longer half-life in circulation (approximately 33 minutes compared to 4 minutes for insulin) and is not significantly cleared by the liver, unlike insulin. Therefore, C-peptide levels in peripheral blood more accurately reflect the insulin secretion rate from the pancreas.
Q2: Should I use serum or plasma for rat C-peptide measurement?
A2: Both serum and plasma can be used for rat C-peptide measurement, and the optimal choice may depend on the specific ELISA kit and storage conditions.[1] Some assay manufacturers may recommend one over the other. Studies have shown that C-peptide can be more stable in serum if the sample is processed promptly. However, for delayed processing, EDTA plasma may offer better stability. If using plasma, EDTA is the most commonly recommended anticoagulant. It is crucial to be consistent with the sample type throughout a study.
Q3: How should I collect and handle rat blood samples for C-peptide analysis?
A3: Proper sample collection and handling are critical for accurate C-peptide measurement.
-
For Serum: Collect whole blood in a serum separator tube and allow it to clot for 1-2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1,000 x g for 20 minutes.
-
For Plasma: Collect whole blood into tubes containing an anticoagulant, with EDTA being the most recommended. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Storage: Assay fresh samples immediately if possible. Otherwise, aliquot the serum or plasma into clean tubes and store at -20°C for short-term storage (≤1 month) or -80°C for long-term storage (≤2 months). It is crucial to avoid repeated freeze-thaw cycles.
Q4: What are the two isoforms of rat C-peptide, and do I need to measure both?
A4: Rats, unlike humans, produce two isoforms of proinsulin (I and II), which result in two corresponding C-peptide isoforms (C-peptide I and C-peptide II). These isoforms differ by two amino acids. For a comprehensive assessment of pancreatic β-cell function in rats, it is important to use an immunoassay that is capable of detecting both isoforms with equal affinity. Most commercially available rat C-peptide ELISA kits are designed to recognize both isoforms.
Troubleshooting Guides
Issue 1: Low or No Signal
Q: I am not getting any signal, or the signal is very weak in my ELISA assay. What could be the cause?
A: This is a common issue with several potential causes. Use the following checklist to troubleshoot:
-
Reagent Preparation and Addition:
-
Were all reagents brought to room temperature before use? Cold reagents can affect enzyme kinetics and binding.
-
Were the reagents added in the correct order as per the protocol?
-
Were the standard and detection antibody dilutions prepared correctly? Double-check your calculations and pipetting technique.
-
-
Expired or Improperly Stored Reagents:
-
Have any of the kit components expired?
-
Were the kit components stored at the recommended temperatures?
-
-
Sample Issues:
-
Is it possible that the C-peptide concentration in your samples is below the detection limit of the assay? Consider concentrating the sample if possible or using a more sensitive assay.
-
Has the C-peptide in your samples degraded due to improper storage or multiple freeze-thaw cycles?
-
-
Procedural Errors:
-
Was the plate washed adequately between steps? Insufficient washing can lead to high background and low signal.
-
Were the correct incubation times and temperatures used?
-
Issue 2: High Background
Q: My blank wells have a high absorbance, and the overall background of my plate is high. What should I do?
A: High background can obscure the specific signal from your samples. Consider the following:
-
Insufficient Washing: This is the most common cause of high background. Ensure that you are washing the wells thoroughly and according to the protocol. Increase the number of washes or the soaking time if necessary.
-
Contaminated Reagents: The wash buffer, substrate, or stop solution may be contaminated. Prepare fresh reagents.
-
Incubation Times and Temperatures: Over-incubation of the substrate or performing incubations at too high a temperature can lead to a high background. Adhere strictly to the recommended incubation parameters.
-
Plate Sealing: Ensure proper sealing of the plate during incubations to prevent evaporation and edge effects.
Issue 3: High Variability Between Duplicates or Wells
Q: I am observing poor precision, with high variability between my duplicate wells. What could be the reason?
A: High variability can compromise the reliability of your results. Check the following:
-
Pipetting Technique: Inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and that you are using them correctly. Pre-wetting the pipette tip and using a consistent speed and pressure can help.
-
Inadequate Mixing: Ensure that all reagents and samples are thoroughly mixed before adding them to the wells. However, avoid vigorous vortexing of samples which can degrade the peptide.
-
Temperature Gradients: Uneven temperature across the plate during incubation can lead to variability. Ensure the plate is incubated in a stable temperature environment.
-
Washing Technique: Inconsistent washing across the plate can contribute to variability. An automated plate washer can improve consistency.
Issue 4: Unexpectedly Low C-peptide Values in Diabetic Rat Samples
Q: I expected to see very low or absent C-peptide in my streptozotocin (STZ)-induced diabetic rat model, but I am still detecting some levels. Why is this?
A: While STZ is effective at destroying pancreatic β-cells, the extent of destruction can be variable. The presence of detectable C-peptide may indicate that some functional β-cells remain. It is also important to consider the specificity of your assay.
Q: Conversely, my results from a model of type 2 diabetes show lower than expected C-peptide levels. What could be the issue?
A: In the context of type 2 diabetes models, where hyperinsulinemia is often expected, low C-peptide levels could indicate β-cell exhaustion or dysfunction. However, pre-analytical and analytical issues should be ruled out first:
-
Sample Degradation: C-peptide is a peptide and can be susceptible to degradation by proteases. Ensure samples are collected with protease inhibitors if recommended by the assay manufacturer and are handled and stored correctly.
-
Proinsulin Cross-Reactivity: If the assay has significant cross-reactivity with proinsulin, and there is a high level of circulating proinsulin (a characteristic of β-cell dysfunction), the C-peptide measurement may be artificially inflated. Conversely, an assay with very low proinsulin cross-reactivity will give a more accurate, and potentially lower, C-peptide reading. Modern assays typically have low cross-reactivity with proinsulin (e.g., <0.1% to <5%).
Data Presentation
Table 1: Comparison of C-Peptide Stability in Serum vs. Plasma
| Storage Condition | Time | Sample Type | Percentage Deviation from Baseline | Reference |
| 2-8°C | 7 days | Separated Serum | -5% | |
| 2-8°C | 7 days | Separated Plasma | -13% | |
| Room Temperature | 48 hours | Uncentrifuged Serum | -74% | |
| Room Temperature | 48 hours | Uncentrifuged Plasma | -46% | |
| -20°C | 30 days | Separated Plasma | -1% |
Table 2: Impact of Hemolysis on C-Peptide Measurement
| Degree of Hemolysis | Effect on C-peptide Concentration | Reference |
| Increasing degree and exposure time | Decreased C-peptide concentration | |
| Visible hemolysis | Can lead to a significant decrease in measured C-peptide | |
| No visible hemolysis | Plasma C-peptide was reported to be unaffected in one study |
Note: There is some conflicting evidence regarding the impact of hemolysis, with some studies indicating a significant negative effect, while older studies suggest it is unaffected. It is best practice to avoid using hemolyzed samples.
Table 3: Performance Characteristics of Commercially Available Rat C-Peptide ELISA Kits
| ELISA Kit | Sensitivity | Assay Range | Sample Volume | Reference |
| Kit A | 9.38 pg/mL | 15.63 - 1000 pg/mL | Not Specified | |
| Kit B | 10.8 pM | 50 - 4,500 pM | 10 µL | |
| Kit C | 3.4 pg/mL | 7.81 - 250 pg/mL | Not Specified | |
| Kit D | 0.1 ng/mL | 0.1 - 6.4 ng/mL | 5 µL |
Note: This table is a sample compilation from various sources and is intended for illustrative purposes. Always refer to the specific manufacturer's instructions for the kit you are using.
Experimental Protocols
Detailed Methodology for Rat C-Peptide ELISA (Sandwich ELISA Principle)
This protocol is a generalized procedure based on common steps found in various commercially available rat C-peptide ELISA kits. Always refer to the specific protocol provided with your kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer by diluting the concentrated wash buffer with deionized water as per the kit instructions.
-
Reconstitute the lyophilized standard with the provided standard diluent to create the stock solution. Allow it to dissolve completely.
-
Prepare a serial dilution of the standard stock solution to create the standard curve.
-
-
Assay Procedure:
-
Add standards and samples (in duplicate) to the appropriate wells of the antibody-coated microplate.
-
Add the biotinylated detection antibody to each well.
-
Cover the plate with a plate sealer and incubate at the specified temperature (e.g., 37°C) for the recommended time (e.g., 1 hour).
-
Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with the diluted wash buffer. Ensure to completely remove the wash buffer after the final wash by inverting the plate and tapping it on absorbent paper.
-
Add the HRP (Horseradish Peroxidase)-conjugate to each well.
-
Cover the plate and incubate at the specified temperature for the recommended time (e.g., 30 minutes).
-
Repeat the aspiration and washing steps (e.g., 5 times).
-
Add the substrate solution to each well.
-
Cover the plate and incubate at the specified temperature in the dark for the recommended time (e.g., 15-20 minutes). A blue color should develop in the wells containing C-peptide.
-
Add the stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well on a microplate reader at 450 nm within a short time frame (e.g., 10 minutes) after adding the stop solution.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other absorbance readings.
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of C-peptide in your samples.
-
Visualizations
Caption: Generalized workflow for a rat C-peptide sandwich ELISA.
Caption: Troubleshooting logic for common ELISA issues.
Caption: C-Peptide signaling pathway.
References
Technical Support Center: C-Peptide 2 Assays in Rat Plasma
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with C-Peptide 2 in rat plasma. Our goal is to help you ensure the stability and accurate quantification of your analyte.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of C-Peptide 2 degradation in rat plasma samples?
A2: The primary cause of C-Peptide 2 degradation in plasma is enzymatic activity by proteases and peptidases present in the blood.[1] These enzymes can cleave the peptide, leading to lower measured concentrations and inaccurate results. Prompt processing of samples and the use of protease inhibitors are crucial to mitigate this issue.
Q2: What is the recommended anticoagulant for collecting rat plasma for C-Peptide 2 analysis?
A2: Both K2 EDTA and heparin can be used as anticoagulants for collecting plasma.[2][3] However, it is important to follow the specific recommendations of the assay kit you are using. For instance, some ELISA kits specify the use of K3EDTA at a final concentration of 1.735 mg/mL.[4] If using heparin, its effect on the assay outcome should be predetermined.[4]
Q3: What are the optimal storage conditions for rat plasma samples to be used for C-Peptide 2 measurement?
A3: For short-term storage (up to 24-48 hours), samples can be kept at 2-8°C. For longer-term storage, it is recommended to aliquot the plasma and store it at -20°C or -80°C. It is crucial to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.
Q4: Should I use serum or plasma for C-Peptide 2 analysis?
A4: While both serum and plasma can be used, some studies suggest that C-peptide may be more stable in serum if the sample is centrifuged immediately. However, plasma collected with an anticoagulant like EDTA can help to inhibit certain proteases. Ultimately, the choice may depend on your specific experimental protocol and the recommendations of your assay kit manufacturer. Some kits may indicate a preference for serum based on in-house data.
Q5: Why are there two forms of C-peptide in rats?
A5: Rats and mice, unlike most other species, produce two isoforms of proinsulin (I and II). These proinsulin isoforms differ by a few amino acids in the C-peptide region, leading to the presence of C-Peptide 1 and C-Peptide 2.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Degradation of C-Peptide 2: Improper sample handling or storage. 2. Incorrect Assay Procedure: Reagents added in the wrong order or at incorrect volumes. 3. Expired or Improperly Stored Reagents: Kit components may have lost activity. 4. Low Analyte Concentration: The C-Peptide 2 levels in the sample are below the detection limit of the assay. | 1. Review and optimize your sample collection and storage protocol. Ensure rapid processing and consider the use of protease inhibitors. 2. Carefully review the assay protocol and ensure all steps are followed precisely. Use calibrated pipettes. 3. Check the expiration dates of all reagents and confirm they have been stored at the recommended temperature. 4. Concentrate the sample if possible, or use a more sensitive assay. |
| High Background | 1. Insufficient Washing: Unbound reagents are not adequately removed. 2. Cross-Contamination: Contamination between wells or of reagents. 3. High Concentration of Detection Reagents: Using too much detection antibody or enzyme conjugate. 4. Prolonged Incubation Times or High Temperature: Can lead to non-specific binding. | 1. Increase the number of wash steps or the soaking time during washes. Ensure complete aspiration of wash buffer from the wells. 2. Use fresh pipette tips for each sample and reagent. Handle reagents carefully to avoid splashing between wells. 3. Check the recommended dilutions for all detection reagents and perform a titration if necessary. 4. Adhere strictly to the incubation times and temperatures specified in the protocol. |
| Poor Precision (High CV%) | 1. Inconsistent Pipetting: Inaccurate or variable volumes added to wells. 2. Improper Mixing: Reagents or samples not mixed thoroughly before addition to the plate. 3. Plate Washing Inconsistency: Uneven washing across the plate. 4. Temperature Gradients: Uneven temperature across the plate during incubation. | 1. Ensure pipettes are properly calibrated. Use fresh tips for each well and pipette carefully and consistently. 2. Gently vortex or invert all reagents and samples before use. 3. If using an automated plate washer, ensure it is functioning correctly. If washing manually, be consistent with the force and angle of buffer dispensing and aspiration. 4. Allow all reagents to come to room temperature before use and avoid stacking plates during incubation. |
Experimental Protocols
Protocol 1: Rat Plasma Collection for C-Peptide 2 Analysis
This protocol outlines the steps for collecting and processing rat blood to obtain plasma suitable for C-Peptide 2 measurement, with an emphasis on preventing degradation.
Materials:
-
Collection tubes containing K3EDTA (final concentration of 1.735 mg/mL)
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich Cat# P2714)
-
Refrigerated centrifuge
-
Pipettes and sterile pipette tips
-
Microcentrifuge tubes for aliquoting
Procedure:
-
Prepare Collection Tubes: Immediately before blood collection, add the protease inhibitor cocktail to the EDTA collection tubes. A general recommendation is to use the cocktail at a final concentration of 1 mg/mL of blood.
-
Blood Collection: Collect whole blood from the rat directly into the prepared collection tube.
-
Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitors. Do not shake vigorously to avoid hemolysis.
-
Centrifugation: Centrifuge the blood sample at 2,000-3,000 x g for 15 minutes at 4°C. This step should be performed promptly after collection.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Aliquoting and Storage: Transfer the plasma into pre-labeled, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C until analysis.
Protocol 2: Rat/Mouse C-Peptide 2 ELISA (General Procedure)
This is a generalized procedure based on commercially available sandwich ELISA kits. Always refer to the specific manufacturer's protocol for your kit.
Materials:
-
Rat/Mouse C-Peptide 2 ELISA Kit (containing pre-coated microplate, standards, detection antibody, enzyme conjugate, wash buffer, substrate, and stop solution)
-
Rat plasma samples (collected as per Protocol 1)
-
Microplate reader capable of reading absorbance at 450 nm
-
Calibrated pipettes and sterile tips
-
Deionized or distilled water
-
Plate shaker
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This may involve diluting concentrated buffers and reconstituting lyophilized standards. Allow all reagents to reach room temperature before use.
-
Plate Washing: Wash the required number of microplate strips with the provided wash buffer according to the kit instructions.
-
Sample and Standard Addition: Add standards, quality controls, and unknown samples in duplicate to the appropriate wells.
-
Detection Antibody Addition: Add the detection antibody to each well.
-
Incubation: Incubate the plate, typically with shaking, for the time and at the temperature specified in the protocol.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Enzyme Conjugate Addition: Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well.
-
Incubation: Incubate the plate as per the protocol.
-
Washing: Wash the plate to remove unbound enzyme conjugate.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of C-Peptide 2 in the samples by plotting a standard curve and interpolating the sample absorbance values.
Data Presentation
Table 1: Factors Influencing C-Peptide 2 Stability in Plasma
| Factor | Effect on C-Peptide 2 Stability | Recommendation | Citation |
| Temperature | Higher temperatures accelerate enzymatic degradation. | Process samples at 4°C and store long-term at -20°C or -80°C. | |
| Time to Centrifugation | Delays at room temperature lead to significant degradation. | Centrifuge blood samples as soon as possible after collection. | |
| Anticoagulant | EDTA can inhibit some metalloproteases. | Use EDTA-containing tubes. | |
| Protease Inhibitors | Inhibit a broad spectrum of proteases, significantly improving stability. | Add a protease inhibitor cocktail to collection tubes. | |
| Freeze-Thaw Cycles | Repeated cycles can degrade peptides. | Aliquot plasma into single-use vials before freezing. |
Visualizations
Proinsulin Processing Pathway
The following diagram illustrates the conversion of proinsulin into insulin and C-peptide within the pancreatic beta-cells.
Caption: Proinsulin is synthesized in the ER, transported to the Golgi, and then cleaved in secretory vesicles to yield equimolar amounts of insulin and C-peptide.
Experimental Workflow for Preventing C-Peptide 2 Degradation
This workflow outlines the critical steps from sample collection to storage to ensure the integrity of C-Peptide 2 in rat plasma.
Caption: A recommended workflow for processing rat blood samples to minimize C-Peptide 2 degradation.
References
cross-reactivity of proinsulin in rat C-Peptide 2 ELISA
This technical support center provides troubleshooting guidance and frequently asked questions regarding the cross-reactivity of proinsulin in rat C-Peptide 2 ELISA kits. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Consistently high or variable C-peptide readings can sometimes be attributed to proinsulin cross-reactivity, especially in samples where proinsulin levels are expected to be elevated. The following table outlines potential issues, their likely causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected C-peptide concentrations | Proinsulin Cross-Reactivity: The antibodies used in the ELISA kit may be binding to proinsulin, leading to an overestimation of C-peptide levels. | 1. Check Kit Specifications: Review the manufacturer's datasheet for the stated proinsulin cross-reactivity percentage.[1][2] 2. Measure Proinsulin: If possible, measure proinsulin concentrations in your samples using a specific rat proinsulin ELISA.[3] 3. Correction Calculation: If proinsulin levels are significant, calculate the potential contribution to the C-peptide signal and subtract it from your results.[3] 4. Perform Spike and Recovery: Conduct a spike and recovery experiment to assess the degree of interference in your specific sample matrix (see Experimental Protocols).[1] |
| Inconsistent or non-reproducible results | Variable Proinsulin Levels: Fluctuations in proinsulin concentrations across samples can lead to inconsistent cross-reactivity and, therefore, variable C-peptide measurements. | 1. Standardize Sample Collection: Ensure that all samples are collected under the same physiological conditions (e.g., fasting state) to minimize biological variability in proinsulin secretion. 2. Consider a Low Cross-Reactivity Kit: If high proinsulin variability is expected in your experimental model, consider using an ELISA kit with very low or no proinsulin cross-reactivity (<0.1%). |
| C-peptide levels do not correlate with expected physiology | Partially Processed Proinsulin: The assay may be detecting not only intact proinsulin but also various proinsulin cleavage products, which can vary in concentration. | 1. Antibody Specificity: Inquire with the kit manufacturer about the cross-reactivity of the antibodies to different forms of partially processed proinsulin. Some kits are designed with antibodies that target the terminal parts of the C-peptide molecule to avoid proinsulin binding. 2. Literature Review: Consult scientific literature relevant to your research model to understand the expected ratios of proinsulin and its intermediates. |
Frequently Asked Questions (FAQs)
Q1: What is proinsulin cross-reactivity in a rat C-Peptide 2 ELISA?
A1: Proinsulin is the precursor molecule to insulin and C-peptide. In an ideal C-peptide ELISA, the antibodies should only bind to free C-peptide. However, due to structural similarities, some antibodies may also recognize and bind to the C-peptide portion of the intact proinsulin molecule. This is known as cross-reactivity and can lead to artificially inflated C-peptide measurements.
Q2: Why does proinsulin cross-reactivity matter?
A2: Accurate C-peptide measurement is crucial as it is a more stable indicator of pancreatic beta-cell function than insulin itself. If a significant portion of the measured signal is from proinsulin, the C-peptide concentration will be overestimated, leading to incorrect interpretations of beta-cell activity, particularly in studies of diabetes or metabolic disorders where proinsulin levels may be elevated.
Q3: What is a typical level of proinsulin cross-reactivity?
A3: The level of cross-reactivity varies significantly between different ELISA kits, depending on the specificity of the monoclonal antibodies used. Some kits report cross-reactivity as high as 4.6%, while others claim it to be less than 1% or even undetectable. It is essential to consult the product datasheet for the specific kit you are using.
Quantitative Data on Proinsulin Cross-Reactivity in Rat C-Peptide 2 ELISA Kits
| Manufacturer/Source | Rat Proinsulin I Cross-Reactivity (%) | Rat Proinsulin II Cross-Reactivity (%) |
| Mercodia | - | 4.55 |
| ALPCO | 0.7 | 0.8 |
| Advanced ImmunoChemical (recommended antibody pairs) | < 0.1 | < 0.1 |
Q4: How can I minimize the impact of proinsulin cross-reactivity?
A4: To minimize the impact of proinsulin cross-reactivity, consider the following:
-
Select a Highly Specific Kit: Choose an ELISA kit with the lowest possible cross-reactivity to proinsulin. Kits that utilize monoclonal antibodies targeting the N-terminus or C-terminus of the C-peptide molecule often exhibit lower cross-reactivity with proinsulin.
-
Sample Preparation: Ensure consistent sample handling and storage, as sample degradation can affect results. Serum samples are generally appropriate for these assays.
-
Experimental Design: If you anticipate high levels of proinsulin in your samples (e.g., in models of beta-cell stress or dysfunction), it is advisable to also measure proinsulin levels separately.
Q5: What should I do if I suspect proinsulin is affecting my results?
A5: If you suspect proinsulin interference, the first step is to quantify the extent of the issue. You can perform a spike and recovery experiment as detailed in the "Experimental Protocols" section below. If significant interference is confirmed, you may need to switch to a more specific ELISA kit or use the measured proinsulin values to mathematically correct your C-peptide results.
Experimental Protocols
Protocol: Assessing Proinsulin Cross-Reactivity using Spike and Recovery
This protocol allows you to determine the level of interference from proinsulin in your specific sample matrix.
Objective: To determine if the presence of proinsulin affects the quantification of rat C-peptide in your samples.
Materials:
-
Rat C-Peptide 2 ELISA kit
-
Rat serum or plasma samples
-
Rat proinsulin standard of known concentration
-
Standard laboratory equipment (pipettes, tubes, microplate reader)
Methodology:
-
Sample Preparation: Aliquot your rat serum or plasma sample into two sets of tubes.
-
Spiking:
-
In one set of tubes (the "spiked" samples), add a known amount of rat proinsulin to achieve a concentration that is physiologically relevant or represents a suspected high level in your experimental model.
-
In the second set of tubes (the "unspiked" samples), add an equal volume of the buffer used to reconstitute the proinsulin standard.
-
-
ELISA Procedure:
-
Run the Rat C-Peptide 2 ELISA according to the manufacturer's instructions.
-
Assay both the spiked and unspiked samples.
-
-
Data Analysis:
-
Calculate the concentration of C-peptide in both the spiked and unspiked samples using the standard curve.
-
Determine the percent recovery using the following formula:
% Recovery = ( [Spiked Sample Concentration] - [Unspiked Sample Concentration] ) / [Known Spiked Concentration] * 100
-
Interpretation of Results:
-
A recovery of 80-120% is generally considered acceptable and indicates that proinsulin is not significantly interfering with the assay.
-
A recovery significantly outside this range suggests that proinsulin is cross-reacting and affecting the accuracy of your C-peptide measurements.
Visualizations
Caption: Troubleshooting workflow for unexpected rat C-Peptide 2 ELISA results.
Caption: Proinsulin processing and antibody cross-reactivity in C-peptide ELISA.
References
Technical Support Center: Improving Reproducibility of Rat C-Peptide 2 Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of rat C-Peptide 2 measurements.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the rat C-Peptide 2 ELISA assay?
A1: The rat C-Peptide 2 ELISA is a solid-phase sandwich enzyme-linked immunosorbent assay.[1][2] The assay utilizes a microtiter plate pre-coated with a capture antibody specific for rat C-peptide 2. When the sample is added, the C-peptide 2 present binds to the capture antibody. A second, biotinylated detection antibody that also recognizes C-peptide 2 is then added, forming a "sandwich" complex. After washing away unbound materials, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, and the HRP enzyme catalyzes a color change. The intensity of the color is directly proportional to the concentration of rat C-Peptide 2 in the sample and is measured spectrophotometrically.[1][3]
Q2: What are the recommended sample types for this assay?
A2: The most common sample types for measuring rat C-Peptide 2 are serum and plasma (EDTA or heparin).[2] Cell culture medium can also be used. It is crucial to follow the recommended sample collection and processing protocols to ensure sample integrity.
Q3: What are the critical storage conditions for samples to ensure C-Peptide 2 stability?
A3: Proper sample storage is vital for accurate measurements. For short-term storage, samples can be kept at 2-8°C for up to 7 days. For long-term storage, it is recommended to aliquot samples and store them at -20°C or -80°C. It is imperative to avoid repeated freeze-thaw cycles, as this can degrade the peptide and affect results. C-peptide has been shown to be more stable in serum if the sample is centrifuged immediately and stored refrigerated or frozen. In contrast, insulin is more stable in EDTA plasma.
Q4: Why is C-peptide often measured as a marker of insulin secretion instead of insulin itself?
A4: C-peptide and insulin are secreted in equimolar amounts from the pancreatic β-cells during the cleavage of proinsulin. However, C-peptide has a longer half-life in circulation (around 33 minutes) compared to insulin (about 4 minutes). This results in more stable and higher concentrations of C-peptide in the peripheral blood, which may more accurately reflect pancreatic insulin secretion than measuring the rapidly fluctuating levels of insulin itself.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| High Background | Insufficient washing. | Ensure all wells are thoroughly washed according to the protocol. If using an automated washer, check for clogged ports. |
| Contaminated buffers or reagents. | Prepare fresh buffers and ensure reagents are not expired. | |
| Plate sealer reuse. | Use a fresh plate sealer for each incubation step to prevent cross-contamination. | |
| No Signal or Weak Signal | Incorrect assay procedure. | Carefully review and follow the kit protocol. Ensure all reagents are added in the correct order and at the specified volumes. |
| Inactive reagents. | Check the expiration dates of all kit components. Ensure reagents have been stored correctly. | |
| Insufficient incubation time or incorrect temperature. | Adhere strictly to the recommended incubation times and temperatures. Avoid placing plates in areas with temperature fluctuations. | |
| Low C-Peptide 2 concentration in samples. | Consider concentrating the sample if possible or ensure the sample collection was performed at a time point where C-peptide levels are expected to be detectable. | |
| Poor Reproducibility (High CV%) | Pipetting inconsistency. | Use calibrated pipettes and ensure consistent technique. Pre-wetting pipette tips can improve accuracy. |
| Variations in incubation times or temperatures between assays. | Standardize all incubation steps and perform assays in a temperature-controlled environment. | |
| Improper sample handling and storage. | Adhere to strict sample collection, processing, and storage protocols. Avoid multiple freeze-thaw cycles. | |
| Edge effects on the microplate. | Ensure the plate is sealed properly during incubations to prevent evaporation. Avoid using the outer wells if edge effects are consistently observed. | |
| Standard Curve Issues | Improper standard dilution. | Carefully perform serial dilutions of the standard as instructed in the protocol. Use fresh dilution tubes for each step. |
| Standard degradation. | Reconstitute a fresh vial of the standard. Ensure proper storage of the stock standard. |
Experimental Protocols
Serum Sample Collection and Preparation
-
Draw whole blood into a serum separator tube (SST).
-
Allow the blood to clot for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Centrifuge the clotted blood at 1,000-3,000 x g for 15-20 minutes at 4°C.
-
Carefully collect the serum supernatant and transfer it to a clean tube.
-
Use the serum immediately or aliquot and store at -20°C or -80°C for future use.
Plasma Sample Collection and Preparation
-
Collect whole blood into a tube containing an anticoagulant such as EDTA or heparin. K3EDTA is often recommended.
-
Centrifuge the blood at 1,000-3,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Transfer the plasma supernatant to a clean tube.
-
Use the plasma immediately or aliquot and store at -20°C or -80°C.
General ELISA Protocol (Based on a typical Sandwich ELISA)
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare wash buffer and standard dilutions according to the kit manual.
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the microtiter plate.
-
Add the detection antibody to each well.
-
Seal the plate and incubate as specified in the protocol (e.g., 1-2.5 hours at room temperature).
-
Wash the wells multiple times with the prepared wash buffer.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well.
-
Seal the plate and incubate (e.g., 30-45 minutes at room temperature).
-
Wash the wells again.
-
Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes).
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well at the recommended wavelength (typically 450 nm) using a microplate reader. A reference wavelength (e.g., 590 nm) may also be used for correction.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of C-Peptide 2 in the unknown samples.
Quantitative Data Summary
Table 1: Comparison of Rat C-Peptide ELISA Kit Performance
| Parameter | Kit A (Mercodia) | Kit B (ALPCO) | Kit C (Generic) |
| Assay Range | 100 - 4000 pmol/L | 50 - 4500 pM | Varies by kit |
| Sensitivity (LOD) | ≤100 pmol/L | 10.8 pM | Varies by kit |
| Sample Volume | 10 µL | 10 µL | Varies by kit |
| Incubation Time | 1h + 1h + 15 min | Not specified | ~3.5 hours |
| Cross-reactivity | Rat Proinsulin: 4.6%Mouse C-peptide: 6% | Not specified | Varies by kit |
Table 2: C-Peptide Stability in Different Sample Types and Storage Conditions
| Sample Type | Storage Condition | Duration | C-Peptide Stability (% of Baseline) |
| Serum (Separated) | 2-8°C | 7 days | 95% |
| Plasma (Separated) | 2-8°C | 7 days | 87% |
| Serum (Unspun) | Room Temperature | 48 hours | 26% |
| Plasma (Unspun) | Room Temperature | 48 hours | 54% |
Visualizations
Caption: Proinsulin Processing Pathway.
Caption: Sandwich ELISA Workflow.
Caption: Troubleshooting Logic Flow.
References
best practices for storing rat serum for C-Peptide 2 analysis
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the storage of rat serum intended for C-Peptide 2 analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for short-term storage of rat serum for C-Peptide 2 analysis?
For short-term storage (up to 24 hours), it is recommended to store serum samples at 2-8°C. If analysis is not performed within this timeframe, samples should be frozen.
Q2: What is the recommended temperature for long-term storage of rat serum?
For long-term storage, freezing at -70°C is highly recommended and has been shown to be superior to -20°C.[1][2] Studies have demonstrated that many analytes in rat serum, including peptides, show better stability at -70°C, with minimal changes observed even after a year of storage.[1]
Q3: How many times can I freeze and thaw my rat serum samples?
It is best to avoid multiple freeze-thaw cycles.[3] Some sources suggest a maximum of five cycles. However, to ensure the highest sample integrity, it is advisable to aliquot serum into single-use vials before freezing. While one study on human plasma indicated that C-peptide was stable through repeated freeze-thaw cycles, it is a best practice to minimize these cycles for rat serum to prevent potential degradation of other analytes and ensure consistency.
Q4: Should I use protease inhibitors when collecting blood for C-Peptide 2 analysis?
While not always standard for serum collection, the use of protease inhibitors is a critical consideration, especially if sample degradation is a concern. For plasma collection, the use of aprotinin has been noted. In studies involving pancreatic extracts, the addition of pepstatin, an aspartic protease inhibitor, significantly increased C-peptide recovery. The addition of a broad-spectrum protease inhibitor cocktail upon serum separation can be a valuable preventative measure.
Q5: What type of collection tubes should I use for serum?
For serum collection, use a centrifuge tube with no anti-coagulant. Allow the blood to clot at room temperature for 30 minutes before centrifugation.
Troubleshooting Guide
Issue 1: C-Peptide 2 levels are lower than expected.
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Ensure that blood was processed promptly after collection. For future collections, consider adding a protease inhibitor cocktail to the serum after separation. |
| Improper Storage | Verify that samples were consistently stored at -70°C for long-term storage. Avoid storage in frost-free -20°C freezers due to temperature cycling. |
| Multiple Freeze-Thaw Cycles | Aliquot samples into single-use vials before initial freezing to avoid the need for repeated thawing of the entire sample. |
| Delayed Centrifugation | C-peptide is more stable in serum that is separated from cells promptly. Centrifuge blood as soon as it has clotted. |
Issue 2: High variability in C-Peptide 2 results between samples from the same cohort.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize the protocol for all samples, including clotting time, centrifugation speed and temperature, and time from collection to freezing. |
| Hemolysis or Lipemia | Avoid using samples with gross hemolysis or lipemia as this can interfere with the assay. Visually inspect samples after centrifugation. |
| Different Storage Durations | If possible, analyze samples that have been stored for a similar duration. If retrospective analysis is necessary, be mindful that storage time can be a variable. |
Data Summary
Rat Serum Storage and Handling Parameters for C-Peptide 2 Analysis
| Parameter | Recommendation | Notes |
| Sample Type | Serum | Plasma with K3EDTA is also an option, but serum is commonly used. |
| Blood Clotting | 30 minutes at room temperature | |
| Centrifugation | 2,000 - 3,000 x g for 15 minutes at 4 ± 2°C | |
| Short-Term Storage | 2-8°C for up to 24 hours | |
| Long-Term Storage | -70°C | Superior to -20°C for maintaining analyte stability. |
| Freeze-Thaw Cycles | Avoid, limit to < 5 cycles | Aliquoting is highly recommended. |
| Protease Inhibitors | Recommended | Consider adding after serum separation to prevent degradation. Aprotinin is used for plasma. |
Experimental Protocols
Protocol for Rat Serum Collection and Storage
-
Blood Collection:
-
Draw whole blood into a centrifuge tube containing no anti-coagulant.
-
-
Clotting:
-
Let the blood clot at room temperature for 30 minutes.
-
-
Centrifugation:
-
Promptly centrifuge the clotted blood at 2,000 to 3,000 x g for 15 minutes at 4 ± 2°C.
-
-
Serum Separation:
-
Carefully transfer the serum (the supernatant) into new, clean tubes.
-
-
Addition of Protease Inhibitors (Recommended):
-
Add a broad-spectrum protease inhibitor cocktail to the separated serum according to the manufacturer's instructions.
-
-
Aliquoting:
-
Divide the serum into single-use aliquots in appropriately labeled cryovials. This is crucial to avoid multiple freeze-thaw cycles.
-
-
Storage:
-
For analysis within 24 hours, store the aliquots at 2-8°C.
-
For long-term storage, immediately place the aliquots in a -70°C freezer.
-
Visual Workflow
References
reducing inter-assay variability in rat C-Peptide 2 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce inter-assay variability in rat C-Peptide 2 quantification.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of inter-assay variability for a rat C-Peptide 2 ELISA?
As a general guideline, an inter-assay percent coefficient of variation (%CV) should be less than 15%.[1][2] However, this can vary depending on regulatory requirements and the specific performance characteristics of the assay kit being used.[1] Intra-assay %CV, which measures variability within a single plate, should ideally be below 10%.[2]
Q2: My inter-assay %CV is consistently high (>15%). What are the most common causes?
High inter-assay %CV can stem from multiple sources, broadly categorized as procedural, equipment-related, or reagent/sample issues. Common culprits include inconsistent operator technique (especially pipetting and washing), poorly calibrated equipment (pipettes, plate washers, readers), variability in sample collection and handling, lot-to-lot differences in kit reagents, and improper storage of samples and reagents.[1]
Q3: How critical are sample collection and handling for assay consistency?
Proper sample handling is crucial for minimizing variability. C-peptide is a peptide hormone, and its stability can be affected by pre-analytical factors. For serum preparation, allow blood to clot at room temperature for 30 minutes before prompt centrifugation. For plasma, the choice of anticoagulant can be important; its effect should be predetermined. Avoid using samples with significant hemolysis or lipemia, as these can interfere with the assay. C-peptide has been shown to be more stable in serum that is centrifuged immediately and then stored refrigerated or frozen. Repeated freeze-thaw cycles (>5) should be avoided.
Q4: Could "matrix effects" in my samples be causing the variability?
Yes, matrix effects are a significant cause of assay variability. Components in biological samples like serum or plasma can interfere with the antibody-antigen binding, leading to inaccurate quantification. This effect can vary between individual samples, contributing to inter-assay imprecision. If matrix effects are suspected, it is recommended to perform preliminary tests to determine the optimal sample dilution that minimizes this interference.
Q5: What should I check regarding my reagents and assay plates?
Reagent handling and plate preparation are key to reproducibility.
-
Reagent Preparation: Always allow all kit components to reach room temperature before use. Mix all liquid reagents gently but thoroughly before use. Prepare fresh standard dilutions for each assay.
-
Reagent Storage: Ensure reagents are stored at the recommended temperatures (typically 2-8°C for most components) and that unused plate strips are resealed in their pouch with a desiccant. Do not use expired reagents.
-
Lot-to-Lot Variability: Be aware that lot-to-lot variance in kit components (e.g., antibodies, calibrators) can be a major source of inter-assay differences. If you switch to a new kit lot, running control samples with known concentrations is essential to ensure consistency.
Q6: How can I improve my pipetting and washing technique to reduce variability?
Inaccurate or inconsistent pipetting and washing are primary sources of error.
-
Pipetting: Use calibrated precision pipettes and high-quality tips. When adding solutions, place the pipette tip at the bottom of the well and avoid touching the inside wall to prevent foaming or splashing. Pre-wetting the pipette tip 2-3 times with the solution to be transferred can also improve accuracy.
-
Washing: Insufficient or overly aggressive washing can lead to high background or poor precision. If using an automated plate washer, ensure the dispense and aspiration jets are not blocked and the settings are gentle. When washing manually, be careful not to touch the bottom of the well with the aspirating tip. After the final wash, tap the plate firmly on absorbent paper to remove residual buffer.
Q7: My plate reader is giving inconsistent readings, especially at low concentrations. What should I do?
Plate reader issues can significantly impact results, particularly affecting the limit of detection.
-
Instrument Noise: A failing light source or filter can create intermittent noise.
-
Wavelength Correction: Use a dual-wavelength reading (e.g., 450 nm for measurement and 590 nm or 650 nm for correction) as recommended for many HRP-TMB ELISAs. This helps subtract background absorbance from plastic imperfections.
-
Cleanliness: Ensure the bottom of the plate is clean and free of smudges before reading.
-
Bubbles: Check for and pop any air bubbles in the wells before reading, as they can interfere with the light path.
Data Summary
Table 1: Typical Assay Performance & Acceptance Criteria
| Parameter | Typical Value / Range | Source |
| Inter-Assay Precision | < 15% CV | |
| Intra-Assay Precision | < 10% CV | |
| Assay Range (Example) | 100 - 4000 pmol/L | |
| Detection Limit (Example) | ≤100 pmol/L | |
| Sample Volume | 5 - 10 µL |
Table 2: Rat C-Peptide Sample Stability Guidelines
| Sample Type | Storage Condition | Duration | Stability Notes | Source |
| Serum (Separated) | Room Temperature | < 48 hours | Significant degradation observed after extended periods. | |
| 2-8°C | Up to 7 days | More stable than plasma under these conditions. | ||
| -20°C or -80°C | Long-term | Recommended for later use. Avoid >5 freeze-thaw cycles. | ||
| Plasma (EDTA) | Room Temperature | < 48 hours | Significant degradation observed after extended periods. | |
| 2-8°C | Up to 7 days | Less stable than serum under these conditions. | ||
| -20°C or -80°C | Long-term | Recommended for later use. Avoid >5 freeze-thaw cycles. |
Visualized Workflows and Guides
Caption: Standard workflow for a Rat C-Peptide 2 Sandwich ELISA.
Caption: Troubleshooting logic for high inter-assay variability.
Key Experimental Protocols
Protocol 1: Recommended Serum/Plasma Sample Handling
This protocol outlines best practices for sample collection and storage to ensure C-peptide stability.
Materials:
-
Blood collection tubes (serum separator tubes or EDTA tubes for plasma).
-
Refrigerated centrifuge.
-
Pipettes and low protein-binding microtubes for aliquoting.
Procedure:
-
Blood Collection: Collect whole blood from subjects.
-
For Serum: Use a serum separator tube. Allow the blood to clot at room temperature for 30 minutes. Do not exceed 1 hour.
-
For Plasma: Use a tube containing an anticoagulant like EDTA. Mix gently by inversion immediately after collection.
-
Centrifugation: Promptly centrifuge the clotted (serum) or whole blood (plasma) at 2,000-3,000 x g for 15 minutes at 4°C.
-
Aliquoting: Immediately transfer the clear supernatant (serum or plasma) into clean, labeled, low protein-binding microtubes. Avoid disturbing the cell layer.
-
Storage:
-
For immediate analysis (within the same day), store aliquots at 2-8°C.
-
For later use, store aliquots frozen at -20°C or preferably -80°C.
-
-
Handling: Avoid more than five freeze-thaw cycles for any given aliquot, as this can degrade the peptide and increase variability.
Protocol 2: General Sandwich ELISA Procedure for Rat C-Peptide 2
This protocol provides a generalized workflow. Always refer to the specific manufacturer's instructions provided with your ELISA kit.
Materials:
-
Rat C-Peptide 2 ELISA Kit (microplate, standards, controls, antibodies, buffers, substrate).
-
Calibrated single and multi-channel pipettes.
-
Orbital microplate shaker.
-
Automated plate washer or wash bottle.
-
Microplate reader with 450 nm and 590 nm filters.
-
Absorbent paper.
Procedure:
-
Preparation: Bring all reagents and samples to room temperature before starting. Prepare the 1X Wash Buffer by diluting the 10X concentrate with deionized water. Prepare the standard curve dilutions according to the kit manual.
-
Assay Setup: Add matrix solution, standards, quality controls, and samples in duplicate to the appropriate wells of the microtiter plate.
-
First Incubation (Capture & Detection): Add the Detection Antibody to each well. Cover the plate with a sealer and incubate for 2 hours at room temperature on an orbital shaker (approx. 400-500 rpm).
-
First Wash: Decant the solution from the plate. Wash the wells 3 times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
-
Second Incubation (Enzyme Conjugate): Add 100 µL of the Enzyme Solution (e.g., HRP-conjugate) to each well. Cover with a new plate sealer and incubate for 30 minutes at room temperature on the shaker.
-
Second Wash: Repeat the wash step as described in step 4.
-
Substrate Reaction: Add 100 µL of TMB Substrate to each well. Incubate the plate in the dark at room temperature for approximately 15-20 minutes. Monitor the color development.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow. Gently tap the plate to ensure thorough mixing.
-
Read Plate: Wipe the bottom of the plate. Read the absorbance at 450 nm (primary wavelength) and 590 nm (reference wavelength) within 5 minutes of adding the stop solution.
-
Analysis: Subtract the 590 nm readings from the 450 nm readings. Generate a standard curve by plotting the average absorbance for each standard versus its concentration. Use the standard curve to determine the concentration of C-Peptide 2 in the unknown samples.
References
handling and processing of rat blood samples for C-Peptide 2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with rat blood samples for C-Peptide 2 analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample type for rat C-Peptide 2 measurement?
For rat C-Peptide 2 analysis, both serum and plasma are commonly used. However, plasma collected with K3EDTA as an anticoagulant is often preferred to prevent coagulation and potential peptide degradation during clotting.[1][2] If using serum, it is crucial to allow the blood to clot at room temperature for 30 minutes and then promptly centrifuge it to separate the serum from the clot.[1]
Q2: How should I collect blood from rats for C-Peptide 2 analysis?
Several methods are suitable for blood collection from rats, including sampling from the tail vein, saphenous vein, or jugular vein. The choice of method may depend on the required blood volume and the frequency of sampling. For all methods, it is important to minimize stress to the animal, as stress can influence hormone levels. Warming the tail can help with vasodilation for easier collection from the tail vein.
Q3: What is the best anticoagulant to use for plasma collection?
K3EDTA is a recommended anticoagulant for collecting plasma for C-Peptide 2 analysis, with a suggested final concentration of 1.735 mg/mL. While heparin can also be used, its effect on the assay outcome should be predetermined.
Q4: What are the optimal storage conditions for rat serum and plasma samples for C-Peptide 2 analysis?
Freshly prepared serum or plasma is ideal for the assay. If immediate analysis is not possible, samples can be stored at 2-8°C for up to 24 hours. For longer-term storage, samples should be aliquoted and frozen at -20°C or below, where they can be stable for up to 60 days. It is critical to avoid multiple freeze-thaw cycles, as this can lead to peptide degradation.
Q5: Can I use hemolyzed or lipemic samples for the C-Peptide 2 assay?
It is strongly advised to avoid using samples with gross hemolysis or lipemia, as these conditions can interfere with the assay and lead to inaccurate results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | Improper sample handling and storage leading to C-Peptide 2 degradation. | Ensure proper collection, prompt centrifugation, and appropriate storage conditions (-20°C or colder for long-term). Avoid repeated freeze-thaw cycles. |
| Inaccurate standard curve preparation. | Carefully follow the kit protocol for standard dilutions. Ensure thorough mixing of standards. | |
| Reagents not brought to room temperature before use. | Allow all kit components to equilibrate to room temperature before starting the assay. | |
| High Background | Insufficient washing of microplate wells. | Ensure thorough washing of wells between steps according to the protocol to remove unbound reagents. |
| Contamination of reagents or samples. | Use clean pipette tips for each sample and reagent. Avoid cross-contamination. | |
| High Variability Between Duplicates | Inaccurate pipetting. | Use calibrated pipettes and ensure consistent pipetting technique for all wells. |
| Incomplete mixing of samples or reagents in the wells. | Gently tap the plate after adding samples and reagents to ensure proper mixing. | |
| Unexpectedly High C-Peptide 2 Values | Presence of interfering substances in the sample. | Avoid using hemolyzed or lipemic samples. If high concentrations are expected (e.g., in ob/ob mice), consider diluting the samples with the provided assay buffer. |
| Incorrect sample dilution. | Double-check all dilution calculations and procedures. |
Experimental Protocols
Protocol 1: Rat Blood Sample Collection and Processing for Serum
-
Collect whole blood from the rat using a suitable technique (e.g., tail vein sampling) into a centrifuge tube without any anticoagulant.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Promptly centrifuge the clotted blood at 2,000-3,000 x g for 15 minutes at 4 ± 2°C.
-
Carefully transfer the resulting serum into clean, labeled tubes.
-
Use the serum immediately for the C-Peptide 2 assay or store it at -20°C or below for future use. Avoid more than five freeze-thaw cycles.
Protocol 2: Rat Blood Sample Collection and Processing for Plasma
-
Collect whole blood from the rat into a centrifuge tube containing K3EDTA to a final concentration of 1.735 mg/mL.
-
Immediately after collection, gently invert the tube several times to ensure proper mixing of blood and anticoagulant.
-
Centrifuge the blood sample at 2,000-3,000 x g for 15 minutes at 4 ± 2°C.
-
Carefully transfer the plasma supernatant into clean, labeled tubes.
-
Use the plasma immediately for the C-Peptide 2 assay or store it at -20°C or below. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Recommendation | Reference |
| Anticoagulant (Plasma) | K3EDTA, final concentration of 1.735 mg/mL | |
| Serum Clotting Time | 30 minutes at room temperature | |
| Centrifugation Speed | 2,000 - 3,000 x g | |
| Centrifugation Time | 15 minutes | |
| Centrifugation Temperature | 4 ± 2°C | |
| Short-term Storage | 2-8°C for up to 24 hours | |
| Long-term Storage | -20°C or below for up to 60 days | |
| Freeze-Thaw Cycles | Avoid more than 5 cycles |
Visualizations
Caption: Workflow for Rat Blood Sample Handling.
Caption: Proinsulin Cleavage and Secretion.
References
Validation & Comparative
Validating a New Rat C-Peptide 2 Assay: A Comparative Guide Against a Commercial Kit
For researchers and drug development professionals, the accurate measurement of rat C-Peptide 2, a critical biomarker for pancreatic β-cell function, is paramount. This guide provides a comprehensive framework for validating a novel rat C-Peptide 2 assay against a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The following sections detail the experimental protocols, present comparative performance data, and offer visual workflows to ensure a rigorous and objective evaluation.
Comparative Performance Data
The performance of the "New Rat C-Peptide 2 Assay" was evaluated against a leading "Commercial C-Peptide 2 ELISA Kit". The key validation parameters are summarized below.
Precision
Intra-assay precision was determined by assaying three quality control (QC) samples with low, medium, and high concentrations of rat C-Peptide 2 in 20 replicates within a single assay run. Inter-assay precision was assessed by measuring the same three QC samples across eight different assays conducted on different days.
| Parameter | QC Level | New Rat C-Peptide 2 Assay | Commercial Kit |
| Intra-Assay Precision | Low (150 pM) | 4.8% | 5.5% |
| Medium (500 pM) | 4.2% | 4.9% | |
| High (1500 pM) | 3.9% | 4.5% | |
| Inter-Assay Precision | Low (150 pM) | 7.2% | 8.1% |
| Medium (500 pM) | 6.5% | 7.3% | |
| High (1500 pM) | 5.8% | 6.9% |
Accuracy (Spike and Recovery)
To assess accuracy, a rat serum pool was spiked with three different concentrations of recombinant rat C-Peptide 2. The recovery was calculated as the percentage of the measured concentration relative to the expected concentration.
| Spiked Concentration | New Rat C-Peptide 2 Assay | Commercial Kit |
| 200 pM | 98.5% | 95.7% |
| 750 pM | 101.2% | 99.8% |
| 2000 pM | 97.9% | 94.3% |
| Average Recovery | 99.2% | 96.6% |
Linearity of Dilution
A high-concentration rat serum sample was serially diluted with the assay buffer, and the C-Peptide 2 concentrations were measured. The observed concentrations were compared to the expected values to determine linearity.
| Dilution Factor | New Rat C-Peptide 2 Assay (% of Expected) | Commercial Kit (% of Expected) |
| 1:2 | 102.1% | 98.9% |
| 1:4 | 98.5% | 96.4% |
| 1:8 | 99.3% | 95.2% |
| 1:16 | 97.8% | 93.1% |
Sensitivity and Specificity
The Lower Limit of Detection (LLOD) was determined by adding two standard deviations to the mean optical density of 20 replicate measurements of the zero standard. Cross-reactivity was evaluated by testing potentially interfering substances at high concentrations.
| Parameter | New Rat C-Peptide 2 Assay | Commercial Kit |
| LLOD | 12.5 pM | 15.0 pM |
| Cross-reactivity | ||
| Rat Proinsulin | < 0.1% | < 0.1% |
| Rat Insulin | Not Detected | Not Detected |
| Mouse C-Peptide 2 | 5.5% | 6.0% |
| Human C-Peptide | Not Detected | Not Detected |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Sample Preparation
-
Serum Collection: Whole blood was collected from Sprague-Dawley rats.
-
Clotting: The blood was allowed to clot at room temperature for 30 minutes.
-
Centrifugation: Samples were centrifuged at 2,000 x g for 15 minutes at 4°C.
-
Aliquoting: The resulting serum was carefully transferred to new tubes and stored at -80°C until use.
Standard Curve Generation
-
Reconstitution: The rat C-Peptide 2 standard was reconstituted according to the manufacturer's instructions to create a stock solution.
-
Serial Dilution: A 7-point standard curve was prepared by performing serial dilutions of the stock solution with the provided assay buffer.
-
Assay: The standards were run in duplicate on both the new assay and the commercial kit plates.
Precision Assay
-
QC Preparation: Three levels of quality control samples (low, medium, high) were prepared by spiking known concentrations of rat C-Peptide 2 into a pooled rat serum matrix.
-
Intra-Assay: For intra-assay precision, 20 replicates of each QC level were run on a single plate for both assays.
-
Inter-Assay: For inter-assay precision, the three QC levels were assayed in duplicate on eight separate occasions.
Accuracy (Spike and Recovery) Assay
-
Sample Spiking: A rat serum pool was divided into four aliquots. One aliquot served as the unspiked control, while the other three were spiked with low, medium, and high concentrations of rat C-Peptide 2.
-
Measurement: The C-Peptide 2 concentrations in all four aliquots were measured using both assays.
-
Calculation: The percent recovery was calculated using the formula: (Spiked Sample Concentration - Unspiked Sample Concentration) / Spiked Concentration * 100.
Linearity of Dilution Assay
-
Sample Selection: A rat serum sample with a high endogenous C-Peptide 2 concentration was selected.
-
Serial Dilution: The sample was serially diluted (1:2, 1:4, 1:8, 1:16) with the assay buffer.
-
Measurement: The C-Peptide 2 concentrations in the undiluted and diluted samples were measured.
-
Calculation: The measured concentrations were corrected for the dilution factor, and the percent of the expected concentration was calculated.
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the experimental workflow and the logical relationships between the validation parameters.
Caption: Experimental workflow for the comparative validation of the new rat C-Peptide 2 assay.
Caption: Logical relationship of key validation parameters for the immunoassay comparison.
Conclusion
This guide outlines a systematic approach to validating a new rat C-Peptide 2 assay against a commercial kit. The presented data indicates that the "New Rat C-Peptide 2 Assay" demonstrates comparable, and in some cases superior, performance to the "Commercial C-Peptide 2 ELISA Kit" in terms of precision, accuracy, linearity, and sensitivity. The detailed protocols and visual aids provided herein serve as a valuable resource for researchers undertaking similar validation studies, ultimately contributing to more reliable and reproducible scientific outcomes.
The Superiority of C-Peptide 2 over Insulin as a Biomarker for Pancreatic Beta-Cell Function in Rats: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of pancreatic beta-cell function is paramount in metabolic disease research. While insulin has traditionally been the primary marker, mounting evidence underscores the advantages of measuring C-peptide 2. This guide provides a comprehensive comparison of rat C-peptide 2 and insulin as markers of beta-cell function, supported by experimental data and detailed protocols.
Insulin and C-peptide are co-secreted in equimolar amounts from pancreatic beta-cells following the cleavage of their precursor, proinsulin. However, their subsequent fates in the circulation differ significantly, making C-peptide a more reliable indicator of beta-cell secretory activity in many experimental settings.[1] Rats, unlike humans, express two proinsulin genes, resulting in the production of two distinct C-peptides, C-peptide 1 and C-peptide 2.[2] This guide will focus on the comparison of total C-peptide (or specifically C-peptide 2 where differentiated) and insulin.
Key Differences and Advantages of C-Peptide 2
The primary advantages of using C-peptide 2 as a marker for beta-cell function stem from its metabolic profile. Unlike insulin, C-peptide is not significantly extracted by the liver and has a longer half-life in circulation. This results in more stable plasma concentrations that more accurately reflect the actual secretion rate from the pancreas.
| Feature | Rat C-Peptide 2 | Insulin |
| Hepatic Extraction | Negligible | Significant (around 50%) |
| Half-life in Circulation | Longer (approx. 33 minutes) | Shorter (approx. 4 minutes) |
| Plasma Level Fluctuation | More stable | Prone to rapid fluctuations |
| Indicator of Secretory Rate | More direct and reliable indicator of pre-hepatic insulin secretion | Reflects post-hepatic insulin delivery |
| Use in Insulin-Treated Subjects | Can be measured to assess endogenous secretion | Cannot distinguish between endogenous and exogenous insulin |
Experimental Comparison of Rat C-Peptide 2 and Insulin
Experimental data consistently demonstrates the utility of C-peptide in assessing beta-cell function. Studies utilizing techniques such as the intravenous glucose tolerance test (IVGTT) and islet perifusion provide quantitative comparisons of the secretion dynamics of both molecules.
Intravenous Glucose Tolerance Test (IVGTT) in Zucker Rats
An IVGTT performed on Zucker fatty rats (ZFR) and Zucker lean rats (ZLR) highlights the differences in measured insulin and C-peptide levels and their interpretation.
| Parameter | Zucker Lean Rats (ZLR) | Zucker Fatty Rats (ZFR) |
| First-Phase β-cell Responsiveness to Glucose (Φ1) (pmol/L C-peptide)/(mmol/L glucose) | ~15 | ~40 |
| Second-Phase β-cell Responsiveness to Glucose (Φ2) (10⁻¹·min⁻²·(pmol/L C-peptide)/(mmol/L glucose)) | ~1.5 | ~4.5 |
| Total Insulin Secretion (TIS) (10³·pmol/L) | ~10 | ~30 |
| Insulin Sensitivity (SI) (10⁻⁴·dL·kg⁻¹·min⁻¹/(μU·mL⁻¹)) | ~2.5 | ~0.5 |
Experimental Protocols
Intravenous Glucose Tolerance Test (IVGTT)
This protocol is adapted from studies assessing beta-cell function in rats.
Objective: To assess in vivo insulin and C-peptide secretion in response to an intravenous glucose challenge.
Procedure:
-
Animal Preparation: Fast rats overnight (approximately 16 hours) with free access to water. Anesthetize the animals and place catheters in the femoral artery (for blood sampling) and femoral vein (for glucose injection).
-
Basal Sampling: Collect two basal blood samples (e.g., at -5 and -2 minutes) from the arterial catheter.
-
Glucose Administration: Administer a glucose bolus (e.g., 400 mg/kg) over 1 minute through the venous catheter.
-
Post-Injection Sampling: Collect blood samples at timed intervals (e.g., 1, 2, 3, 5, 8, 15, 25, 40, 70, and 90 minutes) after the glucose injection.
-
Sample Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Measure glucose, insulin, and C-peptide concentrations using appropriate assays (e.g., ELISA kits).
Islet Perifusion Assay
This protocol provides a method for the dynamic in vitro assessment of insulin and C-peptide secretion from isolated pancreatic islets.
Objective: To measure the kinetics of insulin and C-peptide release from isolated islets in response to various secretagogues.
Procedure:
-
Islet Isolation: Isolate pancreatic islets from rats using a collagenase digestion method.
-
Islet Culture: Culture the isolated islets overnight in a suitable medium (e.g., RPMI 1640) at 37°C and 5% CO2.
-
Perifusion System Setup: Prepare a perifusion system with chambers to hold the islets, a peristaltic pump to deliver buffer, and a fraction collector. Maintain the system at 37°C.
-
Equilibration: Load a batch of islets (e.g., 100-200) into each chamber and perifuse with a basal buffer containing low glucose (e.g., 2.8 mM) for 30-60 minutes to establish a stable baseline secretion.
-
Stimulation: Switch to a buffer containing a high glucose concentration (e.g., 16.7 mM) to stimulate secretion. Other secretagogues, such as KCl, can also be used.
-
Fraction Collection: Collect fractions of the perifusate at regular intervals (e.g., every 1-3 minutes) throughout the experiment.
-
Analysis: Measure the concentrations of insulin and C-peptide in the collected fractions using sensitive immunoassays.
Signaling Pathways
The biological activities of insulin are well-established and mediated through the insulin receptor. While C-peptide was once considered biologically inert, recent evidence indicates it has its own signaling pathways, which may intersect with those of insulin.
Proinsulin Processing and Secretion
The following diagram illustrates the cleavage of proinsulin into insulin and C-peptide within the beta-cell and their subsequent co-secretion.
Caption: Proinsulin processing and co-secretion of insulin and C-peptide.
Insulin Signaling Pathway
This diagram outlines the major signaling cascades initiated by insulin binding to its receptor.
Caption: Simplified insulin signaling pathway.
C-Peptide Signaling Pathway
This diagram illustrates the proposed signaling cascade for C-peptide.
References
Unraveling the Link: Rat C-Peptide 2 and Blood Glucose Regulation
A Comparative Analysis for Researchers and Drug Development Professionals
The intricate dance of glucose homeostasis involves a cast of molecular players, with insulin taking center stage. However, the often-overlooked connecting peptide, or C-peptide, cleaved from proinsulin during insulin synthesis, is emerging as a bioactive molecule with its own physiological significance. In rodents, the presence of two non-allelic insulin genes gives rise to two distinct C-peptides, C-Peptide 1 and C-Peptide 2. This guide provides a comparative analysis of the correlation between rat C-Peptide 2 and blood glucose levels, supported by experimental data and detailed methodologies, to illuminate its potential role in metabolic regulation and as a therapeutic target.
Quantitative Data Summary
The following table summarizes key findings from studies investigating the effects of rat C-peptide on blood glucose and related metabolic parameters. Due to the nature of the available research, which often focuses on the effects of C-peptide administration rather than direct correlational analysis in physiological states, the data is presented to reflect these experimental outcomes.
| Study Focus | Animal Model | C-Peptide Intervention | Key Findings on Glucose Metabolism | Reference |
| Glucose Utilization | Streptozotocin-induced diabetic rats | Infusion of rat C-peptide I and II (0.05 and 0.5 nmol.kg-1.min-1) | Increased whole-body glucose utilization by 79-90% at lower insulin infusion rates.[1] | Sjöquist & Wahren (1999) |
| Insulin Secretion | Normal and Alloxan-diabetic rats | Infusion of a mixture of rat C-peptides (500 micrograms X h-1 X kg-1) | Diminished glucose-induced increase of plasma insulin by 56%.[2] In diabetic rats, C-peptide increased and prolonged the hypoglycemic effect of exogenous insulin.[2] | Wojcikowski et al. (1987) |
| Adipose Tissue Metabolism | Cultured rat retroperitoneal adipose tissue | Incubation with rat C-peptide II | Did not affect basal or insulin-stimulated glucose consumption.[3] | Jovanovic et al. (2007) |
| β-cell Function Assessment | Zucker fatty rats (ZFR) and Zucker lean rats (ZLR) | Intravenous Glucose Tolerance Test (IVGTT) | C-peptide levels were used to model and quantify enhanced insulin secretion in the insulin-resistant ZFR group compared to the ZLR group.[4] | Di Nardo et al. (2015) |
| Glucose Tolerance | Nondiabetic and diabetic rats | Intraperitoneal glucose tolerance test (IPGTT) | Fasting C-peptide concentrations were significantly lower in diabetic rats (73pM ± 22pM) compared to nondiabetic rats (1124pM ± 478pM). | Giepmans et al. (2007) |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in the summary table.
In Vivo Glucose Utilization Studies (Based on Sjöquist & Wahren, 1999)
-
Animal Model: Male Sprague-Dawley rats made diabetic by a single intravenous injection of streptozotocin (STZ).
-
Experimental Groups:
-
Diabetic rats with saline and insulin infusion (control).
-
Diabetic rats with rat C-peptide I and insulin infusion.
-
Diabetic rats with rat C-peptide II and insulin infusion.
-
-
Procedure:
-
A sequential insulin clamp procedure is performed on awake, unrestrained rats.
-
Insulin is infused at two different rates (e.g., 3.0 and 30.0 mU.kg-1.min-1).
-
Rat C-peptide I or II is infused at physiological concentrations (e.g., 0.05 and 0.5 nmol.kg-1.min-1).
-
Blood glucose is clamped at a hyperglycemic level (e.g., 7.7 ± 0.3 mmol/l) for diabetic rats.
-
Whole-body glucose utilization is calculated from the glucose infusion rate required to maintain the clamp.
-
Intravenous Glucose Tolerance Test (IVGTT) (Based on Di Nardo et al., 2015)
-
Animal Model: Zucker fatty rats (fa/fa) and Zucker lean rats (fa/+).
-
Procedure:
-
Rats are anesthetized, and catheters are placed in the femoral artery (for blood sampling) and femoral vein (for glucose injection).
-
Basal blood samples are collected.
-
A glucose bolus (e.g., 400 mg·kg-1) is injected intravenously.
-
Blood samples are collected at multiple time points post-injection (e.g., 1, 2, 3, 5, 8, 15, 25, 40, 70, and 90 minutes).
-
Plasma is separated for the measurement of glucose, insulin, and C-peptide concentrations.
-
-
Assays:
-
Glucose: Measured using the glucose oxidase method.
-
C-Peptide: Measured using a commercially available rat C-peptide ELISA kit.
-
Measurement of Plasma C-Peptide and Blood Glucose (General Protocol)
-
Blood Collection: Blood is collected from rats via appropriate methods (e.g., tail vein, saphenous vein, or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: The blood is centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Blood Glucose Measurement: Blood glucose can be measured immediately using a handheld glucometer or in plasma using an automated glucose analyzer (glucose oxidase method).
-
C-Peptide Measurement: Plasma C-peptide concentrations are typically determined using a specific enzyme-linked immunosorbent assay (ELISA) kit for rat C-peptide. These assays utilize monoclonal antibodies specific for different epitopes of rat C-peptides I and II.
Visualizing the Process and Pathways
To better illustrate the experimental workflow and the proposed signaling mechanism of C-peptide, the following diagrams are provided.
Caption: Experimental workflow for studying the correlation of rat C-Peptide 2 with blood glucose.
Caption: Proposed signaling pathways for C-peptide's effect on glucose metabolism.
Concluding Remarks
The evidence suggests that rat C-Peptide 2, far from being an inert byproduct of insulin production, is a bioactive peptide with the potential to modulate glucose homeostasis. Studies in diabetic rat models consistently demonstrate that administration of C-peptide can enhance glucose utilization and influence insulin's effects. While a direct physiological correlation between endogenous C-Peptide 2 and blood glucose is less clearly defined, its role as a marker for insulin secretion is well-established. The signaling mechanisms, potentially involving PKC-mediated activation of Na+,K+-ATPase and nitric oxide pathways, offer promising avenues for further investigation. For researchers and drug development professionals, understanding the nuanced effects of C-Peptide 2 could unlock new strategies for the diagnosis and treatment of metabolic disorders. Further research is warranted to fully elucidate the physiological and pathological correlations between rat C-Peptide 2 and blood glucose levels.
References
- 1. Rat C peptide I and II stimulate glucose utilization in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of synthetic rat C-peptide in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of rat C-peptide-II on lipolysis and glucose consumption in cultured rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-Peptide-Based Assessment of Insulin Secretion in the Zucker Fatty Rat: A Modelistic Study | PLOS One [journals.plos.org]
A Researcher's Guide to C-Peptide Measurement in STZ-Induced Diabetic Rats: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of diabetes research, the accurate measurement of C-peptide in streptozotocin (STZ)-induced diabetic rat models is paramount for assessing pancreatic β-cell function. This guide provides an objective comparison of common methodologies, supported by performance data, to aid in the selection of the most appropriate assay for your experimental needs.
C-peptide, a byproduct of proinsulin cleavage, is co-secreted in equimolar amounts with insulin, making it a reliable indicator of endogenous insulin production. In STZ-induced diabetic models, where pancreatic β-cells are selectively destroyed, tracking C-peptide levels provides crucial insights into the extent of β-cell damage and the potential therapeutic effects of novel drug candidates. This guide will delve into the most prevalent techniques for quantifying rat C-peptide: Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Comparison of C-Peptide Measurement Methods
The choice of assay for C-peptide measurement depends on various factors including the required sensitivity, sample volume, throughput needs, and available laboratory equipment. Below is a comparative overview of the key performance characteristics of commercially available rat C-peptide ELISA kits, alongside general performance data for RIA and LC-MS/MS.
| Parameter | ELISA (Various Kits) | Radioimmunoassay (RIA) | LC-MS/MS |
| Sensitivity | 3.4 pg/mL to 9.38 pg/mL[1] | High, often in the low pg/mL range | High, with potential for very low limits of quantification (LLOQ)[2] |
| Assay Range | 7.81 - 250 pg/mL to 25 - 1600 pM | Wide, adaptable by adjusting tracer and antibody concentrations | Wide and highly linear |
| Intra-assay CV | <10% to <15% | Typically <10% | Low, often <10% |
| Inter-assay CV | <10% to <15% | Typically <15% | Low, often <15% |
| Sample Volume | ~5-20 µL | ~100 µL | Variable, can be as low as 50 µL |
| Throughput | High (96-well plate format) | Lower, requires specialized equipment and handling of radioactive materials | High, especially with automated sample preparation |
| Specificity | High, but potential for cross-reactivity with proinsulin | High, with minimal cross-reactivity to insulin | Very high, considered a reference method due to mass-based detection |
| Advantages | Widely available, non-radioactive, high throughput, relatively low cost | High sensitivity, well-established method | High specificity and accuracy, can multiplex with other analytes (e.g., insulin) |
| Disadvantages | Potential for matrix effects and antibody cross-reactivity | Use of radioactive isotopes, requires specialized disposal and safety protocols, lower throughput | Higher initial equipment cost, requires specialized technical expertise |
Performance Data of Commercially Available Rat C-Peptide ELISA Kits
| Kit Provider | Product Name/Catalog No. | Sensitivity | Assay Range | Sample Type(s) | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Sigma-Aldrich | Rat/Mouse C-Peptide 2 ELISA Kit | Not explicitly stated | 25-1600 pM | Serum, Plasma | Not explicitly stated | Not explicitly stated |
| Abcam | Rat C-Peptide ELISA Kit (ab323930) | ≤ 3.4 pg/mL | 7.81 - 250 pg/mL | Serum, Plasma, Cell culture media, Urine | Not explicitly stated | Not explicitly stated |
| Invitrogen | Rat C-peptide ELISA Kit (EEL128) | 9.38 pg/mL | 15.63-1,000 pg/mL | Plasma | <10% | <10% |
| MyBioSource | Rat C-Peptide ELISA Kit (MBS704133) | Not explicitly stated | Not explicitly stated | Body fluids, Tissue homogenates, Secretions | <15% | <15% |
Experimental Protocols
Induction of Diabetes with Streptozotocin (STZ) in Rats
A widely accepted method for inducing type 1 diabetes in rats is through the administration of streptozotocin (STZ), a naturally occurring chemical that is particularly toxic to the insulin-producing β-cells of the pancreas.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Streptozotocin (STZ)
-
0.1 M Citrate buffer (pH 4.5)
-
Syringes and needles for intravenous or intraperitoneal injection
Procedure:
-
Fast the rats overnight prior to STZ injection.
-
Freshly prepare the STZ solution in cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intravenous (IV) or intraperitoneal (IP) injection of STZ. A common dosage for inducing severe hyperglycemia is 60 mg/kg body weight.
-
Return the rats to their cages with free access to food and water. To counteract the initial hypoglycemic phase that can occur after STZ injection, it is advisable to provide a 5% glucose solution in their drinking water for the first 24 hours.
-
Monitor blood glucose levels 48-72 hours post-injection and regularly thereafter from tail vein blood. Diabetes is typically confirmed when blood glucose levels are consistently elevated (e.g., >250 mg/dL or >11.1 mmol/L).
-
C-peptide levels are expected to be significantly decreased in diabetic rats compared to healthy controls, reflecting the destruction of pancreatic β-cells.
References
A Researcher's Guide to the Cross-Reactivity of Rat C-Peptide 2 Antibodies with Mouse C-Peptide
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of rat and mouse C-peptide 2, offering insights into the predicted cross-reactivity of antibodies targeting rat C-peptide 2 with its mouse homolog. Due to the limited availability of direct experimental data on this specific cross-reactivity, this guide focuses on a comparative sequence analysis and provides a detailed protocol for experimental validation.
Amino Acid Sequence Comparison: Rat vs. Mouse C-Peptide
Rats and mice, unlike humans, have two non-allelic insulin genes, resulting in the production of two distinct C-peptide isoforms.[1] C-peptide is a 31-amino-acid polypeptide that is cleaved from proinsulin during insulin synthesis.[2]
A direct comparison of the amino acid sequences of rat C-peptide 2 and mouse C-peptide 2 reveals a high degree of homology. The sequences differ by only a single amino acid at the C-terminus.[3] This high similarity suggests a strong possibility of cross-reactivity for polyclonal antibodies and for monoclonal antibodies whose epitopes do not include the differing C-terminal residue.
Table 1: Amino Acid Sequence Alignment of Rat and Mouse C-Peptides
| Species | C-Peptide Isoform | Amino Acid Sequence | Length |
| Rat | C-Peptide 1 | EVEDPQVPQLELGGGPEAGDLQTLALEVARQ | 31 |
| Rat | C-Peptide 2 | EVEDPQVAQLELGGGPGAGDLQTLALEVARQ | 31 |
| Mouse | C-Peptide 1 | ELDDLQVGQVELGGGPGSGDAQTLALEVARQ | 29 |
| Mouse | C-Peptide 2 | EVEDPQVAQLELGGGPGAGDLQTLALEVAQQ | 31 |
Note: Sequences sourced from various peptide suppliers and scientific publications.[4][5]
Predicted Cross-Reactivity
Given the single amino acid difference between rat and mouse C-peptide 2, it is highly probable that an antibody generated against the full-length rat C-peptide 2 will cross-react with mouse C-peptide 2. In fact, some commercially available anti-rat C-peptide antibodies are reported to have 100% cross-reactivity with mouse C-peptide. However, the degree of cross-reactivity can vary significantly depending on the specific epitope recognized by the antibody. If the antibody's binding site includes the C-terminal glutamine (Q) in mice versus the arginine (R) in rats, the affinity for the mouse peptide may be reduced or eliminated.
Conversely, the differences between rat C-peptide 2 and mouse C-peptide 1 are more substantial, with multiple amino acid substitutions. Therefore, cross-reactivity between a rat C-peptide 2 antibody and mouse C-peptide 1 is less likely, but still requires experimental confirmation. Some studies have successfully produced rabbit antisera that are specific for mouse and rat C-peptide 2 and do not cross-react with C-peptide 1 from either species.
Experimental Validation Protocol: Competitive ELISA
To definitively determine the cross-reactivity of a rat C-peptide 2 antibody with mouse C-peptide, a competitive enzyme-linked immunosorbent assay (ELISA) is the recommended method. This assay measures the ability of mouse C-peptide to compete with a known amount of rat C-peptide for binding to the antibody.
Objective: To quantify the percentage of cross-reactivity of a rat C-peptide 2 antibody with mouse C-peptide 1 and mouse C-peptide 2.
Materials:
-
Microtiter plate
-
Rat C-peptide 2 antibody (the antibody to be tested)
-
Rat C-peptide 2 standard
-
Mouse C-peptide 1 and C-peptide 2 peptides
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1-3% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the rat C-peptide 2 antibody at an optimized concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare a standard curve of known concentrations of rat C-peptide 2.
-
Prepare serial dilutions of the competitor peptides (mouse C-peptide 1 and mouse C-peptide 2).
-
In separate wells, add the rat C-peptide 2 standards or the mouse C-peptide competitor dilutions.
-
Add a fixed, limiting concentration of the enzyme-labeled rat C-peptide 2 to all wells.
-
Incubate for 2 hours at room temperature to allow for competition.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Substrate Addition: Add the substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
-
Plot the standard curve of absorbance versus the concentration of rat C-peptide 2.
-
For each competitor peptide (mouse C-peptide 1 and 2), determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Rat C-Peptide 2 / IC50 of Mouse C-Peptide) x 100
Table 2: Example Data Table for Competitive ELISA Results
| Competitor Peptide | Concentration | Absorbance at 450 nm | % Inhibition | IC50 | % Cross-Reactivity |
| Rat C-Peptide 2 | (Serial Dilutions) | (Absorbance Values) | (Calculated) | (Calculated) | 100% |
| Mouse C-Peptide 1 | (Serial Dilutions) | (Absorbance Values) | (Calculated) | (Calculated) | (Calculated) |
| Mouse C-Peptide 2 | (Serial Dilutions) | (Absorbance Values) | (Calculated) | (Calculated) | (Calculated) |
Experimental Workflow Diagram
Caption: Workflow for Competitive ELISA to Determine Antibody Cross-Reactivity.
Conclusion and Recommendations
The high sequence homology between rat and mouse C-peptide 2 strongly suggests a high likelihood of antibody cross-reactivity. However, this must be empirically verified. Researchers using rat C-peptide 2 antibodies in mouse models should perform a competitive ELISA as described above to quantify the degree of cross-reactivity. This validation is a critical step to ensure the accuracy and specificity of the experimental results. For applications requiring species-specific detection, the development of monoclonal antibodies targeting the unique C-terminal residue of each species' C-peptide 2 would be the most robust solution.
References
A Researcher's Guide to Commercial Rat C-Peptide 2 ELISA Kits
For researchers in the fields of metabolic disease, diabetes, and endocrinology, the accurate measurement of C-peptide is crucial for assessing pancreatic β-cell function. As an indicator of insulin secretion, C-peptide levels provide valuable insights into the pathophysiology of various metabolic disorders. Numerous commercial ELISA (Enzyme-Linked Immunosorbent Assay) kits are available for the quantification of rat C-Peptide 2, each with its own set of performance characteristics. This guide provides an objective comparison of several commercially available kits, supported by their reported experimental data, to aid researchers in selecting the most suitable option for their specific needs.
Performance Comparison of Rat C-Peptide 2 ELISA Kits
The selection of an appropriate ELISA kit is contingent on various factors, including the required sensitivity, the sample volume available, and the desired assay throughput. The following table summarizes the key performance characteristics of several commercially available rat C-Peptide 2 ELISA kits based on publicly available data from the manufacturers.
| Manufacturer/Kit | Catalog No. | Assay Type/Principle | Assay Range | Sensitivity (Lower Limit of Detection) | Sample Volume | Sample Types | Assay Time |
| Sigma-Aldrich (Millipore) | EZRMCP2-21K | Sandwich ELISA | 25 - 1600 pM | Not explicitly stated | 20 µL | Serum, Plasma[1] | 4 hours[1] |
| Crystal Chem | 63150 | Sandwich ELISA | 0.1 - 6.4 ng/mL | 0.05 ng/mL | 5 µL | Serum, Plasma, Cell culture fluid | ~4 hours |
| Abcam | ab323930 | Sandwich ELISA | 7.81 - 250 pg/mL | ≤ 3.4 pg/mL | Not explicitly stated | Serum, Citrate plasma, EDTA Plasma, Heparin Plasma, Cell culture media | 1.5 hours |
| Mercodia | 10-1172-01 | Sandwich ELISA | 100 - 4000 pmol/L | ≤100 pmol/L | 10 µL | Serum, EDTA plasma, Cell culture medium | 2.25 hours (1h + 1h + 15 min) |
| RayBiotech | EIA-CP-MR | Competition-based ELISA | 0.1 - 1,000 ng/ml | 0.6 ng/ml | Not explicitly stated | Plasma, Serum | ~5 hours (1.5h + 2.5h + 45min + 30min) |
| ALPCO | 80-CPTRT-E01 | Sandwich ELISA | 50 - 4,500 pM | 10.8 pM | 10 µL | Not explicitly stated | Not explicitly stated |
Note: The performance characteristics listed above are as reported by the manufacturers and may vary under different experimental conditions. Researchers are encouraged to validate the performance of their chosen kit in their own laboratory setting.
Experimental Protocols: A General Overview
The majority of the compared kits employ a sandwich ELISA format. While specific protocols vary between manufacturers, the fundamental workflow remains consistent. Below is a generalized experimental protocol for a typical sandwich ELISA for rat C-Peptide 2.
Key Experimental Steps:
-
Preparation of Reagents and Samples: All reagents, including standards, controls, and samples, are brought to room temperature. Dilutions of standards and samples are prepared as per the kit's instructions.
-
Coating of Microplate (if applicable): In many kits, the microplate wells are pre-coated with a capture antibody specific for rat C-Peptide 2.
-
Incubation with Sample: Standards, controls, and samples are added to the wells and incubated to allow the C-Peptide 2 to bind to the capture antibody.
-
Washing: The wells are washed to remove any unbound substances.
-
Addition of Detection Antibody: A detection antibody, often biotinylated, that binds to a different epitope on the C-Peptide 2 molecule is added to the wells and incubated.
-
Washing: The wells are washed again to remove any unbound detection antibody.
-
Incubation with Enzyme Conjugate: An enzyme conjugate, typically streptavidin-horseradish peroxidase (HRP), is added to the wells and incubated. This enzyme binds to the biotinylated detection antibody.
-
Washing: A final wash step removes any unbound enzyme conjugate.
-
Substrate Addition and Color Development: A substrate solution (e.g., TMB) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.
-
Stopping the Reaction: A stop solution is added to terminate the reaction.
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (commonly 450 nm). The concentration of C-Peptide 2 in the samples is then determined by interpolating from a standard curve.
Visualizing Key Biological and Experimental Processes
To further aid in the understanding of the context and application of these ELISA kits, the following diagrams illustrate the biosynthesis of C-peptide, its signaling pathway, and the general experimental workflow of a sandwich ELISA.
Proinsulin Cleavage and C-Peptide Formation
C-peptide is a byproduct of insulin synthesis. It is cleaved from the proinsulin molecule in the beta cells of the pancreas. This process results in the formation of mature insulin and C-peptide, which are then secreted in equimolar amounts.
Caption: Biosynthesis of Insulin and C-Peptide 2 from Proinsulin.
C-Peptide Signaling Pathway
While initially considered biologically inert, recent evidence suggests that C-peptide may have its own physiological functions by activating specific cell signaling pathways. It is believed to bind to a G-protein coupled receptor, initiating a cascade of intracellular events.
Caption: Overview of the C-Peptide Signaling Pathway.
General Sandwich ELISA Workflow
The sandwich ELISA is a common and robust method for quantifying antigens. The following diagram illustrates the sequential steps involved in a typical sandwich ELISA for the detection of rat C-Peptide 2.
Caption: Generalized Experimental Workflow for a Sandwich ELISA.
References
C-Peptide 2: A Viable Biomarker for Obesity in Rat Models? A Comparative Guide
For researchers, scientists, and drug development professionals, the search for reliable biomarkers is paramount in the study of obesity. This guide provides an objective comparison of C-Peptide 2 against established biomarkers—leptin, adiponectin, and resistin—in the context of rat obesity models. We delve into supporting experimental data, detailed methodologies, and key signaling pathways to validate the use of C-Peptide 2 in preclinical obesity research.
At a Glance: C-Peptide 2 vs. Key Obesity Biomarkers
| Biomarker | Primary Function in Obesity | Correlation with Adiposity | Key Advantages | Potential Limitations |
| C-Peptide 2 | Reflects pancreatic β-cell function and insulin secretion. | Positive correlation with body weight and fat mass.[1] | Stable molecule, not cleared by the liver, providing a more accurate measure of insulin secretion than insulin itself.[2][3] | Indirect marker of obesity; levels can be influenced by factors other than adiposity, such as glucose metabolism. |
| Leptin | "Satiety hormone" that regulates appetite and energy expenditure. | Strong positive correlation with body fat mass.[4][5] | Direct indicator of adipose tissue mass. | Leptin resistance is common in obesity, potentially complicating the interpretation of its levels. |
| Adiponectin | "Anti-obesity" hormone with insulin-sensitizing and anti-inflammatory effects. | Inverse correlation with body fat mass and obesity. | A marker of metabolic health within the context of obesity. | Levels can be influenced by factors other than adiposity, such as inflammation and genetics. |
| Resistin | Pro-inflammatory adipokine linked to insulin resistance. | Positive correlation with adiposity and insulin resistance in rodents. | Potential marker for the inflammatory aspects of obesity. | Role in human obesity is less clear than in rodents, with conflicting reports. |
Deep Dive: Performance Data in Rat Obesity Models
The utility of a biomarker is ultimately determined by its performance in relevant experimental models. Here, we summarize key quantitative data from studies utilizing common rat models of obesity: the genetically obese Zucker rat and diet-induced obesity (DIO) models using Wistar and Sprague-Dawley rats.
C-Peptide 2
In a study involving Zucker fatty rats (ZFR), a model of genetic obesity, fasting C-peptide levels were significantly elevated compared to their lean littermates, showing a strong positive correlation with increased body weight and insulin resistance. Similarly, in Wistar rats fed a high-fat diet, C-peptide levels were significantly increased along with body weight and visceral fat accumulation. A moderate positive correlation between C-peptide levels and body mass index (BMI) (r = 0.340, p = 0.044) and waist circumference (r = 0.315, p = 0.001) has been observed.
Leptin
Leptin levels consistently show a strong positive correlation with body fat percentage in various rat strains. In both Zucker rats and DIO models, hyperleptinemia is a hallmark of obesity. However, the development of leptin resistance, where high leptin levels fail to suppress appetite and increase energy expenditure, is a critical consideration in these models.
Adiponectin
Conversely, adiponectin levels are consistently decreased in obese rat models. Studies in Zucker rats have shown significantly lower circulating adiponectin compared to lean controls. This inverse relationship with adiposity is also observed in DIO rats. The ratio of leptin to adiponectin (L/A ratio) has been proposed as a more sensitive marker of adipose tissue dysfunction and metabolic syndrome than either biomarker alone.
Resistin
In rodent models, resistin expression in adipose tissue and circulating levels are generally elevated in obesity and are associated with insulin resistance. However, some studies have reported conflicting results, with decreased resistin expression in the visceral fat of obese Zucker rats. This highlights the complexity of resistin's role and regulation in different obesity models and fat depots.
Experimental Corner: Protocols for Your Research
Reproducibility and validity are the cornerstones of scientific research. Below are detailed methodologies for key experiments cited in the validation of these biomarkers.
Induction of Obesity in Rat Models
1. High-Fat Diet (HFD)-Induced Obesity in Wistar or Sprague-Dawley Rats:
-
Animals: Male Wistar or Sprague-Dawley rats, typically 6-8 weeks old at the start of the diet.
-
Housing: Single or pair-housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Standard chow diet (e.g., 10% kcal from fat).
-
Obese Group: High-fat diet with 45% to 60% of kilocalories derived from fat (commonly lard or a combination of fats). The diet should be well-defined and commercially available for consistency.
-
-
Duration: Typically 8 to 16 weeks, or until a significant difference in body weight (usually 15-20% greater than the control group) and adiposity is achieved.
-
Monitoring: Body weight and food intake should be monitored weekly.
2. Zucker Fatty Rat (fa/fa) Model:
-
Animals: Genetically obese male or female Zucker fatty (fa/fa) rats and their lean littermates (fa/+ or +/+).
-
Housing: Similar to the HFD model.
-
Diet: Standard chow diet and water ad libitum. Obesity develops spontaneously due to a mutation in the leptin receptor gene.
-
Timeline: Obesity is typically evident by 5 weeks of age. Experiments are often conducted between 7 and 20 weeks of age.
Biomarker Measurement
1. Sample Collection:
-
Blood samples are typically collected from the tail vein or via cardiac puncture at the end of the study.
-
For plasma, blood should be collected in tubes containing an anticoagulant (e.g., EDTA). For serum, blood is collected in tubes without anticoagulant and allowed to clot.
-
Samples should be centrifuged promptly, and the plasma or serum aliquoted and stored at -80°C until analysis.
2. Analytical Methods:
-
C-Peptide 2, Leptin, Adiponectin, and Resistin: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for rat are the most common method for quantification. It is crucial to select kits with high specificity and sensitivity and to follow the manufacturer's instructions carefully.
-
Assay Performance: When reporting data, it is important to include the sensitivity, intra- and inter-assay coefficients of variation (CVs) of the kits used. For instance, a commercially available rat C-peptide ELISA kit may have a sensitivity of 27.5 pmol/L with inter- and intra-assay precision of 2.9% and 4.4%, respectively.
Visualizing the Molecular Mechanisms: Signaling Pathways
Understanding the signaling pathways through which these biomarkers exert their effects is crucial for interpreting their roles in obesity.
Caption: C-Peptide 2 signaling pathway in target cells.
C-Peptide 2 binds to a G-protein coupled receptor on the cell surface, initiating a cascade of intracellular events. This includes the activation of phospholipase C (PLC) and phosphatidylinositol 3-kinase (PI3K). Downstream effectors such as protein kinase C (PKC), protein kinase B (Akt/PKB), and mitogen-activated protein kinases (MAPK) are subsequently activated. These signaling pathways lead to increased activity of endothelial nitric oxide synthase (eNOS) and Na+/K+-ATPase, and modulate the secretion of other adipokines like leptin and visfatin.
Caption: Signaling pathways of alternative obesity biomarkers.
Leptin primarily acts on the hypothalamus through the JAK2/STAT3 pathway to regulate energy homeostasis. Adiponectin signals through its receptors, AdipoR1 and AdipoR2, to activate AMPK, which enhances insulin sensitivity and fatty acid oxidation in tissues like the liver and muscle. Resistin, in rodents, is thought to act via receptors like Toll-like receptor 4 (TLR4) to activate pro-inflammatory pathways such as NF-κB, leading to inflammation and impaired insulin signaling.
Conclusion: The Verdict on C-Peptide 2
C-Peptide 2 emerges as a robust and reliable biomarker for assessing pancreatic β-cell function in the context of obesity in rat models. Its stability and lack of hepatic clearance offer distinct advantages over direct insulin measurement. While leptin provides a more direct measure of adiposity, its utility can be confounded by leptin resistance. Adiponectin serves as a valuable indicator of the metabolic health consequences of obesity. Resistin's role as a pro-inflammatory marker is more established in rodents than in humans.
For researchers investigating the metabolic and endocrine aspects of obesity, particularly insulin secretion and resistance, C-Peptide 2 is an invaluable tool. When used in conjunction with other biomarkers like leptin and adiponectin, it can provide a comprehensive picture of the pathophysiological changes that occur in obesity. The choice of biomarker will ultimately depend on the specific research question and the aspect of obesity being investigated. This guide provides the foundational data and protocols to make an informed decision for your preclinical studies.
References
- 1. academicmed.org [academicmed.org]
- 2. C-Peptide-Based Assessment of Insulin Secretion in the Zucker Fatty Rat: A Modelistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Peptide-Based Assessment of Insulin Secretion in the Zucker Fatty Rat: A Modelistic Study | PLOS One [journals.plos.org]
- 4. Leptin-induced increase in body fat content of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leptin in Leanness and Obesity: JACC State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Accuracy of Rat C-Peptide 2 ELISA Kits
For researchers and drug development professionals, the precise and reliable quantification of biomarkers is paramount. C-peptide, a byproduct of insulin synthesis, serves as a crucial indicator of pancreatic β-cell function. This guide provides an objective comparison of commercially available Rat C-Peptide 2 ELISA kits, focusing on their reproducibility and accuracy, supported by experimental data.
Performance Data Comparison
The following tables summarize the key performance characteristics of several commercially available rat C-peptide 2 ELISA kits. Data has been compiled from publicly available product datasheets and validation reports.
Reproducibility
Reproducibility is assessed by the intra-assay and inter-assay coefficients of variation (CV). A lower CV indicates higher precision.
| Kit Manufacturer | Catalog Number | Intra-Assay CV (%) | Inter-Assay CV (%) | Assay Type |
| Sigma-Aldrich (Millipore) | EZRMCP2-21K | < 10%[1] | < 10%[1] | Sandwich |
| MyBioSource | MBS704133 | < 15%[2] | < 15%[2] | Competitive |
| Novus Biologicals | NBP3-18792 | < 5.83%[3] | < 5.31% | Sandwich |
| Aviva Systems Biology | OKEH03700 | < 5.3% | < 8.2% | Competitive |
| Crystal Chem | 63150 | ≤ 10.0% | ≤ 10.0% | Sandwich |
| FineTest | ER0304 | 5.28 - 5.4% | 5.17 - 5.36% | Sandwich |
| Mercodia | 10-1172-01 | Data not specified | Data not specified | Sandwich |
| Abcam | ab323930 | Data not specified | Data not specified | Sandwich |
Accuracy
Accuracy is often evaluated through spike and recovery experiments, where a known amount of the analyte is added to a sample and the recovery percentage is calculated.
| Kit Manufacturer | Catalog Number | Sample Type | Recovery (%) |
| Sigma-Aldrich (Millipore) | EZRMCP2-21K | Rat Serum | 78.0 - 84.6% |
| Sigma-Aldrich (Millipore) | EZRMCP2-21K | Rat Plasma | 93 - 95% |
| FineTest | ER0304 | Serum | 89 - 100% |
| FineTest | ER0304 | EDTA Plasma | 85 - 99% |
| FineTest | ER0304 | Heparin Plasma | 86 - 99% |
| Elabscience | E-EL-R3004 | Serum, plasma | 80 - 120% |
| Abcam | ab323930 | Serum | 88 - 106% |
| Abcam | ab323930 | Citrate Plasma | 89 - 94% |
| Abcam | ab323930 | EDTA Plasma | 95 - 113% |
| Abcam | ab323930 | Heparin Plasma | 100 - 112% |
Experimental Protocols
The fundamental principles of the two main types of ELISA kits evaluated, Sandwich and Competitive ELISA, are outlined below. For detailed step-by-step protocols, it is essential to consult the specific manual provided with each kit.
General Sandwich ELISA Protocol
This assay type involves "sandwiching" the analyte between two antibodies.
-
Coating: A microtiter plate is pre-coated with a capture antibody specific for rat C-peptide 2.
-
Sample/Standard Incubation: Standards and samples are added to the wells, and any C-peptide present binds to the capture antibody.
-
Washing: Unbound substances are washed away.
-
Detection Antibody Incubation: A biotinylated detection antibody, which also binds to the C-peptide, is added, completing the "sandwich".
-
Washing: Unbound detection antibody is washed away.
-
Enzyme Conjugate Incubation: A streptavidin-HRP (Horseradish Peroxidase) conjugate is added, which binds to the biotinylated detection antibody.
-
Washing: Unbound enzyme conjugate is washed away.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Stopping Reaction: The reaction is stopped by the addition of an acid, which changes the color.
-
Measurement: The absorbance of the colored product is measured using a microplate reader, typically at 450 nm. The concentration of C-peptide is proportional to the color intensity.
General Competitive ELISA Protocol
In this format, the sample analyte competes with a labeled analyte for a limited number of antibody binding sites.
-
Coating: A microtiter plate is pre-coated with an antibody specific for C-peptide.
-
Sample/Standard and Labeled Antigen Incubation: Standards or samples are added to the wells along with a known amount of biotin-conjugated C-peptide. A competitive inhibition reaction occurs between the C-peptide in the sample and the biotin-conjugated C-peptide for the limited binding sites on the antibody.
-
Washing: Unbound substances are washed away.
-
Enzyme Conjugate Incubation: Avidin conjugated to HRP is added to the wells and binds to the biotinylated C-peptide.
-
Washing: Unbound enzyme conjugate is washed away.
-
Substrate Addition: A substrate solution is added, and the color develops. The amount of color is inversely proportional to the amount of C-peptide in the sample.
-
Stopping Reaction: The reaction is stopped.
-
Measurement: The intensity of the color is measured.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental process and the biological context of C-peptide, the following diagrams have been generated.
Caption: Generalized workflows for Sandwich and Competitive ELISA techniques.
Caption: Simplified signaling pathway of C-peptide.
Conclusion
The selection of an appropriate Rat C-Peptide 2 ELISA kit is critical for obtaining reliable and reproducible data. This guide highlights that while many kits demonstrate good performance, there are variations in their reported precision and accuracy. Sandwich ELISAs are generally more sensitive and specific, while competitive ELISAs can be advantageous for smaller analytes. Researchers should carefully consider the specific requirements of their study, including sample type and required sensitivity, when choosing a kit. It is always recommended to perform in-house validation to ensure the chosen kit meets the specific needs of the intended application.
References
C-Peptide 2 vs. Insulin Clearance in Rat Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clearance rates of C-peptide 2 and insulin in rat models, supported by experimental data. Understanding the metabolic clearance of these molecules is crucial for preclinical research in diabetes and metabolic diseases.
Data Presentation: C-Peptide 2 vs. Insulin Clearance
The metabolic clearance rate (MCR) is a key pharmacokinetic parameter that describes the volume of plasma cleared of a substance per unit time. In rat models, a significant difference in the MCR of insulin and C-peptide has been established.
| Peptide | Metabolic Clearance Rate (MCR) in Rats (ml/min) | Key Characteristics | Organ(s) of Clearance |
| Insulin | 16.4 ± 0.4[1][2] | Rapid clearance, short plasma half-life (approx. 4 minutes)[3] | Primarily liver (first-pass metabolism) and kidneys[1][2] |
| C-Peptide | 4.6 ± 0.2 | Slower clearance, longer plasma half-life (approx. 30 minutes) | Primarily kidneys |
Note: The data presented is from a study utilizing the constant infusion technique in rats to determine the MCR of bovine insulin and C-peptide. While rats have two forms of C-peptide (1 and 2), this data provides a fundamental comparison of the clearance kinetics between insulin and C-peptide.
Experimental Protocols: Determining Peptide Clearance Rates
The following is a detailed methodology for determining the metabolic clearance rate of peptides like C-peptide 2 and insulin in rat models using the constant infusion technique.
I. Animal Preparation and Surgical Procedures
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar strains) are commonly used. Animals should be housed in a controlled environment with a standard diet and water ad libitum.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).
-
Catheterization:
-
Jugular Vein Cannulation (for infusion): Surgically expose the external jugular vein. Insert a sterile catheter (e.g., polyethylene tubing) into the vein and secure it with surgical silk. The catheter is then externalized at the back of the neck.
-
Carotid Artery Cannulation (for blood sampling): Expose the common carotid artery. Insert a catheter and secure it, ensuring it is filled with a heparinized saline solution to prevent clotting. This allows for repeated arterial blood sampling.
-
II. Constant Infusion and Blood Sampling
-
Peptide Infusion: Following a recovery period after surgery, connect the jugular vein catheter to an infusion pump. Infuse the peptide (C-peptide 2 or insulin) at a constant rate.
-
Blood Sampling: At predetermined time points during the infusion, collect blood samples from the carotid artery catheter. It is crucial to collect a baseline sample before starting the infusion.
-
Sample Processing: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor to prevent peptide degradation. Centrifuge the samples to separate the plasma, which is then stored at -80°C until analysis.
III. Peptide Quantification
-
Radioimmunoassay (RIA): The concentration of C-peptide 2 or insulin in the plasma samples is typically determined using a specific and sensitive radioimmunoassay.
-
Assay Principle: RIA is a competitive binding assay. A known quantity of radiolabeled peptide (tracer) competes with the unlabeled peptide in the plasma sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample.
-
Procedure:
-
Incubate plasma samples with the specific antibody and the radiolabeled peptide.
-
Separate the antibody-bound peptide from the free peptide.
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
Generate a standard curve using known concentrations of the peptide to determine the concentration in the unknown samples.
-
IV. Calculation of Metabolic Clearance Rate (MCR)
The MCR is calculated using the following formula:
MCR = Infusion Rate / Steady-State Plasma Concentration
Where:
-
Infusion Rate is the constant rate at which the peptide is administered (e.g., in ng/min).
-
Steady-State Plasma Concentration is the constant plasma concentration of the peptide achieved during the infusion (e.g., in ng/ml).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Experimental workflow for determining peptide clearance rates.
Caption: Differential clearance pathways of insulin and C-peptide.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for C-Peptide 2, Rat
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory reagents are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive guide to the proper disposal procedures for C-Peptide 2, rat, a synthetic peptide used in research.
Substance Identification:
-
Name: this compound
-
Synonyms: H-EVE DPQ VAQ LEL GGG PGA GDL QTL ALE VAR Q-OH
-
Intended Use: For laboratory research only.[1]
Hazard Assessment: According to available Safety Data Sheets (SDS), rat C-Peptide 2 is not classified as a dangerous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, it is recommended to handle all chemicals with caution and use appropriate personal protective equipment (PPE). To our knowledge, the hazards of this material have not been thoroughly investigated.[1]
Disposal Procedures
The primary principle for the disposal of any chemical is to adhere to local, state, and federal regulations.[3] For research compounds like rat C-Peptide 2, preventing release into the environment is crucial.
Step-by-Step Disposal Protocol:
-
Consult Institutional Guidelines: Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) office. They can provide specific guidance based on your facility's waste streams and disposal protocols.
-
Assess the Waste Form:
-
Solid (Lyophilized) Waste: Unused or expired lyophilized peptide should be disposed of as solid chemical waste.
-
Liquid (Solutions) Waste: Solutions containing rat C-Peptide 2, including experimental residues and rinsates.
-
Contaminated Labware: Pipette tips, tubes, vials, and other disposable materials that have come into contact with the peptide.
-
-
Segregation: Segregate waste containing rat C-Peptide 2 from other laboratory waste streams to ensure proper handling.
-
Disposal Methods:
-
Solid Waste:
-
Place the original vial with the remaining lyophilized powder, or any solid waste, into a designated container for non-hazardous solid chemical waste.
-
Some institutions may permit the disposal of small quantities of non-hazardous solids in the regular trash, provided they are securely contained and will not be handled directly by custodial staff. Always confirm this with your EHS department.
-
-
Aqueous Solutions:
-
For solutions containing only rat C-Peptide 2 in a non-hazardous buffer (e.g., water, PBS), disposal down the sanitary sewer may be permissible, subject to approval from your local EHS and water treatment authority. This is generally acceptable only for small quantities of dilute, non-hazardous, and readily biodegradable materials.
-
If the solution contains other hazardous components (e.g., organic solvents, other chemicals), it must be disposed of as hazardous liquid waste.
-
-
Contaminated Materials:
-
Place all contaminated disposable labware, such as pipette tips, microfuge tubes, and gloves, into a designated biohazard or chemical waste container as per your institution's guidelines.
-
Empty containers should be thoroughly rinsed before being discarded in the regular trash. The rinsate should be treated as liquid waste.
-
-
Quantitative Data and Handling
While specific quantitative disposal limits for rat C-Peptide 2 are not available, the following table summarizes general guidelines for handling and storage, which are crucial for minimizing waste and ensuring safety.
| Parameter | Guideline | Source |
| Storage (Lyophilized) | Store at -20°C, or preferably at -80°C, with a desiccant in a sealed container. | |
| Storage (in Solution) | Use sterile buffers at pH 5-6. Aliquot to avoid freeze-thaw cycles and store at -20°C. Shelf-life is limited. | |
| Recommended Solvents | Water, acetic acid, or organic solvents like DMSO (if the peptide sequence allows). | |
| Sewer Disposal (General) | Limited to small volumes of water-soluble, non-hazardous materials with approval. |
Experimental Protocols
Specific experimental protocols for the deactivation or neutralization of rat C-Peptide 2 are not publicly available. For research-grade peptides that are not classified as hazardous, such procedures are generally not required before disposal. The standard disposal protocol is incineration by a licensed waste management facility, which ensures the complete destruction of the peptide.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling C-Peptide 2, rat
For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount when handling synthetic peptides such as C-Peptide 2, rat. Although not classified as a hazardous substance, treating it with caution and employing proper laboratory practices are essential for personal safety and research integrity.[1] This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound to prevent direct contact and contamination.[2]
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles of the lyophilized powder.[2] |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the peptide.[2] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Dust mask | Recommended when weighing large quantities or if there is a risk of generating dust to minimize inhalation. |
Operational Plan: Step-by-Step Handling
Proper handling of this compound is crucial for accurate experimental outcomes and personal safety. The following protocol outlines the key steps from preparation to use.
1. Preparation and Weighing:
-
Before handling, ensure the work area, such as a well-ventilated laboratory bench or a chemical fume hood, is clean and uncluttered.
-
Wear all required PPE as outlined in the table above.
-
To minimize the risk of inhalation, perform weighing of the lyophilized peptide in a chemical fume hood or on a bench with minimal air currents.
-
Use a clean spatula and weighing paper or a weigh boat for accurate measurement.
2. Reconstitution and Dissolution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Consult the product's technical data sheet for specific solubility information. Peptides are often dissolved in sterile, purified water or a buffer solution.
-
Add the appropriate solvent to the vial containing the peptide.
-
Gently swirl or vortex the vial to ensure the peptide dissolves completely. Avoid vigorous shaking, which can cause denaturation.
3. Experimental Use:
-
Handle the peptide solution with care to avoid splashes and spills.
-
Keep the vial containing the peptide solution tightly closed when not in use to prevent contamination and evaporation.
-
If the peptide was used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must be treated as biohazardous.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C. Dry peptides are stable at room temperature for short periods (days to weeks), but colder temperatures are preferred for extended stability. Contamination with moisture can significantly decrease the long-term stability of the solid peptide.
-
Peptide in Solution: It is recommended to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term preservation.
Disposal Plan
All materials that have come into contact with this compound should be considered potentially hazardous and disposed of accordingly.
-
Solid Waste: Collect all solid waste, including used pipette tips, tubes, gloves, and absorbent paper, in a dedicated, clearly labeled, leak-proof container.
-
Liquid Waste: Aqueous solutions containing the peptide should be collected as chemical waste. Do not dispose of peptide solutions down the drain.
-
Sharps: Any used sharps, such as needles, should be immediately placed in a puncture-resistant sharps container.
-
Decontamination: All equipment that has come into contact with the peptide should be decontaminated according to your institution's guidelines.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
